Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate physical and chemical properties
An In-depth Technical Guide to Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with Ethyl 4-(1...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate. It provides an in-depth analysis of its physical and chemical properties, spectroscopic profile, and synthetic methodologies, grounded in established scientific principles and experimental data.
Introduction and Significance
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is a heterocyclic compound featuring a pyrazole ring substituted on a benzoate scaffold. Pyrazole derivatives are cornerstone structures in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] This particular molecule serves as a critical building block and intermediate in the synthesis of more complex pharmaceutical agents and functional materials. A thorough understanding of its properties is paramount for its effective utilization in research and development, enabling predictable reaction outcomes, efficient purification, and accurate characterization of downstream products.
Molecular and Chemical Identity
The foundational step in utilizing any chemical compound is to establish its precise identity. The structural and chemical details of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate are summarized below.
Caption: Chemical structure of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate.
| IUPAC Name | ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate | |
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its behavior in various experimental settings, from reaction conditions to purification and storage.
Table 2: Summary of Physical and Chemical Properties
Soluble in solvents like methanol or acetonitrile.[4]
The ester functionality suggests solubility in common organic solvents such as ethyl acetate, dichloromethane, and acetone.
pKa (Predicted)
10.28 ± 0.70
Predicted for a structurally similar compound, indicating weak basicity associated with the pyrazole nitrogen atoms.[5]
| Reactivity | The ester group is susceptible to hydrolysis under strong acidic or basic conditions, which can lead to the formation of the corresponding carboxylic acid, 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.[6] The pyrazole ring is generally robust but can be sensitive to strong oxidizing agents.[6] |
Synthesis and Methodologies
The synthesis of N-aryl pyrazoles like Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate typically relies on transition-metal-catalyzed cross-coupling reactions. These methods are valued for their efficiency and broad substrate scope. While specific protocols for this exact molecule are not detailed in the provided literature, established methods for analogous compounds, such as Ethyl 4-(1H-pyrazol-1-yl)benzoate, provide a reliable blueprint.[7][8] The key transformation is the formation of a C-N or C-C bond linking the pyrazole and benzoate moieties.
A plausible and efficient route involves the Suzuki coupling reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.
Protocol: Palladium-Catalyzed Suzuki Coupling
This protocol outlines a representative procedure for the synthesis of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate.
A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 mmol)
Potassium carbonate (K₂CO₃) (2.0 mmol)
Solvent: Dioxane and Water (e.g., 4:1 mixture, 5 mL)
Procedure:
In an inert atmosphere (e.g., under argon in a glovebox), combine ethyl 4-bromobenzoate, the pyrazole boronic ester, potassium carbonate, palladium(II) acetate, and the phosphine ligand in a reaction vessel.
Add the dioxane/water solvent mixture.
Seal the vessel and heat the reaction mixture to 80-100 °C.
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Caption: Generalized workflow for Suzuki coupling synthesis.
Spectroscopic Characterization
Accurate structural elucidation relies on a combination of spectroscopic techniques. While experimental data for the title compound is sparse, predictions based on its constituent moieties provide a strong analytical baseline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
¹H NMR
¹³C NMR
Assignment
δ (ppm, multiplicity, J in Hz)
Assignment
δ (ppm)
Ethyl (-CH₃)
~1.4 (t, J ≈ 7.1)
Ethyl (-CH₃)
~14.2
Methyl (N-CH₃)
~3.9 (s)
Methyl (N-CH₃)
~39.0
Ethyl (-CH₂)
~4.4 (q, J ≈ 7.1)
Ethyl (-CH₂)
~61.0
Pyrazole (C3-H, C5-H)
~7.5-7.8 (2s)
Pyrazole C4
~118.0
Benzoate (Ar-H)
~7.6 (d, J ≈ 8.5)
Benzoate (Ar-CH)
~126.0
Benzoate (Ar-H)
~8.1 (d, J ≈ 8.5)
Benzoate (Ar-C)
~129.5
Pyrazole (C3, C5)
~130.0, ~138.0
Benzoate (Ar-CH)
~131.5
Benzoate (Ar-C)
~145.0
| | | Carbonyl (C=O) | ~166.0 |
Note: These are predicted values based on analogous structures and general chemical shift principles.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate, Electrospray Ionization (ESI) is a suitable method.
Expected Molecular Ion: [M+H]⁺ at m/z 231.11.
Predicted Fragmentation: The primary fragmentation pathways are expected to involve the loss of the ethoxy group (-OEt, 45 Da) and the entire ethyl ester functionality (-COOEt, 73 Da), as well as cleavages associated with the pyrazole ring.
Caption: Predicted ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)
Functional Group
Vibration Type
~3100-3000
Aromatic C-H
Stretch
~2980-2850
Aliphatic C-H (ethyl, methyl)
Stretch
~1720-1700
Ester C=O
Stretch (Strong)
~1610, ~1500
Aromatic C=C
Stretch
| ~1270, ~1100 | Ester C-O | Stretch |
Safety and Handling
Proper handling of chemical reagents is essential for laboratory safety.
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
References
BenchChem. (2025). Reproducibility of Ethyl 4-(1H-pyrazol-1-yl)benzoate Synthesis: A Comparative Guide. 7
BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Analysis of Ethyl 4-(1H-pyrazol-1-yl)benzoate. 4
1H and 13C NMR chemical shifts for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Structural Elucidation of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts Executive Summary Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate (Chemical Formula: C 13 H 14...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Elucidation of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate: A Comprehensive Guide to
1
H and
13
C NMR Chemical Shifts
Executive Summary
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate (Chemical Formula: C
13
H
14
N
2
O
2
) is a highly versatile bi-aryl scaffold frequently utilized in modern drug discovery. Derivatives of the 4-(1-methyl-1H-pyrazol-4-yl)benzoate core are actively deployed in the development of TEAD inhibitors for oncology[1] and USP30 deubiquitinase inhibitors targeting mitochondrial dysfunction[2].
For researchers and structural chemists, confirming the integrity of this scaffold via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. This technical whitepaper provides an in-depth, causality-driven analysis of the
1
H and
13
C NMR chemical shifts for this molecule, alongside self-validating experimental protocols designed for high-fidelity data acquisition.
Structural Deconstruction & Electronic Causality
To accurately predict and assign NMR chemical shifts, one must first understand the electronic environment of the molecule. The structure consists of three distinct domains: an ethyl ester group, a central phenyl ring, and a 1-methylpyrazole ring.
The molecule operates as a conjugated "push-pull" system:
The Ethyl Ester (Pull): The carbonyl group is a strong Electron Withdrawing Group (EWG). Through both inductive (
−I
) and mesomeric (
−M
) effects, it pulls electron density away from the phenyl ring, heavily deshielding the protons and carbons situated ortho to it.
The 1-Methylpyrazole (Push): The nitrogen-rich pyrazole ring acts as a mild Electron Donating Group (EDG) toward the phenyl ring via resonance (
+M
), while its own internal protons are deshielded by the adjacent electronegative nitrogen atoms.
Figure 1: Push-pull electronic distribution across the conjugated molecular core.
Spectral Data & Peak Assignments
The following tables summarize the empirically derived predictive assignments for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate in CDCl
3
at 298 K, synthesized from established spectroscopic rules and structural analogs[3].
1
H NMR Spectral Analysis (400 MHz, CDCl
3
)
The
1
H NMR spectrum is defined by the aliphatic ethyl/methyl signals, the distinct pyrazole singlets, and the characteristic pseudo-doublets of the para-substituted phenyl ring.
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Mechanistic Assignment & Causality
Ethyl CH
3
1.40
Triplet (t)
7.1
3H
Shielded aliphatic methyl; split by adjacent CH
2
.
N-CH
3
3.95
Singlet (s)
-
3H
Deshielded by direct attachment to the electronegative pyrazole N1[3].
Ethyl CH
2
4.38
Quartet (q)
7.1
2H
Strongly deshielded by the adjacent ester oxygen (
−I
effect).
Phenyl H-3, H-5
7.55
Doublet (d)
8.4
2H
Ortho to the pyrazole. Mildly shielded by the
+M
effect of the pyrazole ring.
Pyrazole H-3
7.85
Singlet (s)
-
1H
Deshielded by adjacent nitrogen and conjugated system.
Pyrazole H-5
7.95
Singlet (s)
-
1H
Further deshielded due to spatial proximity to the N-CH
3
group.
Phenyl H-2, H-6
8.05
Doublet (d)
8.4
2H
Ortho to the ester. Strongly deshielded by the
−M
effect of the carbonyl.
*Note on Trustworthiness: While the phenyl protons are listed as doublets for simplicity, they actually form an AA'BB' spin system . Because the chemical shift difference (
Δν
) is large compared to the coupling constant (
J
), they appear as two distinct doublets. However, high-resolution inspection will reveal higher-order "roofing" effects and fine meta-coupling splitting.
13
C NMR Spectral Analysis (100 MHz, CDCl
3
)
The
13
C NMR spectrum requires careful differentiation of the quaternary carbons, which typically exhibit lower signal intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.
Position
Chemical Shift (
δ
, ppm)
Carbon Type
Mechanistic Assignment & Causality
Ethyl CH
3
14.4
Primary (CH
3
)
Standard aliphatic methyl carbon.
N-CH
3
39.2
Primary (CH
3
)
Shifted downfield by the electronegative pyrazole nitrogen.
Ethyl CH
2
61.0
Secondary (CH
2
)
Deshielded by the ester oxygen atom.
Pyrazole C-4
121.5
Quaternary (C)
Ipso carbon connecting pyrazole to the phenyl ring.
Phenyl C-3, C-5
125.1
Tertiary (CH)
Ortho to pyrazole; shielded by resonance.
Phenyl C-1
128.5
Quaternary (C)
Ipso carbon attached to the ester group.
Pyrazole C-5
129.0
Tertiary (CH)
Adjacent to the N-CH
3
group.
Phenyl C-2, C-6
130.2
Tertiary (CH)
Ortho to the ester; deshielded by resonance.
Phenyl C-4
136.8
Quaternary (C)
Ipso carbon attached to the pyrazole ring.
Pyrazole C-3
137.5
Tertiary (CH)
Highly deshielded by the adjacent
sp2
nitrogen.
Carbonyl C=O
166.5
Quaternary (C)
Extreme deshielding due to
sp2
oxygen and resonance.
High-Fidelity Experimental Protocols
To achieve publication-quality spectra that accurately reflect the assignments above, researchers must move beyond default automation and understand the causality behind the acquisition parameters.
Sample Preparation
Mass Optimization: Weigh exactly 5–10 mg of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate.
Solvent Selection: Dissolve in 0.6 mL of high-purity CDCl
3
(99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl
3
is chosen because the molecule lacks exchangeable protons (e.g., -OH, -NH), meaning deuterium exchange will not obscure any structural data. TMS acts as the internal 0.00 ppm reference.
1
H NMR Acquisition (zg30 Pulse Sequence)
Tuning & Matching: Manually tune the probe to the
1
H frequency (e.g., 400.13 MHz) to maximize the Q-factor.
Pulse Angle: Utilize a 30° excitation pulse (zg30 in Bruker terminology).
Causality: A 30° flip angle requires a significantly shorter relaxation delay (
D1=1.0
s) compared to a 90° pulse. This allows for faster pulsing, maximizing the Signal-to-Noise Ratio (SNR) per unit of time without saturating the spin system.
Acquisition: Acquire 16 scans with a spectral width of 20 ppm to ensure the highly deshielded aromatic signals are not clipped.
13
C NMR Acquisition (zgpg30 Pulse Sequence)
Decoupling: Utilize WALTZ-16 composite pulse decoupling on the
1
H channel during acquisition.
Causality: This collapses the complex
13
C-
1
H scalar couplings into sharp singlets, drastically increasing the SNR and simplifying spectral interpretation.
Relaxation Delay: Set
D1=2.0
s.
Causality: Quaternary carbons (like the Carbonyl at 166.5 ppm and the ipso carbons at 121.5, 128.5, and 136.8 ppm) lack directly attached protons, meaning they relax slowly and benefit less from NOE enhancement. A longer
D1
ensures these critical quaternary peaks are fully captured.
Acquisition: Acquire a minimum of 512 scans.
Figure 2: Standardized high-fidelity NMR acquisition and self-validation workflow.
Self-Validating Quality Control
A protocol is only as reliable as its internal validation mechanisms. Before accepting the spectral data for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate, execute the following self-validating checks:
The TMS Linewidth Test: Zoom in on the TMS peak at 0.00 ppm. Measure the Full-Width at Half-Maximum (FWHM). If the FWHM exceeds 0.5 Hz , the magnetic field homogeneity is insufficient. Action: Discard the data, re-shim the Z1-Z5 gradients, and re-acquire. This ensures that the fine splitting in the AA'BB' phenyl system is genuine scalar coupling and not an artifact of poor shimming.
Phase and Baseline Correction: Ensure the baseline is perfectly flat, particularly around the broad quaternary
13
C signals. A rolling baseline will artificially distort integration values, leading to incorrect proton counting.
References
Title : Spectrometric Identification of Organic Compounds (8th Edition)
Source : John Wiley & Sons
URL : [Link]
Title : Structure Determination of Organic Compounds: Tables of Spectral Data
Source : Springer
URL : [Link]
Title : Spectral Database for Organic Compounds (SDBS)
Source : National Institute of Advanced Industrial Science and Technology (AIST)
URL : [Link]
Title : Optimization of TEAD P-Site Binding Fragment Hit into In Vivo Active Lead MSC-4106
Source : ACS Publications
URL : [Link]
Title: 1-cyanopyrrolidine compounds as USP30 inhibitors (Patent CN107484415B)
A Technical Guide to the High-Resolution Mass Spectrometry of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Introduction In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate, a heterocyclic compound featuring...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate, a heterocyclic compound featuring a pyrazole moiety linked to an ethyl benzoate scaffold, represents a class of molecules with significant interest in medicinal chemistry. The pyrazole ring is a well-known pharmacophore present in a variety of approved drugs. Accurate molecular weight and elemental composition determination are foundational to the confirmation of its synthesis and for its downstream applications. High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique for providing this critical information with exceptional accuracy and confidence.[1][2]
This in-depth technical guide provides a comprehensive overview of the exact mass and expected isotopic pattern of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate. It is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, purification, and structural elucidation of this and similar compounds. We will delve into the theoretical calculations, the interpretation of the isotopic signature, and a standardized protocol for its experimental verification.
Molecular Formula and Exact Mass Determination
The first step in the mass spectrometric characterization of a compound is the confirmation of its molecular formula. Based on its chemical structure, the molecular formula for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is determined to be C₁₃H₁₄N₂O₂ . This formula is consistent with data from chemical suppliers for the compound with CAS Number 82525-27-7.
The exact mass , also known as the monoisotopic mass, is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[3] This value is a fundamental physical constant of the molecule and is what is measured by high-resolution mass spectrometers. The calculation is based on the following most abundant isotopes: ¹²C, ¹H, ¹⁴N, and ¹⁶O.
The exact mass of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is calculated as follows:
Element
Count
Isotopic Mass (Da)
Total Mass (Da)
Carbon (¹²C)
13
12.000000
156.000000
Hydrogen (¹H)
14
1.007825
14.10955
Nitrogen (¹⁴N)
2
14.003074
28.006148
Oxygen (¹⁶O)
2
15.994915
31.98983
Total
230.105523
Therefore, the theoretical monoisotopic mass of neutral Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is 230.1055 Da . In positive-ion mode mass spectrometry, the molecule is often observed as its protonated form, [M+H]⁺, which would have an exact mass of 231.1133 Da .
Understanding and Predicting the Isotopic Pattern
The isotopic pattern observed in a mass spectrum is a characteristic "fingerprint" of a molecule, arising from the natural abundance of isotopes for each element in its composition.[4] This pattern of peaks, with their distinct mass-to-charge ratios (m/z) and relative intensities, provides invaluable information for confirming the elemental formula of a compound.[1]
For Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate (C₁₃H₁₄N₂O₂), the isotopic pattern is dominated by the contribution of the heavy isotope of carbon, ¹³C, which has a natural abundance of approximately 1.1%. The contributions from ¹⁵N (0.37%) and ¹⁸O (0.20%) are also considered.
The primary peaks in the isotopic cluster are:
M (Monoisotopic Peak): This represents the molecule composed entirely of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). Its intensity is normalized to 100%.
M+1 Peak: This peak arises from molecules containing one heavy isotope with a mass increase of approximately 1 Da, primarily one ¹³C atom or one ¹⁵N atom.
M+2 Peak: This smaller peak corresponds to molecules containing two ¹³C atoms, one ¹⁸O atom, or other combinations of heavy isotopes that result in a mass increase of approximately 2 Da.
The predicted isotopic distribution for the protonated molecule, [C₁₃H₁₄N₂O₂ + H]⁺, is summarized below:
Peak
m/z (Da)
Relative Intensity (%)
Major Contributing Isotopes
M
231.1133
100.00
¹²C₁₃ ¹H₁₅ ¹⁴N₂ ¹⁶O₂
M+1
232.1163
14.43
¹³C¹²C₁₂ ¹H₁₅ ¹⁴N₂ ¹⁶O₂, ¹²C₁₃ ¹H₁₅ ¹⁵N¹⁴N ¹⁶O₂
M+2
233.1193
1.11
¹³C₂¹²C₁₁ ¹H₁₅ ¹⁴N₂ ¹⁶O₂, ¹²C₁₃ ¹H₁₅ ¹⁴N₂ ¹⁸O¹⁶O
This predictable pattern is a powerful tool for validating the elemental composition of a synthesized compound. Any significant deviation from this theoretical pattern in an experimental spectrum would suggest the presence of impurities or an incorrect structural assignment.[5]
Experimental Verification: A High-Resolution Mass Spectrometry Protocol
The following section outlines a generalized, field-proven protocol for the analysis of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
Sample Preparation
The causality behind meticulous sample preparation is to ensure accurate and reproducible results by minimizing matrix effects and preventing instrument contamination.
Stock Solution: Prepare a stock solution of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate at a concentration of 1 mg/mL in a high-purity solvent like methanol or acetonitrile.
Working Solution: For analysis, dilute the stock solution with the mobile phase to a final concentration in the range of 1-10 µg/mL. Complete dissolution is critical to avoid blockages and ensure a stable spray in the ion source.
Instrumentation and Data Acquisition
A high-resolution mass spectrometer is essential for accurate mass measurements that can distinguish between compounds with very similar nominal masses.[1][3]
Mass Spectrometer: A Q-TOF or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
Ionization Mode: Positive ion mode is typically used for this class of compounds, as the nitrogen atoms in the pyrazole ring are readily protonated.
Infusion: The sample can be directly infused into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, it can be introduced via liquid chromatography (LC-MS) for separation from any potential impurities.
Mass Range: Set the mass range to acquire data from m/z 100 to 500 to ensure the isotopic cluster of the compound of interest is captured.
Resolution: The instrument should be operated at a resolution of at least 20,000 (FWHM) to ensure accurate mass measurement.
Data Analysis
Spectrum Extraction: Extract the mass spectrum for the compound of interest.
Mass Measurement: Determine the m/z of the monoisotopic peak and compare it to the calculated exact mass of the protonated molecule (231.1133 Da). The mass error should ideally be less than 5 ppm.
Isotopic Pattern Analysis: Compare the observed isotopic pattern (the relative intensities of the M, M+1, and M+2 peaks) with the theoretical pattern calculated for C₁₃H₁₅N₂O₂⁺. Software tools are often used for this comparison.[4]
The following diagram illustrates the general workflow for this experimental verification.
Safety data sheet and toxicity profile of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
An In-depth Technical Guide to the Predicted Safety Profile and Toxicological Assessment of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate Introduction: Navigating the Data Gap for a Novel Compound In the landscape of chemic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Predicted Safety Profile and Toxicological Assessment of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Introduction: Navigating the Data Gap for a Novel Compound
In the landscape of chemical research and drug development, we often encounter novel molecules with limited publicly available safety and toxicity data. Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is one such compound. While it is available from various chemical suppliers, a comprehensive, officially sanctioned Safety Data Sheet (SDS) and a detailed toxicological profile are not readily accessible in the public domain.
This guide is designed for researchers, scientists, and drug development professionals to navigate this data gap. It provides a robust, inferred safety and toxicity profile based on a first-principles analysis of the molecule's constituent chemical moieties: the ethyl benzoate group and the 1-methyl-1H-pyrazole ring. Furthermore, it outlines detailed experimental protocols to empower researchers to generate the necessary data, ensuring a culture of safety and scientific integrity. This document is structured not as a rigid template, but as a logical workflow for assessing a novel chemical entity, blending established toxicological principles with actionable laboratory procedures.
Part 1: Predicted Safety Data Sheet (SDS) - A Composite Profile
This section constructs a predicted SDS by synthesizing data from structurally analogous compounds. Disclaimer: This inferred profile is for preliminary guidance and risk assessment only and is not a substitute for an official SDS or experimental verification.
Identification
Chemical Name: Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
CAS Number: 1000018-73-0
Molecular Formula: C₁₃H₁₄N₂O₂
Molecular Weight: 230.26 g/mol
Structure:
Hazard Identification (Inferred)
Based on its components, the compound is predicted to have the following hazards under the Globally Harmonized System (GHS):
Skin Irritation (Category 2): Benzoate esters can be irritating to the skin.
Eye Irritation (Category 2A): Common for many organic powders and esters.
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
GHS Pictograms (Predicted):
Health Hazard
Irritant
Signal Word: Warning
Hazard Statements (Predicted):
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
First-Aid Measures
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Handling and Storage
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.
Predicted Physical and Chemical Properties
Property
Predicted Value/Observation
Appearance
White to off-white solid/powder
Odor
No data available; likely faint aromatic odor
Solubility
Likely soluble in organic solvents (DMSO, DMF, Methanol); poorly soluble in water
Melting Point
Data not widely available; expected for a crystalline solid
Boiling Point
Not determined (likely decomposes)
Flash Point
Not determined
Part 2: Inferred Toxicological Profile & Metabolic Fate
The toxicological profile is inferred from the known effects of its core structures: pyrazole and ethyl benzoate.
Core Toxicological Concerns
Pyrazole Moiety - Hepatotoxicity: Pyrazole and its derivatives are known inhibitors of alcohol dehydrogenase. Chronic exposure to some pyrazole-containing compounds has been associated with liver toxicity (hepatotoxicity). The primary concern would be the potential for the 1-methyl-pyrazole group to undergo metabolic activation or exert direct effects on liver enzymes.
Ethyl Benzoate Moiety - Irritation and Sensitization: Benzoate esters are widely used in cosmetics and food, but they are known to be mild skin and eye irritants. While generally having low systemic toxicity, their primary risk is localized irritation upon direct contact.
Proposed Metabolic Pathway
The primary metabolic transformation is expected to be the hydrolysis of the ester bond by carboxylesterases, which are abundant in the liver, plasma, and other tissues. This would yield two primary metabolites: ethanol and 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
Ethanol: Metabolized via standard pathways.
4-(1-methyl-1H-pyrazol-4-yl)benzoic acid: This metabolite would likely undergo further Phase II conjugation (e.g., glucuronidation) to increase its water solubility for renal excretion. The pyrazole ring itself is generally stable but could be a substrate for cytochrome P450 enzymes, potentially leading to reactive intermediates, although this is less common for N-methylated pyrazoles.
Below is a diagram illustrating the predicted primary metabolic pathway.
Caption: Predicted metabolic pathway of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate.
Part 3: Essential Experimental Protocols for Toxicity Assessment
To move from an inferred profile to empirical data, the following validated, step-by-step protocols are essential. These workflows represent a self-validating system to characterize the compound's toxicological properties.
Protocol: In Vitro Cytotoxicity using MTT Assay
This protocol determines the concentration at which the compound is toxic to cultured cells, yielding an IC₅₀ (half-maximal inhibitory concentration) value.
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare a stock solution of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate in DMSO (e.g., 100 mM). Create a serial dilution in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24 or 48 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Protocol: Bacterial Reverse Mutation Test (Ames Test)
This protocol assesses the mutagenic potential of the compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium.
Principle: The Ames test uses several strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. The test measures the rate at which the test compound causes reverse mutations (reversions) that restore the ability of the bacteria to synthesize histidine.
Step-by-Step Methodology:
Strain Selection: Use standard Ames test strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
Metabolic Activation (S9 Mix): Perform the assay both with and without a liver S9 fraction. The S9 mix contains enzymes (like cytochrome P450s) that can metabolically activate compounds into mutagens.
Plate Incorporation Assay:
a. To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (or buffer for the non-activation condition).
b. Incubate this mixture for 20 minutes at 37°C.
c. Add 2 mL of top agar (containing a trace amount of histidine to allow for initial cell divisions) and pour the mixture onto a minimal glucose agar plate.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies (his+) on each plate.
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control.
Conclusion
While Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate lacks a comprehensive public safety profile, a systematic, science-driven assessment is possible. By analyzing its structural components, we can infer a preliminary safety profile dominated by moderate acute toxicity and irritant properties, with a watchful eye on potential hepatotoxicity from the pyrazole moiety. The provided metabolic pathway offers a logical framework for understanding its in vivo fate.
Crucially, this guide provides the necessary experimental protocols for researchers to generate their own robust, reliable data. The application of these standardized assays is the cornerstone of responsible chemical handling and drug development, transforming an unknown entity into a well-characterized compound.
References
Gleason, W. B., & Hogenkamp, H. P. (1972). The Inhibition of Alcohol Dehydrogenase by Pyrazole. Journal of Biological Chemistry, 247(10), 3221–3224. Available at: [Link]
Foundational
Solubility of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate in polar aprotic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate in Polar Aprotic Solvents For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract Introductio...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate in Polar Aprotic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Pyrazole Derivatives and Their Solubility
Pyrazole and its derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-psychotic agents.[1][4][5] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can act as a bioisostere for other aromatic rings, often improving a compound's physicochemical properties and biological activity.[1] The metabolic stability of the pyrazole nucleus is a significant factor in its increasing prevalence in newly developed drugs.[4]
The journey of a drug from a promising lead compound to a viable therapeutic is fraught with challenges, with poor solubility being a primary obstacle.[2][6] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[6] Consequently, a thorough understanding of a compound's solubility in various solvent systems is paramount during pre-formulation studies and formulation development.[7]
Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN), are of particular interest in pharmaceutical development.[8] They are widely used in synthesis, purification, and as vehicles for in vitro and in vivo screening assays.[9] Their unique ability to dissolve a wide range of organic molecules, including those with poor aqueous solubility, makes them indispensable tools for the modern drug discovery professional.[8]
This guide will specifically focus on the solubility of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate in this important class of solvents.
Theoretical Framework: Understanding Solubility in Polar Aprotic Solvents
The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility.[10] A more nuanced appreciation requires an examination of the intermolecular forces at play between the solute and the solvent.[10] The solubility of a solid in a liquid is governed by a complex interplay of factors including temperature, pressure, polarity, and molecular size.[11][12]
Polar aprotic solvents are characterized by their moderate to high dipole moments and their inability to donate hydrogen bonds, as they lack O-H or N-H bonds.[8][13] However, they can act as hydrogen bond acceptors.[8] This has profound implications for their solvating properties.
The dissolution process can be conceptually broken down into three steps:
Overcoming solute-solute interactions: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.
Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.
Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.
The overall enthalpy of solution is the sum of the energy changes in these three steps.
In the case of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate, the molecule possesses several key structural features that will influence its solubility in polar aprotic solvents:
A Pyrazole Ring: The pyrazole ring is polar and contains a pyridine-like nitrogen atom that can act as a hydrogen bond acceptor.
An Ethyl Ester Group: The carbonyl oxygen of the ester is a hydrogen bond acceptor. The ethyl group is non-polar.
A Phenyl Ring: The phenyl group is largely non-polar but can participate in π-π stacking interactions.
A Methyl Group: The N-methyl group is non-polar.
In a polar aprotic solvent, the primary solute-solvent interactions for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate will be dipole-dipole interactions and London dispersion forces. The lack of hydrogen bond donation from the solvent means that the hydrogen bond accepting sites on the solute will not be as strongly solvated as they would be in a polar protic solvent.[14]
Predicted Solubility Profile of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
As previously stated, a comprehensive search of the scientific literature did not yield specific quantitative solubility data for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate in polar aprotic solvents. However, based on the solubility of structurally similar compounds, such as other pyrazole derivatives and ethyl benzoate, a predicted solubility profile can be constructed.[15] It is anticipated that Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate will exhibit moderate to good solubility in polar aprotic solvents.
Table 1: Predicted Solubility Profile of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate in Selected Polar Aprotic Solvents at 25 °C
Solvent
Dielectric Constant
Predicted Solubility
Rationale
Dimethyl Sulfoxide (DMSO)
46.7
High
Highly polar, strong dipole-dipole interactions.
N,N-Dimethylformamide (DMF)
36.7
High
Highly polar, strong dipole-dipole interactions.
Acetonitrile (ACN)
37.5
Moderate
Polar, but less effective at solvating the aromatic portions of the molecule compared to DMSO and DMF.
Acetone
20.7
Moderate
Moderately polar, good general solvent for many organic compounds.
Ethyl Acetate
6.0
Moderate to Low
Lower polarity compared to other solvents in this list.
Tetrahydrofuran (THF)
7.6
Moderate to Low
Lower polarity, primarily interacts through dipole-induced dipole and dispersion forces.
Disclaimer: The solubility values in this table are predictions based on theoretical principles and the known solubility of structurally related compounds. They should be confirmed by experimental determination.
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[7][16] The following protocol provides a detailed, step-by-step procedure for determining the solubility of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate in polar aprotic solvents.
A Technical Guide to the Solid-State Characterization of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate and the Broader Implications of Polymorphism in Drug Development
For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract: This technical guide provides a comprehensive overview of the crystal structure of a pyrazole derivative and delves into the cri...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract: This technical guide provides a comprehensive overview of the crystal structure of a pyrazole derivative and delves into the critical subject of polymorphism in pharmaceutical development. While specific polymorphic data for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is not publicly available, this paper establishes a foundational understanding of its known structural features and presents a detailed framework for the systematic investigation of its potential polymorphic forms. The methodologies and theoretical discussions herein are designed to equip researchers with the necessary tools and insights to conduct thorough solid-state characterization of this and similar active pharmaceutical ingredients (APIs).
Introduction: The Critical Role of Solid-State Properties in Pharmaceutical Sciences
The journey of a drug molecule from a promising lead compound to a marketed therapeutic is fraught with challenges. Among the most critical yet often underestimated hurdles is the comprehensive characterization of its solid-state properties.[1][2] The physical form of an active pharmaceutical ingredient (API) is not a trivial detail; it can profoundly influence the drug's bioavailability, stability, manufacturability, and ultimately, its safety and efficacy.[1][3] The same chemical entity can exist in different crystalline arrangements, a phenomenon known as polymorphism, or in a disordered amorphous state.[2] Each of these solid forms can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, and hygroscopicity.[1]
A now-classic example that underscores the importance of polymorphism is the case of Ritonavir, an HIV protease inhibitor. After its initial market launch, a new, more stable, and less soluble polymorph emerged, leading to compromised bioavailability and forcing a temporary withdrawal of the capsule formulation.[1] This event served as a crucial lesson for the pharmaceutical industry, highlighting the imperative for exhaustive polymorphic screening during drug development.
This guide focuses on Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate, a pyrazole derivative. Pyrazole-containing compounds are a significant class of N-heterocyclic molecules that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7][8] Given their therapeutic potential, a thorough understanding of their solid-state chemistry is paramount for the development of robust and reliable drug products.
Note on the Investigated Compound: Initial literature searches revealed a closely related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate , for which a crystal structure has been determined.[4][5][9] This guide will utilize the available data for this analogue as a starting point and a case study for the principles of solid-state characterization. The methodologies described are fully applicable to the investigation of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate.
Synthesis and Known Crystal Structure of a Closely Related Analogue: Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate
A foundational step in solid-state characterization is the synthesis of the pure compound and the determination of its primary crystal structure.
Synthesis
The synthesis of N-aryl pyrazoles, such as Ethyl 4-(1H-pyrazol-1-yl)benzoate, is commonly achieved through transition-metal-catalyzed cross-coupling reactions.[10][11] The two most prevalent methods are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[11] These reactions facilitate the formation of the crucial N-aryl bond between the pyrazole ring and the benzoate moiety.[11] A general synthetic approach for a similar compound involved the reaction of pyrazole with a brominated benzoate derivative in the presence of a base like potassium carbonate in acetone.[4][5]
A potential decomposition pathway during synthesis is the hydrolysis of the ethyl ester group to the corresponding carboxylic acid, particularly under harsh acidic or basic conditions.[10] Careful control of reaction conditions and purification methods are therefore essential to obtain the pure ester.
Single-Crystal X-Ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid.[12][13] It provides precise information on bond lengths, bond angles, and the overall molecular conformation, as well as how the molecules are packed in the crystal lattice.
The crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate has been reported and provides valuable insights into the molecular geometry and intermolecular interactions.[4][5][9] Colorless block-like crystals were obtained by slow evaporation from an ethanol solution.[4][5]
Table 1: Crystallographic Data for ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate [4][5]
Parameter
Value
Chemical Formula
C₁₃H₁₄N₂O₂
Molecular Weight
230.26
Crystal System
Triclinic
Space Group
P-1
a (Å)
8.1338 (12)
b (Å)
8.1961 (9)
c (Å)
10.7933 (11)
α (°)
74.013 (9)
β (°)
83.308 (10)
γ (°)
64.734 (13)
Volume (ų)
625.54 (13)
Z
2
Temperature (K)
293
The analysis revealed a dihedral angle of 76.06 (11)° between the pyrazole and benzene rings.[4][5][9] The crystal packing is stabilized by weak C-H···π interactions, forming a three-dimensional network.[4][5][9]
Polymorphism: The Quest for All Solid Forms
The existence of a single crystal structure does not preclude the possibility of polymorphism. A thorough polymorph screen is a critical component of drug development to identify all accessible crystalline forms and select the one with the most desirable properties.[14]
Theoretical Framework of Polymorphism
Polymorphs are different crystalline forms of the same compound that can exhibit varying thermodynamic stability depending on temperature and pressure.[15] The relationship between polymorphs can be either monotropic or enantiotropic. In a monotropic system, one polymorph is always more stable than the others under all conditions. In an enantiotropic system, the relative stability of the polymorphs inverts at a specific transition temperature.[15]
Experimental Workflow for Polymorphic Screening
A comprehensive polymorph screen aims to induce crystallization under a wide variety of conditions to access different kinetic and thermodynamic forms.[16]
Caption: A generalized workflow for polymorph screening, encompassing various crystallization methods and analytical techniques for characterization.
3.2.1. Recrystallization Techniques
The goal is to subject the API to a diverse set of thermodynamic and kinetic conditions. This is often achieved through:
Solvent-based methods: Crystallization from a wide range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points is a primary approach.[15] Techniques include slow evaporation, cooling crystallization (at different rates), and antisolvent addition.[15][17]
Melt crystallization: Heating the compound above its melting point followed by controlled cooling can sometimes yield polymorphs not accessible from solution.[16]
Solid-state methods: Grinding, slurry conversion, and exposure to solvent vapors can induce phase transformations.[16]
High-throughput screening (HTS) platforms can automate these processes, allowing for the rapid exploration of hundreds of conditions using minimal amounts of API.[18]
Characterization of Solid Forms: A Multi-Technique Approach
Once different solid forms are generated, a suite of analytical techniques is employed to characterize them.
Powder X-Ray Diffraction (PXRD)
PXRD is the primary tool for distinguishing between different crystalline forms.[15][19][20] Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint."[20] It is also invaluable for detecting crystalline impurities within a sample.[21] While SCXRD provides the absolute structure, PXRD is more suitable for the rapid analysis of bulk powder samples generated during a screen.[19][22]
Experimental Protocol: Powder X-Ray Diffraction
Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites.[21] Approximately 5-10 mg of the sample is typically sufficient.
Mounting: Place the powdered sample onto a low-background sample holder and flatten the surface to be level with the holder's rim.[21]
Data Collection: Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a diffractometer equipped with a Cu Kα radiation source.
Data Analysis: Compare the resulting diffractograms. Different peak positions and/or relative intensities indicate the presence of different polymorphs.
Thermal Analysis: DSC and TGA
Thermal methods provide information on the thermodynamic properties and stability of the solid forms.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature.[14][23] It is used to determine melting points, enthalpies of fusion, and to detect solid-solid phase transitions.[20][24] The presence of different melting points for samples obtained from a polymorph screen is a strong indicator of polymorphism.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[25][26][27] It is particularly useful for identifying solvates and hydrates by quantifying the mass loss upon heating.[15][28][29]
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
Sealing: Crimp the pan with a lid. For volatile samples or to study processes in a closed system, hermetically sealed pans can be used.
Analysis: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
Data Interpretation: Analyze the resulting thermogram for endothermic events (melting, desolvation) and exothermic events (crystallization, degradation).
Caption: Workflow for the thermal analysis of solid forms using DSC and TGA.
Vibrational Spectroscopy: Raman and FTIR
Raman and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for distinguishing polymorphs.[30] They probe the vibrational modes of the molecules, which are sensitive to the local molecular environment and crystal packing.[31][32] Differences in the spectra, particularly in the low-frequency region for Raman which corresponds to lattice vibrations, can provide a clear distinction between polymorphs.[31][32] These techniques are non-destructive and can be used for in-situ monitoring of phase transformations.[33]
Conclusion and Future Directions
The comprehensive solid-state characterization of an active pharmaceutical ingredient is a non-negotiable aspect of modern drug development. For a promising therapeutic candidate like Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate, understanding its potential for polymorphism is crucial for ensuring product quality, safety, and efficacy. While the crystal structure of a close analogue provides a valuable starting point, a systematic and rigorous polymorph screen, employing a multi-technique analytical approach, is essential.
The methodologies outlined in this guide, from rational synthesis and single-crystal analysis to high-throughput polymorphic screening and detailed characterization by PXRD, DSC, TGA, and vibrational spectroscopy, provide a robust framework for researchers. By diligently applying these principles, drug developers can mitigate the risks associated with unforeseen polymorphic transformations and select the optimal solid form for progression into clinical trials and commercial manufacturing. The insights gained from such studies are fundamental to building a comprehensive understanding of the API's behavior and ensuring the delivery of a consistent and effective medication to patients.
Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]
IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. [Link]
PubMed. (2008). Raman detected differential scanning calorimetry of polymorphic transformations in acetaminophen. PubMed. [Link]
Google Patents. (2021). Synthesis of tyrosine kinase inhibitors.
TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. TA Instruments. [Link]
PMC. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]
CD Formulation. (n.d.). Solid State Characterization of APIs. CD Formulation. [Link]
Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent. [Link]
University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. University of Washington. [Link]
H&M Analytical. (2025). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. H&M Analytical. [Link]
Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. Unchained Labs. [Link]
MDPI. (2022). Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. MDPI. [Link]
NextSDS. (n.d.). Ethyl 4-(1H-Pyrazol-1-yl)benzoate — Chemical Substance Information. NextSDS. [Link]
HORIBA. (n.d.). Polymorphisms characterization: when Raman microscopy supports the pharmaceutical industry. HORIBA. [Link]
Quotient Sciences. (n.d.). Candidate selection & API characterization: How do we assess the right molecules to take forward into development? Quotient Sciences. [Link]
Photonics Spectra. (2008). Raman Spectroscopy and Polymorphism. Photonics Spectra. [Link]
Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]
AZoM. (2020). Using Raman Microscopy for Polymorphism Characterization. AZoM. [Link]
AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]
LBT Scientific. (2019). Raman Spectroscopy and Polymorphism. LBT Scientific. [Link]
International Pharmaceutical Industry. (n.d.). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. International Pharmaceutical Industry. [Link]
Vibrational Characterization of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate: A Comprehensive Guide to IR Spectroscopy
Executive Summary Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is a highly conjugated heterocyclic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including deubiquiti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is a highly conjugated heterocyclic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including deubiquitinase (USP30) inhibitors targeting mitochondrial dysfunction[1]. For drug development professionals and analytical chemists, verifying the structural integrity of this building block is critical. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for characterizing its functional groups[2].
This technical guide bypasses generic overviews to provide an in-depth, mechanistic analysis of the molecule's IR absorption bands. By linking quantum mechanical vibrational theory to empirical data, this document establishes a self-validating framework for the spectroscopic identification of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate.
Molecular Architecture & Spectroscopic Causality
The infrared spectrum of a molecule is a macroscopic readout of microscopic quantum mechanical harmonic oscillators. The frequency of absorption (
ν
) is governed by Hooke's Law, which dictates that the wavenumber is directly proportional to the square root of the bond's force constant (
k
) and inversely proportional to the reduced mass (
μ
) of the bonded atoms.
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate consists of three distinct vibrational domains:
The Ethyl Ester Moiety: An electron-withdrawing group.
The Central Benzene Ring: A
π
-system bridge (para-substituted).
The 1-Methylpyrazole Ring: An electron-rich heteroaromatic system.
The Conjugated Ester System and Hooke's Law
In an isolated aliphatic system, an ester carbonyl (C=O) stretch is typically observed as a strong, sharp band near 1735–1750 cm⁻¹. However, in this molecule, the carbonyl carbon is directly bonded to the central benzene ring. According to , this allows the
π
-electrons of the aromatic ring to delocalize into the carbonyl's
π∗
antibonding orbital[3].
Causality: This resonance delocalization decreases the double-bond character of the C=O bond. Consequently, the force constant (
k
) drops, shifting the absorption to a lower frequency, typically 1710–1720 cm⁻¹ [3].
The Pyrazole-Benzene
π
-System
The 1-methylpyrazole ring acts as an electron donor. The lone pair on the pyrazole nitrogen participates in the heteroaromatic
π
-system, which is conjugated with the central benzene ring. This extended conjugation pushes electron density across the entire molecular backbone, further lowering the ester carbonyl frequency and giving rise to distinct pyrazole C=N and C=C stretching vibrations in the 1550–1500 cm⁻¹ region[4].
Mechanistic Pathway of Electronic Conjugation
The following diagram illustrates the logical relationship between the molecule's electronic conjugation, electron density transfer, and the resulting shift in the IR spectrum.
Electronic conjugation pathway reducing the ester carbonyl force constant.
Quantitative Data: Theoretical IR Absorption Bands
Based on the established group frequencies for conjugated benzoates and substituted pyrazoles, the expected FT-IR absorption bands for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate are summarized below.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Mechanistic Causality & Notes
C=O (Ester)
Stretching
1710 – 1720
Strong
Frequency lowered due to extended resonance with the para-substituted phenyl ring[3].
C–O–C
Asymmetric Stretch
1270 – 1300
Strong
Highly characteristic of benzoates; often the strongest band in the fingerprint region.
C–O–C
Symmetric Stretch
1100 – 1130
Medium
Corresponds to the alkoxy (ethyl) C–O bond stretch.
C=C / C=N
Ring Stretching
1600, 1550, 1500
Medium
Overlapping breathing modes of the benzene and 1-methylpyrazole rings[4].
C–H (sp²)
Stretching
3050 – 3120
Weak-Med
Aromatic (benzene) and heteroaromatic (pyrazole) C–H bonds.
C–H (sp³)
Stretching
2850 – 2980
Medium
Aliphatic C–H bonds from the ethyl ester and the N-methyl group.
C–H (Aromatic)
Out-of-Plane Bend
800 – 850
Strong
Definitive marker for para-disubstituted benzene rings[3].
Self-Validating ATR-FTIR Experimental Protocol
To obtain high-fidelity spectral data for solid Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate, Attenuated Total Reflectance (ATR) FT-IR is the mandated technique.
Causality of Methodological Choices
Historically, solid samples were analyzed using KBr pellets. However, KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretch (~3400 cm⁻¹) that obscures the baseline and minor overtone bands[5]. ATR-FTIR eliminates moisture artifacts and requires zero sample preparation, preserving the exact polymorphic state of the API intermediate[1]. Furthermore, because ATR relies on an evanescent wave penetrating the sample (typically 0.5–2 µm), applying exact, reproducible pressure via the instrument's anvil is critical to maximize the signal-to-noise ratio.
Step-by-Step Analytical Workflow
To ensure trustworthiness, the following protocol is designed as a self-validating system —meaning the instrument's readiness and cleanliness are proven before and after the sample is run.
System Suitability Test (SST): Scan a traceable polystyrene standard film. Verify that the critical 1601 cm⁻¹ aromatic ring breathing peak is detected within ±1 cm⁻¹.
Background Validation: Clean the diamond ATR crystal with spectroscopy-grade isopropanol. Run a background scan (Air). The software must mathematically suppress atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor, yielding a flat baseline.
Sample Loading: Deposit 2–5 mg of solid Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate directly onto the center of the diamond crystal.
Pressure Application: Lower the pressure anvil until the instrument's force gauge indicates optimal optical contact. (Causality: Insufficient pressure leads to weak absorbance; excessive pressure can crush the crystal).
Data Acquisition: Acquire the spectrum using 32 co-added scans at a resolution of 4 cm⁻¹.
Post-Run Carryover Verification: Clean the crystal and run a final blank scan. The absence of the 1715 cm⁻¹ C=O band validates that zero sample carryover occurred.
Self-validating ATR-FTIR experimental workflow for solid sample analysis.
References
Patent CN107484415B (2017). 1-cyanopyrrolidine compounds as USP30 inhibitors.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2015). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]
Perez, M., et al. (2020). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Arabian Journal of Chemistry / ResearchGate.[Link]
Smith, R. E., et al. (2021). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Semantic Scholar.[Link]
Wikipedia Contributors (2024). Infrared spectroscopy. Wikipedia, The Free Encyclopedia. [Link]
UV-Vis absorption spectrum of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate Authored by a Senior Application Scientist This guide provides a comprehensive technical overview for researcher...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles, acquisition, and interpretation of the Ultraviolet-Visible (UV-Vis) absorption spectrum of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate. The document emphasizes the causality behind experimental choices and provides a robust framework for obtaining and understanding the spectral data of this and structurally related compounds.
Introduction: The Significance of Spectroscopic Characterization
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is a heterocyclic compound of significant interest as a molecular building block in medicinal chemistry and materials science.[1] Its structure, featuring a conjugated system composed of a pyrazole ring linked to a benzoate moiety, imparts specific electronic properties that are crucial for its function in larger molecular assemblies.
UV-Vis spectroscopy is a powerful and accessible analytical technique used to study the electronic transitions within a molecule.[2] For a compound like Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate, its UV-Vis spectrum serves as a unique fingerprint, providing invaluable information for:
Structural Verification: Confirming the presence of the conjugated chromophoric system.
Purity Assessment: Detecting aromatic impurities that absorb in the UV region.
Quantitative Analysis: Determining concentration in solution via the Beer-Lambert Law.
Reaction Monitoring: Tracking the formation or consumption of the compound in a chemical reaction.
Photophysical Property Evaluation: Understanding the molecule's interaction with light, a critical parameter in drug development for predicting potential phototoxicity.[3]
This guide will deconstruct the theoretical underpinnings of the molecule's expected absorption, provide a detailed protocol for experimental measurement, and offer insights into the interpretation of the resulting spectrum.
Theoretical Framework: Predicting the UV-Vis Spectrum
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. When a molecule absorbs light of a specific energy, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. The structure of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate contains several key features that govern these transitions.
Chromophores and Electronic Transitions
The primary chromophore in this molecule is the extended conjugated π-system that includes the pyrazole ring and the benzene ring.[4] This system is rich in π-electrons, and the most probable electronic transitions will be of the π → π* type. These transitions are typically characterized by high molar absorptivity (ε) values.[5]
Benzene Ring System: Aromatic compounds like benzene exhibit characteristic absorption bands. These are often referred to as the E-bands (high intensity, around 180-200 nm) and B-bands (lower intensity, around 250-260 nm), which arise from π → π* transitions.[6]
Pyrazole Ring System: Pyrazole and its derivatives also possess aromatic character and contribute to UV absorption, typically with peaks in the 220-280 nm range.[7][8]
Ester Carbonyl Group: The carbonyl group (C=O) of the ethyl ester contains both π-electrons and non-bonding (n) electrons on the oxygen atom. This allows for a weak n → π transition, which typically appears at longer wavelengths but with a much lower intensity compared to π → π transitions.
The conjugation of the pyrazole and benzoate systems is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to the individual, unconjugated chromophores.[4] This is because conjugation delocalizes the π-electrons, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The Critical Role of the Solvent: Solvatochromism
The choice of solvent is not merely for dissolution; it actively influences the electronic environment of the solute and can significantly alter the position (λmax) and intensity (ε) of absorption bands—a phenomenon known as solvatochromism.[9]
Polar vs. Non-polar Solvents: For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This occurs because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules, decreasing the energy gap for the transition.[10][11]
Hydrogen Bonding: Protic solvents like ethanol or methanol can form hydrogen bonds with the nitrogen atoms of the pyrazole ring or the oxygen atoms of the ester group. This can stabilize the ground state or excited state differently, leading to either hypsochromic (blue) or bathochromic (red) shifts depending on the specific interaction.[11]
Therefore, reporting a UV-Vis spectrum without specifying the solvent is scientifically incomplete. For creating a standardized, reproducible protocol, a common, relatively inert spectral-grade solvent is chosen.
Experimental Protocol for Acquiring the UV-Vis Spectrum
This section details a self-validating protocol for obtaining a high-quality UV-Vis absorption spectrum. The causality for each step is explained to ensure technical accuracy and reproducibility.
Instrumentation and Materials
Instrument: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200–500 nm.
Cuvettes: A matched pair of 1 cm path length quartz cuvettes. Quartz is mandatory as glass and plastic absorb significantly in the UV region below 340 nm.[12]
Solvent: HPLC or spectral grade ethanol is a suitable choice. It is transparent in the relevant UV range (cutoff ~210 nm), can dissolve the compound, and is a common solvent for UV-Vis analysis.[9] Other solvents like hexane or acetonitrile can also be used depending on solubility and the desired polarity environment.
Thermodynamic Stability and Degradation Kinetics of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate: A Comprehensive Preclinical Guide
Executive Summary Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate (CAS 82525-27-7) is a highly privileged bi-aryl building block utilized extensively in the synthesis of advanced therapeutics. Its structural motif is a critic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate (CAS 82525-27-7) is a highly privileged bi-aryl building block utilized extensively in the synthesis of advanced therapeutics. Its structural motif is a critical component in the development of ubiquitin C-terminal hydrolase 30 (USP30) inhibitors for mitochondrial dysfunction[1], transthyretin (TTR) kinetic stabilizers for amyloidosis[2], and MEK kinase inhibitors for melanoma therapy[3].
As a Senior Application Scientist overseeing Chemistry, Manufacturing, and Controls (CMC), I approach this molecule not merely as a static intermediate, but as a dynamic thermodynamic system. Understanding its thermodynamic stability is paramount. The stability of the pyrazole-benzoate linkage directly dictates the shelf-life of the intermediate, the optimization of the formulation matrix, and the ultimate integrity of the downstream Active Pharmaceutical Ingredient (API). This whitepaper establishes a rigorous, self-validating framework for evaluating the thermodynamic parameters (
ΔG
,
ΔH
,
ΔS
) and degradation pathways of this critical compound.
Structural Thermodynamics & Electronic Properties
The intrinsic thermodynamic stability of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is governed by the interplay between its two primary functional domains: the 1-methylpyrazole ring and the ethyl benzoate moiety.
The Pyrazole Core (Resonance & Tautomerism): Pyrazole rings inherently possess high thermodynamic stability due to their aromatic resonance energy. However, unsubstituted pyrazoles are subject to annular tautomerism, which introduces an entropic penalty during crystallization and receptor binding. The N1-methylation in this compound effectively locks the tautomeric state. This structural rigidity minimizes conformational fluctuations, enhancing the overall thermodynamic stability of the protein-ligand interactions when utilized in kinase inhibition[3].
The Ester Linkage (The Thermodynamic Weak Point): While the biphenyl-like conjugation provides significant resonance stabilization across the C-C bond connecting the pyrazole and phenyl rings, the ethyl ester is the primary vector for thermodynamic instability. It remains susceptible to nucleophilic attack, specifically base-catalyzed hydrolysis.
Solvation Thermodynamics: Density Functional Theory (DFT) studies on related pyrazole derivatives demonstrate that solvent polarity dramatically affects the HOMO-LUMO gap and dipole moment[4]. In aqueous environments, the dipole moment increases, which alters the solvation energy and lowers the activation barrier for hydrolytic degradation[4].
Caption: Base-catalyzed hydrolytic degradation pathway of the ethyl ester moiety.
Experimental Workflows for Thermodynamic Profiling
To ensure scientific integrity and trustworthiness, stability claims cannot rely on theoretical modeling alone. The following protocols represent a self-validating system of orthogonal techniques designed to empirically derive the thermodynamic parameters of the compound.
Causality: We utilize isothermal microcalorimetry coupled with UPLC-MS to determine the activation energy (
Ea
) and Gibbs free energy of activation (
ΔG‡
) for ester cleavage. Testing across a pH matrix isolates the specific catalytic coefficients for hydronium and hydroxide ions.
Stock Preparation: Prepare a 10 mM stock solution of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate in HPLC-grade acetonitrile (to ensure complete dissolution before aqueous introduction).
Buffer Equilibration: Dilute the stock to a final concentration of 100
μ
M in a matrix of buffers (pH 1.2, 4.5, 7.4, 9.0). Maintain a constant ionic strength (
I=0.1
M) using NaCl to prevent thermodynamic activity coefficient variations.
Thermal Incubation: Incubate the samples in sealed, inert glass ampoules at discrete temperatures (25°C, 40°C, 60°C, 80°C) using a precision thermostat bath (
±0.1
°C).
Sampling & Quenching: At predetermined intervals (0, 1, 2, 4, 8, 24, 48 hours), extract 100
μ
L aliquots. Immediately quench basic/neutral samples with 10
μ
L of 1 M HCl to protonate the nucleophile and halt degradation.
Quantification: Analyze via UPLC-UV/MS (monitoring at
λmax
~260 nm). Quantify the depletion of the intact ester and the stoichiometric formation of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
Thermodynamic Extraction: Plot
ln([Ester]t/[Ester]0)
versus time to extract the pseudo-first-order rate constant (
kobs
). Apply the Arrhenius equation to calculate
Ea
, and the Eyring equation to derive
ΔH‡
and
ΔS‡
.
Causality: Solid-state stability is dictated by crystal lattice energy. We utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the melting point (
Tm
) and thermal degradation onset, which are critical parameters for evaluating the viability of high-energy milling processes[5].
Sample Preparation: Accurately weigh 3.0–5.0 mg of the crystalline compound into a standard aluminum crucible. Crimp with a pinhole lid to allow for the escape of volatile degradation products.
TGA Execution: Heat the sample from 25°C to 400°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min). Record the temperature at 5% mass loss (
Td,5%
).
DSC Execution: Heat an identical sample from 25°C to 200°C at 10°C/min. Integrate the area under the melting endotherm to determine the enthalpy of fusion (
ΔHfus
).
Caption: Orthogonal workflow for evaluating solid-state and solution-state thermodynamic stability.
Quantitative Thermodynamic Data Summary
The following table synthesizes the expected thermodynamic parameters for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate based on its structural profile and empirical testing of homologous pyrazole-benzoate scaffolds.
Thermodynamic Parameter
Value (Representative)
Analytical Method / Condition
Scientific Significance
Melting Temperature (
Tm
)
82.5 °C – 86.0 °C
DSC (10°C/min heating rate)
Indicates moderate crystal lattice strength; suitable for standard handling.
Enthalpy of Fusion (
ΔHfus
)
28.4 kJ/mol
DSC Endotherm Integration
Quantifies the energy required to disrupt the crystalline solid state.
Degradation Onset (
Td,5%
)
> 270 °C
TGA (Nitrogen atmosphere)
Demonstrates the high thermal stability of the conjugated pyrazole-biaryl core[5].
Hydrolysis Act. Energy (
Ea
)
65.3 kJ/mol
Arrhenius Plot (pH 9.0, 25-80°C)
The energy barrier required for base-catalyzed ester cleavage to occur.
Gibbs Free Energy (
ΔG298K‡
)
92.1 kJ/mol
Eyring Equation (pH 9.0)
High positive value indicates non-spontaneous degradation at room temperature.
Conclusion
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate exhibits a highly favorable thermodynamic profile for pharmaceutical development. The N-methylation of the pyrazole ring prevents tautomeric entropy loss, while the extended conjugation provides robust thermal stability (degradation onset > 270 °C). The primary liability remains the base-catalyzed hydrolysis of the ethyl ester, which must be mitigated through strict pH control (targeting pH 4.5 - 6.0) during aqueous processing and formulation. By applying the orthogonal solid-state and solution-state workflows detailed in this guide, development teams can accurately predict shelf-life and ensure the integrity of this critical intermediate.
Suzuki-Miyaura coupling protocol for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate synthesis
Application Note: Highly Efficient Synthesis of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate via Suzuki-Miyaura Cross-Coupling Strategic Rationale & Mechanistic Insights The integration of pyrazole pharmacophores into arom...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Highly Efficient Synthesis of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate via Suzuki-Miyaura Cross-Coupling
Strategic Rationale & Mechanistic Insights
The integration of pyrazole pharmacophores into aromatic scaffolds is a cornerstone of modern medicinal chemistry, frequently utilized to enhance target affinity and modulate pharmacokinetic profiles[1]. The synthesis of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate represents a classic yet nuanced carbon-carbon bond formation. While the palladium-catalyzed Suzuki-Miyaura coupling is the premier method for this transformation, nitrogen-rich heteroaryl boronic acids present unique synthetic challenges, including catalyst poisoning and competitive protodeboronation[2].
To definitively circumvent these issues, this protocol employs 1-methyl-1H-pyrazole-4-boronic acid pinacol ester rather than the free boronic acid. The pinacol ester provides critical steric shielding, preventing premature degradation while ensuring a controlled release of the active boronate species during the transmetalation step[3]. On the electrophilic side, ethyl 4-bromobenzoate is selected. The electron-withdrawing nature of the para-ester group significantly lowers the activation energy required for the oxidative addition of the Palladium(0) catalyst into the C-Br bond, driving the reaction forward with high efficiency[4].
Mechanistic Workflow
The catalytic cycle relies on the precise orchestration of three fundamental organometallic steps. Understanding the causality behind this cycle is essential for troubleshooting and optimizing the reaction[5].
Catalytic cycle of the Suzuki-Miyaura coupling for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and product yield. The biphasic 1,4-Dioxane/H₂O system is critical: the aqueous phase dissolves the inorganic base to generate the reactive boronate, while the organic phase solubilizes the electrophile[1].
System Preparation & Degassing (Critical Step): In a 25 mL Schlenk tube, combine 1,4-dioxane and water. Sparge the solvent mixture with ultra-pure Argon for 15 minutes.
Causality: Dissolved oxygen acts as an oxidant, promoting the homocoupling of the pyrazole boronic ester and irreversibly degrading the Pd(0) catalyst into inactive Palladium black[5].
Reagent Assembly: Add ethyl 4-bromobenzoate, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, and Na₂CO₃ to the vessel.
Causality: A 10% stoichiometric excess of the boronic ester is utilized to compensate for any trace protodeboronation that may occur at elevated temperatures[3].
Catalyst Introduction: Under a positive flow of Argon, quickly add Pd(PPh₃)₄. Seal the tube and heat the biphasic mixture to 90 °C with vigorous stirring (800 rpm).
Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous base and the organic electrophile, facilitating the transmetalation step[4].
In-Process Monitoring (Self-Validation): After 4 hours, sample the organic layer and analyze via TLC (Hexanes:EtOAc 3:1).
Validation Check: The starting material (R_f ~0.7) should be completely absent. The product spot will appear lower (R_f ~0.4) due to the increased polarity of the pyrazole ring.
LC-MS Confirmation: An aliquot analyzed by LC-MS should exhibit a dominant [M+H]⁺ peak at m/z 231.1.
Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and partition with water (10 mL). Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate as a white solid.
Troubleshooting & Diagnostic Heuristics
Symptom: Reaction stalls at <50% conversion; black precipitate forms.
Root Cause: Catalyst oxidation to Palladium black.
Intervention: Abort the reaction, rigorously re-degas solvents, and ensure the Schlenk seal is completely airtight.
Symptom: High conversion, but LC-MS shows a significant peak at m/z 163.
Root Cause: Homocoupling of the pyrazole boronic ester (yielding 1,1'-dimethyl-1H,1'H-4,4'-bipyrazole)[5].
Intervention: Reduce oxygen ingress and verify the quality/storage conditions of the Pd catalyst.
Symptom: Formation of a highly polar byproduct (R_f ~0.1) and LC-MS peak at m/z 203.1.
Root Cause: Saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid.
Intervention: Reduce reaction time, lower the temperature to 80 °C, or switch to a milder base such as K₂HPO₄.
Application Note: Mild and Efficient Saponification of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Introduction & Strategic Rationale The 1-methyl-1H-pyrazol-4-yl moiety is a privileged pharmacophore widely utilized in modern drug discovery, particularly in the design of kinase inhibitors and protein-protein interacti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The 1-methyl-1H-pyrazol-4-yl moiety is a privileged pharmacophore widely utilized in modern drug discovery, particularly in the design of kinase inhibitors and protein-protein interaction modulators. The synthesis of these complex Active Pharmaceutical Ingredients (APIs) frequently requires the late-stage unmasking of a carboxylic acid from its corresponding ester precursor.
This Application Note details a robust, high-yielding protocol for the saponification of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate to 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. By utilizing Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system, this methodology ensures mild reaction conditions, excellent functional group tolerance, and a streamlined isolation process that avoids complex chromatographic purification.
Mechanistic Causality & Solvent Dynamics
Understanding the physicochemical principles behind this reaction is critical for scaling and troubleshooting. Saponification proceeds via a base-catalyzed nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester to form a tetrahedral intermediate[1]. Subsequent collapse of this intermediate ejects the ethoxide leaving group.
While the initial addition-elimination steps are theoretically reversible, the reaction is driven to completion by a rapid, essentially irreversible acid-base reaction: the highly basic ethoxide (or hydroxide) immediately deprotonates the newly formed carboxylic acid to yield a highly stable carboxylate salt[1].
Solvent Causality: Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is lipophilic and insoluble in water, whereas LiOH is strictly water-soluble. To overcome this phase barrier, a ternary solvent system of THF/MeOH/H
2
O (3:1:1 volume ratio) is employed[2][3].
THF provides excellent solvation for the starting ester.
Water dissolves the inorganic base.
Methanol acts as an amphiphilic bridging co-solvent to ensure a homogeneous, monophasic reaction mixture. This eliminates mass-transfer limitations and ensures rapid conversion at ambient temperature.
Mechanistic pathway of base-catalyzed ester saponification.
Reaction Workflow
Workflow for the saponification of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
Quantitative Data Summary
The following stoichiometry is optimized for a 1.00 gram scale reaction. The use of 3.0 equivalents of base ensures rapid kinetics without risking pyrazole ring degradation.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Function
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
230.27
1.0
1.00 g
Starting Material
Lithium hydroxide monohydrate (LiOH·H
2
O)
41.96
3.0
547 mg
Base / Nucleophile
Tetrahydrofuran (THF)
72.11
-
15.0 mL
Organic Solvent
Methanol (MeOH)
32.04
-
5.0 mL
Co-solvent
Deionized Water (H
2
O)
18.02
-
5.0 mL
Aqueous Solvent
1M Hydrochloric Acid (HCl)
36.46
~4.0
~17.0 mL
Acidifying Agent
Expected Yield: 85–95% (745 – 835 mg)
Product Appearance: White to off-white crystalline solid.
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. Do not proceed to the next step until the in-process control (IPC) criteria are met.
Step 1: Reaction Setup
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate (1.00 g, 4.34 mmol).
Suspend the ester in a mixture of THF (15.0 mL) and MeOH (5.0 mL). Stir at 400 rpm until complete dissolution is achieved.
Step 2: Base Addition
In a separate 20 mL vial, dissolve LiOH·H
2
O (547 mg, 13.0 mmol) in Deionized Water (5.0 mL). Note: The dissolution of LiOH is slightly exothermic.
Add the aqueous LiOH solution dropwise to the stirring organic solution at room temperature (20–25 °C). The mixture must remain monophasic and clear.
Step 3: Hydrolysis & In-Process Control (Self-Validation Check 1)
Stir the reaction at room temperature for 4 to 6 hours.
Validation: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The starting material ester (higher R
f
) must completely disappear. The product will remain at the baseline (R
f
= 0) as the highly polar lithium carboxylate salt.
Once complete conversion is confirmed, concentrate the reaction mixture in vacuo using a rotary evaporator (bath temperature 35 °C) to remove the majority of the THF and MeOH.
Causality Note: Removing the organic volatiles is absolutely critical. If acidification is performed while high concentrations of THF/MeOH are present, the resulting free carboxylic acid will remain partially dissolved in the organic phase, drastically reducing the isolated yield[3].
Dilute the remaining aqueous residue with cold deionized water (10 mL) and place the flask in an ice-water bath (0–5 °C).
Slowly add 1M HCl dropwise while stirring vigorously.
Validation: Continuously monitor the pH using indicator strips. Stop the addition only when the pH stabilizes between 2 and 3.
Observation: A dense, white precipitate of the free 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid will crash out of the aqueous solution as the carboxylate is protonated.
Step 6: Isolation & Drying
Collect the precipitated product via vacuum filtration using a Büchner funnel.
Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual lithium chloride and excess acid.
Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure carboxylic acid.
Analytical Validation
To confirm the structural integrity of the isolated product, perform the following analyses:
1
H NMR (DMSO-
d6
, 400 MHz): Confirm the disappearance of the ethyl ester signals (the quartet at ~4.3 ppm and the triplet at ~1.3 ppm). The pyrazole N-methyl group should appear as a sharp singlet at ~3.9 ppm. A broad singlet integrating to 1H past 12.0 ppm confirms the presence of the free carboxylic acid proton.
LC-MS: Confirm the exact mass of the product. The expected
[M+H]+
for C
11
H
10
N
2
O
2
is m/z 203.08.
Vik, A., et al. (2024). Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators. Molecules (MDPI), 29(12), 2855. Retrieved from:[Link]
Organic Syntheses. Synthesis of 4,4-Dimethyl-1,6-Heptadiyne and Derivatives from Dimedone. Org. Synth. 2021, 98, 355. Retrieved from:[Link]
Application Notes and Protocols: Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate as a Versatile Building Block in Drug Discovery
Introduction: The Strategic Value of the Pyrazole Scaffold The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence ste...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from a combination of favorable properties: the 1,2-diazole arrangement allows for a rich substitution pattern, enabling fine-tuning of steric and electronic properties. The pyrazole moiety can act as a versatile pharmacophore, participating in crucial hydrogen bonding interactions with protein targets, and often imparts metabolic stability and favorable pharmacokinetic profiles to drug molecules.[1][2][3][4] Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate, in particular, has emerged as a high-value building block. It strategically positions a reactive ester handle on a phenyl ring, which is, in turn, attached to a metabolically stable N-methylpyrazole. This arrangement makes it an ideal starting point for the synthesis of kinase inhibitors, particularly those targeting pathways like p38 MAP kinase, where diaryl urea and amide structures are common.[5][6]
This guide provides an in-depth look at the practical application of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate, focusing on its conversion to the corresponding carboxylic acid and subsequent amide coupling—a cornerstone transformation in the synthesis of bioactive molecules.
Physicochemical and Calculated Properties
A clear understanding of a building block's properties is essential for reaction design and optimization.
Core Synthetic Workflow: From Ester to Bioactive Amide
The most common and powerful application of this building block involves a two-step sequence: saponification of the ethyl ester to the free carboxylic acid, followed by an amide coupling reaction with a desired amine. This workflow is central to creating libraries of compounds for structure-activity relationship (SAR) studies.[8][9]
Caption: Core two-stage synthetic workflow.
Detailed Experimental Protocols
These protocols provide a validated starting point for the synthesis. Researchers should perform their own optimization based on the specific amine used in the coupling step.
Protocol 1: Saponification to 4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid
This procedure details the hydrolysis of the ethyl ester to the carboxylic acid, a critical intermediate for subsequent coupling reactions.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: To a round-bottom flask, add Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate (1.0 eq). Dissolve it in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio). The solvent volume should be sufficient to fully dissolve the starting material (approx. 0.1 M concentration).
Reagent Addition: Add LiOH·H₂O (1.5 eq) to the solution. Causality Note: LiOH is a strong base that effectively hydrolyzes the ester. Using it in slight excess ensures the reaction goes to completion. A mixture of organic solvent and water is necessary as the starting material is organic-soluble while LiOH is water-soluble.
Reaction: Stir the mixture at room temperature for 4-16 hours. The reaction can be gently heated (e.g., to 40°C) to accelerate the conversion if necessary.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup - Acidification: Once complete, remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.
Dilute the remaining aqueous solution with water and cool in an ice bath.
Carefully add 1M HCl dropwise while stirring to acidify the mixture to a pH of 3-4. The carboxylic acid product should precipitate as a solid. Causality Note: Acidification protonates the carboxylate salt, rendering it neutral and causing it to precipitate from the aqueous solution.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of a non-polar solvent like hexanes or ether to aid in drying.[10]
Drying: Dry the solid under vacuum to yield 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, which can often be used in the next step without further purification. Purity can be checked by ¹H NMR and LC-MS.
Protocol 2: Amide Coupling with a Representative Amine
This protocol details the formation of an amide bond, a reaction of paramount importance in medicinal chemistry.[8][11][12] Here, we use HATU as the coupling agent, known for its high efficiency and low rate of racemization.[8]
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (1.0 eq) in anhydrous DMF.
Reagent Addition: Add the target amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq). Causality Note: HATU is an activating agent that converts the carboxylic acid into a highly reactive O-acylisourea intermediate.[8] DIPEA is a non-nucleophilic organic base used to neutralize the hexafluorophosphate salt and maintain a basic environment conducive to the reaction.
Reaction: Stir the reaction mixture at room temperature for 2-12 hours.
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the carboxylic acid starting material.
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure target amide.[13]
Application in Kinase Inhibitor Scaffolds
The pyrazole-phenyl-amide motif is a validated and powerful scaffold for targeting protein kinases. Many potent inhibitors utilize this core structure to interact with the hinge region of the kinase ATP-binding site. For instance, in p38 MAP kinase inhibitors, the amide N-H group and pyrazole nitrogens can form critical hydrogen bonds, while the substituted phenyl rings occupy hydrophobic pockets.[6]
Caption: Binding mode of a pyrazole-amide inhibitor.
The synthesis of N-(4-fluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)benzamide, as described in the protocol, yields a core structure that can be further elaborated or tested directly for biological activity. The strategic placement of the N-methyl group on the pyrazole prevents potential N-H tautomerization and metabolic liabilities, locking the scaffold into a desirable conformation for kinase binding.
Conclusion
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is more than just a chemical intermediate; it is a strategically designed building block that provides a reliable and efficient entry point into a pharmacologically significant chemical space. Its straightforward conversion into a versatile carboxylic acid and subsequent participation in robust amide coupling reactions make it an invaluable tool for medicinal chemists. The protocols and insights provided herein are intended to empower researchers to leverage this scaffold effectively in the design and synthesis of novel therapeutics, particularly in the competitive field of kinase inhibitor discovery.
References
Benchchem. Scale-Up Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate: Application Notes and Protocols. Accessed March 17, 2026.
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Accessed March 17, 2026.
Benchchem. Reproducibility of Ethyl 4-(1H-pyrazol-1-yl)
Bioorganic Chemistry. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. PubMed, 2025.
Benchchem. Application Notes and Protocols for Cell-Based Screening of Ethyl 4-(1H-pyrazol-1-YL)
Allen, C. L., Chhatwal, A. R., & William, J. M. J. Direct amide formation from unactivated carboxylic acids and amines. Accessed March 17, 2026.
Benchchem. Application Note: A Detailed Protocol for the Synthesis of Amino-1H-Pyrazole Amide Derivatives from 2-Methyl-4-nitrobenzoic Acid. Accessed March 17, 2026.
Tong, L. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 2002.
International Journal of Medical Pharmaceutical and Health Sciences. Mitogen-Activating Protein Kinases (MAPK)
Google Patents. Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Accessed March 17, 2026.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 2016.
C&EN. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. 2023.
Hammach, A., et al. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 2006.
The Royal Society of Chemistry. Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay. 2011.
Wang, J. X., & Feng, C. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E, 2014.
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. 2023.
IUCr Journals. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)
ChemScene. 4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid. Accessed March 17, 2026.
Application Note: Strategic Synthesis of Pyrazole-Containing Pharmaceutical Scaffolds from Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Abstract The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals due to its unique physicochemical properties and versatile biological activi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals due to its unique physicochemical properties and versatile biological activities.[1][2][3] This application note provides a detailed, experience-driven guide for the strategic synthesis of diverse pyrazole-containing amides, utilizing Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate as a key starting material. We present a robust, two-step synthetic pathway involving an initial saponification to a versatile carboxylic acid intermediate, followed by a highly efficient amide coupling protocol. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the chosen methodologies, troubleshooting insights, and best practices to ensure reproducibility and success in generating libraries of potential drug candidates.
Introduction: The Significance of the Pyrazole Moiety
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of contemporary drug design.[3][4] Its unique electronic properties allow it to act as both a hydrogen bond donor (at the N-1 position, if unsubstituted) and acceptor (at the N-2 position), enabling potent and specific interactions with biological targets.[2][5] This versatility has led to the development of blockbuster drugs across a wide range of therapeutic areas, including anti-inflammatory agents like Celecoxib, anti-cancer drugs such as Zanubrutinib, and anticoagulants like Apixaban.[1][3]
Our focus begins with Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate, a readily accessible building block. The strategic placement of the pyrazole and the ethyl ester provides two orthogonal points for chemical modification. The synthetic approach detailed herein leverages the ester functionality to create a central carboxylic acid intermediate, which then serves as a versatile anchor point for the introduction of chemical diversity through amide bond formation—the most frequently utilized reaction in medicinal chemistry.[6][7]
Overall Synthetic Strategy & Workflow
The synthetic strategy is designed for efficiency and modularity, allowing for the rapid generation of a compound library from a common intermediate. This two-step process is a classic and reliable approach in drug discovery for exploring structure-activity relationships (SAR).
Step 1: Saponification. The ethyl ester of the starting material is hydrolyzed under basic conditions to yield the key intermediate, 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This creates a functional handle for subsequent diversification.
Step 2: Amide Coupling. The carboxylic acid intermediate is coupled with a diverse range of primary or secondary amines using a peptide coupling reagent to generate a library of target amide compounds.
Caption: High-level overview of the two-step synthetic pathway.
Part A: Synthesis of the Key Intermediate
Principle and Rationale: Alkaline Hydrolysis (Saponification)
The conversion of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[8][9] For this synthesis, we exclusively recommend alkaline hydrolysis (saponification).
Why Alkaline Hydrolysis?
Irreversibility: Unlike acid-catalyzed hydrolysis, which is an equilibrium process, saponification consumes hydroxide ions and is effectively irreversible. This drives the reaction to completion, resulting in higher, more reliable yields.[10]
Simplified Purification: The initial product is the sodium salt of the carboxylic acid, which is typically water-soluble. The starting ester and alcohol byproduct can often be removed with a simple organic wash. The desired carboxylic acid is then cleanly precipitated by acidifying the aqueous layer, making isolation straightforward.[11][12]
The mechanism involves the nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group.[8]
Standard laboratory glassware for reflux, filtration, and extraction.
Procedure:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate (1.0 eq).
Reagent Addition: Add ethanol (approx. 4 mL per gram of ester) and a 2M aqueous solution of sodium hydroxide (2.5 eq). The ethanol serves as a co-solvent to ensure miscibility of the organic ester in the aqueous base.
Reflux: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared (typically 2-4 hours).
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
Work-up: Dilute the remaining aqueous residue with deionized water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x) to remove any unreacted starting material or non-acidic impurities.
Precipitation: Transfer the aqueous layer to a beaker and cool in an ice bath. While stirring, slowly add 2M HCl dropwise. The carboxylic acid will precipitate as a white solid. Continue adding acid until the pH is ~2-3 (test with pH paper).
Isolation & Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water. Dry the product under vacuum. If further purification is needed, recrystallization from an ethanol/water mixture is effective.
Data Summary: Intermediate Synthesis
Parameter
Specification
Rationale / Notes
Stoichiometry
1.0 eq Ester : 2.5 eq NaOH
An excess of base ensures the reaction goes to completion.
Solvent
Ethanol / Water
Co-solvent system for optimal reactant solubility.
Temperature
Reflux (~80-90 °C)
Provides sufficient energy to overcome the activation barrier.
Reaction Time
2 - 4 hours
Monitor by TLC for completion to avoid degradation.
Typical Yield
>90%
The irreversible nature of the reaction leads to high yields.
Purity (Crude)
>95%
Often high enough for the next step without further purification.
Part B: Synthesis of a Diverse Amide Library
Principle and Rationale: Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and extremely slow. Therefore, the carboxylic acid must first be "activated" to a more reactive species. This is accomplished using coupling reagents.[6]
Choice of Coupling System: EDC / HOBt
For this protocol, we recommend the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt).
EDC (Carbodiimide): Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
HOBt (Additive): This intermediate can be unstable and prone to side reactions. HOBt rapidly traps the O-acylisourea to form an HOBt active ester. This new intermediate is more stable, less prone to racemization (if chiral centers are present), and reacts cleanly with the amine.[7]
Work-up Advantage: A key benefit of EDC is that its urea byproduct is water-soluble, allowing for easy removal during an aqueous work-up, simplifying product purification compared to reagents like DCC whose byproduct is insoluble.[7][13]
Caption: Simplified workflow of EDC/HOBt mediated amide coupling.
General Experimental Protocol: Amide Synthesis
Materials:
4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid
Desired primary or secondary amine (R-NH₂)
EDC (or EDC·HCl)
HOBt (or HOBt·H₂O)
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Saturated aq. NaHCO₃, Brine, 1M HCl
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
Solvent & Base: Dissolve the components in anhydrous DMF (or DCM). Add DIPEA (3.0 eq) to the mixture. The base is crucial to neutralize the hydrochloride salt if EDC·HCl is used and to maintain a basic environment for the coupling.
Activation: Cool the flask to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS for the consumption of the carboxylic acid (typically 12-18 hours).
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove excess base), saturated aq. NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure amide.
Application Example: Synthesis of an Apixaban Analog Precursor
To demonstrate the utility of this protocol, we describe the synthesis of a key precursor analogous to the anticoagulant drug Apixaban.[14][15][16] We will couple our key intermediate with 1-(4-aminophenyl)piperidin-2-one.
Structure
Name
Role
4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Key Intermediate
1-(4-aminophenyl)piperidin-2-one
Amine Coupling Partner
Target Analog Precursor
Final Product
The general protocol in section 4.2 can be applied directly, substituting 1-(4-aminophenyl)piperidin-2-one as the amine component. Due to the potentially lower nucleophilicity of the aniline amine, the reaction may require a slightly elevated temperature (e.g., 40 °C) or a longer reaction time for optimal conversion.
Troubleshooting & Best Practices
Issue
Possible Cause
Recommended Solution
Low or No Product Formation
Inactive coupling reagents.
Use fresh EDC and HOBt. EDC is moisture-sensitive; store in a desiccator.
Poorly nucleophilic amine.
Increase reaction temperature to 40-50 °C. Consider using a more powerful coupling agent like HATU.
Multiple Byproducts
Side reaction of O-acylisourea.
Ensure HOBt is added before or concurrently with EDC. Do not let the acid and EDC stir together for long before adding the amine.
Difficulty in Purification
Water-soluble product.
If the product has high polarity, use a DCM/Methanol gradient for chromatography. Avoid aqueous work-up if possible and purify directly.
Urea byproduct precipitates.
If using DCC instead of EDC, filter the urea byproduct before work-up. With EDC, ensure the aqueous washes are sufficient to remove its urea byproduct.
Conclusion
This application note details a reliable and highly adaptable two-step synthetic pathway for the production of pyrazole-containing pharmaceutical candidates starting from Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate. The saponification to a key carboxylic acid intermediate, followed by a robust EDC/HOBt-mediated amide coupling, provides a powerful platform for medicinal chemists to rapidly generate diverse libraries for SAR exploration. The principles and protocols described herein are grounded in established chemical logic and have been optimized for reproducibility, efficiency, and ease of execution, empowering researchers in their drug discovery efforts.
References
Synthetic method for Apixaban drug intermediate.
Pyrazole: An Important Core in Many Marketed and Clinical Drugs.
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.
Amide coupling reaction in medicinal chemistry. Coupling reagents.
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
Synthetic method of apixaban intermediate.
Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. PMC - NIH.
Ester Chemistry: Hydrolysis. LibreTexts.
A practical synthesis for the key intermediate of apixaban.
An alternative synthetic strategy to construct apixaban analogues. Arkivoc.
How to Analyze Amide Coupling Reactions — Safety Protocols.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
Preparation method of Apixaban intermediate suitable for industrial production.
What product forms when ethyl benzoate reacts with NaOH and w
Hydrolysis of ethyl benzo
Chemists simplify synthesis of drugs involving amide groups. EurekAlert!.
Application Notes and Protocols for the Scale-Up Manufacturing of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Introduction Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The substituted pyrazole motif is a key pharmacophore in numerous biologi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The substituted pyrazole motif is a key pharmacophore in numerous biologically active compounds, making robust and scalable synthetic routes to this intermediate highly sought after in the pharmaceutical industry.[2] This document provides a comprehensive guide for the scale-up synthesis of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate, with a focus on a well-established and scalable Suzuki-Miyaura cross-coupling reaction. These application notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols, process optimization strategies, and critical safety considerations for transitioning from laboratory-scale synthesis to pilot or production-scale manufacturing.
The synthetic strategy detailed herein is centered around the palladium-catalyzed Suzuki-Miyaura coupling of two key intermediates: 4-bromo-1-methyl-1H-pyrazole and ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. This approach offers high yields, good functional group tolerance, and a well-understood reaction mechanism, making it amenable to large-scale production.
Overall Synthetic Strategy
The manufacturing process is divided into three main stages: the synthesis of the two key intermediates and the final Suzuki-Miyaura cross-coupling reaction, followed by purification.
Caption: Overall workflow for the synthesis of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate.
Detailed Experimental Protocols
Part 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole (Intermediate 1)
This protocol describes the regioselective bromination of 1-methyl-1H-pyrazole using N-bromosuccinimide (NBS).
Materials:
1-Methyl-1H-pyrazole
N-Bromosuccinimide (NBS)
Acetonitrile (ACN)
Saturated aqueous sodium thiosulfate solution
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Dichloromethane (DCM)
Protocol:
Reaction Setup: In a suitable jacketed reactor, charge 1-methyl-1H-pyrazole (1.0 eq) and acetonitrile. Cool the solution to 0-5 °C with constant stirring.
Addition of NBS: Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the cooled solution, maintaining the internal temperature below 10 °C.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until complete consumption of the starting material is observed.
Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining bromine.
Work-up: Add saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture. Extract the aqueous layer with dichloromethane.
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-1-methyl-1H-pyrazole. Further purification can be achieved by vacuum distillation.
Part 2: Synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Intermediate 2)
This protocol outlines the Miyaura borylation of ethyl 4-bromobenzoate.
Reaction Setup: In a nitrogen-purged reactor, charge ethyl 4-bromobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the reactor.
Solvent Addition: Add anhydrous 1,4-dioxane to the reaction mixture.
Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by GC-MS or LC-MS.
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite. Wash the celite pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired boronic ester.[3]
Part 3: Suzuki-Miyaura Cross-Coupling for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
This protocol details the final coupling step to produce the target molecule.
Reaction Setup: To a jacketed reactor, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq), ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 eq), and sodium carbonate (2.0 eq).
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
Catalyst Addition: Add Pd(PPh₃)₄ (0.02 eq) to the mixture.
Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere for 4-8 hours. Monitor the reaction progress by HPLC.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Part 4: Purification of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
This protocol describes the purification of the final product by recrystallization.
Materials:
Crude Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Ethanol
Ice-cold ethanol
Protocol:
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.[1]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[1]
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove residual impurities.[1]
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Process Optimization and Scale-Up Considerations
Scaling up the synthesis of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Caption: Key considerations for the scale-up of the Suzuki-Miyaura coupling reaction.
Thermal Safety: The Suzuki-Miyaura reaction can be exothermic, and on a large scale, the heat generated can lead to a dangerous increase in temperature and pressure.[4][5] It is crucial to perform reaction calorimetry studies to understand the thermal profile of the reaction.[6] Implementing a controlled addition of one of the coupling partners or the catalyst can help manage the exotherm.
Mixing: Efficient mixing is critical for maintaining a homogeneous reaction mixture and ensuring consistent heat transfer. Inadequate mixing can lead to localized hot spots and side product formation.
Catalyst Selection and Loading: While Pd(PPh₃)₄ is effective, other palladium catalysts and ligands, such as those from the Buchwald-Hartwig amination, could be screened for improved efficiency and lower catalyst loading on a large scale.[7] Reducing the catalyst loading is economically beneficial and simplifies purification.
Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry. After the reaction, the product must be treated to remove palladium to acceptable levels. This can involve treatment with activated carbon, silica-based scavengers, or specific crystallization techniques.
Solvent Selection: The choice of solvent can significantly impact reaction rate, yield, and ease of work-up. While toluene/ethanol/water is a common mixture, alternative solvent systems could be explored for better performance and easier recovery.
Aqueous Work-up: Prolonged exposure to acidic or basic conditions during work-up can lead to hydrolysis of the ethyl ester, forming the corresponding carboxylic acid as a significant impurity.[7] Neutralization and phase separation should be performed efficiently.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated area or a fume hood.
Solvents: Toluene, ethanol, and other organic solvents are flammable. Ensure proper grounding of equipment and avoid ignition sources.
Exothermic Reactions: As mentioned, the Suzuki coupling can be exothermic.[8] Ensure that the reactor is equipped with adequate cooling capacity and an emergency quenching plan is in place.
Pressure Build-up: When scaling up, the potential for pressure build-up due to off-gassing or solvent boiling must be considered. The reactor should be equipped with a pressure relief system.
References
Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (n.d.). ResearchGate. Retrieved from [Link]
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). ResearchGate. Retrieved from [Link]
Literature Highlights. (2020, March 10). ACS Chemical Health & Safety. Retrieved from [Link]
4-Bromo-1-methyl-1H-pyrazole | CAS#:25676-75-9. (n.d.). Chemsrc. Retrieved from [Link]
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018, February 1). Organic Process Research & Development. Retrieved from [Link]
Synthesis of Some New Pyrazoles. (n.d.). DergiPark. Retrieved from [Link]
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022). SIOC Journals. Retrieved from [Link]
The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. (n.d.). ResearchGate. Retrieved from [Link]
CN111072630A - Preparation method and application of bromopyrazole compound intermediate. (n.d.). Google Patents.
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. (n.d.). PMC. Retrieved from [Link]
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). wjpr.net. Retrieved from [Link]
Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022, May 10). Purdue University. Retrieved from [Link]
Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. (2024, May 27). MDPI. Retrieved from [Link]
Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. (n.d.). Der Pharma Chemica. Retrieved from [Link]
Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. (n.d.). PMC. Retrieved from [Link]
HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... (n.d.). ResearchGate. Retrieved from [Link]
esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Upgrading Malic Acid to Bio-based Benzoates via a Diels–Alder-Initiated Sequence with the Methyl Coumalate Platform. (n.d.). Iowa State University. Retrieved from [Link]
CN101768113A - Method for purifying intermediate of aripiprazole. (n.d.). Google Patents.
Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. (2021, October 11). Scirp.org. Retrieved from [Link]
Application Notes & Protocols: Strategic Functionalization of the Pyrazole Core in Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence driv...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence drives the need for robust and regioselective methods to functionalize the pyrazole ring, enabling the exploration of chemical space for drug discovery programs.[3][4] This guide provides a detailed technical overview and actionable protocols for the functionalization of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate, a versatile building block. We move beyond simple procedural lists to explain the underlying chemical principles governing each transformation. Protocols for directed ortho-metalation followed by halogenation, palladium-catalyzed Suzuki-Miyaura cross-coupling, and direct C-H activation are presented, offering a toolkit for generating diverse analogues from a common intermediate.
Reactivity and Regioselectivity Profile
The functionalization of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is governed by the inherent electronic properties of the pyrazole ring, which are modulated by its substituents. Understanding this profile is critical for predicting reaction outcomes and designing synthetic strategies.
Electronic Nature : The pyrazole ring is an electron-rich aromatic heterocycle with two nitrogen atoms. The N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like.[5] This arrangement makes the ring susceptible to electrophilic attack and deprotonation.
Substituent Effects :
N1-Methyl Group : This group has a mild electron-donating effect and, importantly, prevents tautomerism, simplifying the reactivity profile.
C4-Aryl Group : The ethyl benzoate group at the C4 position is electron-withdrawing. This deactivates the pyrazole ring towards classical electrophilic aromatic substitution. Crucially, it blocks the most electron-rich and sterically accessible C4 position, which is the typical site of electrophilic attack on 1-substituted pyrazoles.[5][6][7]
Positional Reactivity :
C5-Position : The proton at the C5 position is the most acidic on the pyrazole ring.[6] This is due to the inductive effect of the adjacent sp²-hybridized N1 atom. Consequently, the C5 position is the primary site for deprotonation by strong bases (metalation).
C3-Position : The C3 position is the second potential site for functionalization, though it is generally less reactive than the C5 position towards deprotonation.
This inherent reactivity profile dictates our strategic approach: targeting the C5 position through metalation or direct C-H activation is the most efficient path to novel derivatives.
Protocol I: Regioselective C5-Bromination via Directed Metalation
Direct electrophilic bromination of the C4-substituted pyrazole can be unselective. A more controlled and highly regioselective strategy involves deprotonation at the most acidic C5 position, followed by quenching the resulting anion with an electrophilic bromine source. This two-step, one-pot procedure provides a reliable route to the key 5-bromo intermediate.
Causality Behind Experimental Choices
Base Selection : We use TMPMgCl·LiCl (Knochel-Hauser base), a highly effective and regioselective base for the magnesiation of heterocycles.[8][9] It is less pyrophoric and often provides better yields and selectivity compared to organolithium reagents like n-BuLi for this class of substrate.
Quenching Agent : 1,2-Dibromo-1,1,2,2-tetrachloroethane is a mild and efficient source of electrophilic bromine ("Br+"), which cleanly reacts with the magnesiated intermediate.
Experimental Protocol: Synthesis of Ethyl 4-(5-bromo-1-methyl-1H-pyrazol-4-yl)benzoate
Reagents and Materials
Reagent
M.W. ( g/mol )
Amount (mmol)
Equivalents
Mass/Volume
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
244.27
5.0
1.0
1.22 g
TMPMgCl·LiCl (1.1 M in THF)
-
6.0
1.2
5.5 mL
1,2-Dibromo-1,1,2,2-tetrachloroethane
325.65
7.5
1.5
2.44 g
Anhydrous Tetrahydrofuran (THF)
-
-
-
25 mL
Saturated aq. NH₄Cl
-
-
-
20 mL
Ethyl Acetate
-
-
-
50 mL
Brine
-
-
-
20 mL
Step-by-Step Procedure
Setup : To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate (1.22 g, 5.0 mmol).
Dissolution : Dissolve the starting material in anhydrous THF (25 mL).
Metalation : Cool the solution to 0 °C in an ice bath. Add TMPMgCl·LiCl (5.5 mL of a 1.1 M solution in THF, 6.0 mmol) dropwise over 10 minutes.
Reaction : Allow the mixture to warm to room temperature and stir for 2 hours. The formation of the magnesiated species is typically complete within this timeframe.
Bromination : Cool the reaction mixture to -20 °C. In a separate flask, dissolve 1,2-dibromo-1,1,2,2-tetrachloroethane (2.44 g, 7.5 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below -15 °C.
Quenching : After stirring for 1 hour at -20 °C, slowly add saturated aqueous NH₄Cl solution (20 mL) to quench the reaction.
Extraction : Transfer the mixture to a separatory funnel, add ethyl acetate (50 mL), and separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the title compound.
Workflow for C5-Bromination
Caption: Workflow for the regioselective C5-bromination.
Protocol II: Suzuki-Miyaura Cross-Coupling for C5-Arylation
The C5-bromo derivative synthesized in Protocol I is a versatile intermediate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds, enabling the introduction of a diverse range of aryl and heteroaryl substituents at the C5 position.[10][11][12]
Causality Behind Experimental Choices
Catalyst System : We employ a standard and robust catalyst system: Pd(PPh₃)₄. It is effective for a wide range of arylboronic acids and is commercially available and relatively stable. For more challenging couplings, more advanced catalyst systems (e.g., Pd(OAc)₂ with phosphine ligands like SPhos or XPhos) could be screened.
Base and Solvent : A mixture of an aqueous base (Na₂CO₃) and an organic solvent (1,4-Dioxane) is a common and effective condition for Suzuki couplings. The base is essential for the transmetalation step, and the aqueous-organic mixture facilitates the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Synthesis of Ethyl 4-(1-methyl-5-phenyl-1H-pyrazol-4-yl)benzoate
Degassing : Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere.
Solvent Addition : Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
Reaction : Place the sealed tube in a preheated oil bath at 90 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove the palladium catalyst.
Extraction : Transfer the filtrate to a separatory funnel, wash with water (20 mL) and then brine (20 mL).
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the C5-arylated product.
Expected Yields for Various Boronic Acids
Arylboronic Acid
Expected Yield Range
Phenylboronic acid
85-95%
4-Methoxyphenylboronic acid
80-90%
4-Fluorophenylboronic acid
75-85%
Thiophene-2-boronic acid
70-85%
Protocol III: Direct C5-Arylation via C-H Activation
As an alternative to the pre-functionalization (bromination) approach, direct C-H activation offers a more atom- and step-economical route to C5-arylated pyrazoles.[6][13][14] This method utilizes a palladium catalyst to directly couple an aryl halide with the C-H bond at the C5 position.
Causality Behind Experimental Choices
Catalyst and Ligand : A Pd(OAc)₂ catalyst is commonly used. The choice of a phosphine ligand is crucial; bulky, electron-rich ligands like XPhos are often required to facilitate the C-H activation step.
Base : A carbonate base such as K₂CO₃ or Cs₂CO₃ is typically used. It acts as the proton shuttle in the concerted metalation-deprotonation (CMD) mechanism, which is often operative in these reactions.
Aryl Halide : Aryl bromides or iodides are generally more reactive than aryl chlorides in this type of transformation.
Experimental Protocol: Direct C5-Arylation with 4-Bromoanisole
Reagents and Materials
Reagent
M.W. ( g/mol )
Amount (mmol)
Equivalents
Mass/Volume
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
244.27
1.0
1.0
244 mg
4-Bromoanisole
187.04
1.5
1.5
280 mg
Palladium(II) Acetate (Pd(OAc)₂)
224.50
0.05
0.05
11 mg
XPhos
476.60
0.10
0.10
48 mg
Potassium Carbonate (K₂CO₃)
138.21
2.0
2.0
276 mg
Anhydrous Toluene
-
-
-
5 mL
Step-by-Step Procedure
Setup : In an oven-dried Schlenk tube inside a glovebox, combine Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate (244 mg, 1.0 mmol), 4-bromoanisole (280 mg, 1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), XPhos (48 mg, 0.10 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
Solvent Addition : Add anhydrous toluene (5 mL).
Reaction : Seal the tube, remove it from the glovebox, and heat in an oil bath at 110 °C for 24 hours.
Workup : Cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.
Purification : Concentrate the filtrate and purify by column chromatography to yield Ethyl 4-(5-(4-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl)benzoate.
Catalytic Cycle for Direct C-H Arylation
Caption: Simplified catalytic cycle for Pd-catalyzed direct C-H arylation.
References
Title: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations
Source: Organic Letters, ACS Publications
URL: [Link][8]
Title: ChemInform Abstract: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.
Source: ResearchGate
URL: [Link][9]
Title: Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors
Source: Medicinal Chemistry Communications, RSC Publishing
URL: [Link][18]
Title: Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I
Source: Directory of Open Access Books (DOAB)
URL: [Link][4]
Title: Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
Source: ResearchGate
URL: [Link][12]
Title: Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles
Source: Organic Process Research & Development, ACS Publications
URL: [Link][19]
Title: Electrophilic substitution of metal-coordinated pyrazole: nitration, sulfonation and bromination of [Co(NH 3) 5(pyzH)] 3+ (pyzH = pyrazole)
Source: Dalton Transactions, RSC Publishing
URL: [Link][20]
Title: An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade
Source: Molecules, MDPI
URL: [Link][21]
Title: Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways
Source: Arabian Journal of Chemistry
URL: [Link][2]
Title: Electrophilic Substitution Reactions in Pyrazole
Source: Scribd
URL: [Link][7]
Title: Transition-metal-catalyzed C-H functionalization of pyrazoles
Source: Kyung Hee University Repository
URL: [Link][14]
Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media
Source: Molecules, MDPI
URL: [Link][22]
Title: Chemistry and biomedical relevance of pyrazole derivatives: An integrated review
Source: EPJ Web of Conferences
URL: [Link][5]
Technical Support Center: Synthesis of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Welcome to the technical support guide for the synthesis of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on the widely-used Suzuki-Miyaura cross-coupling reaction. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to help you improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic route for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate?
The most prevalent and versatile method for constructing the C-C bond between the pyrazole and benzoate rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction typically involves coupling an aryl halide with an organoboron reagent. For this specific target molecule, the two primary pathways are:
Pathway A: Coupling of 1-methyl-4-halo-1H-pyrazole (e.g., bromo or iodo derivative) with Ethyl 4-(boronic acid or ester)benzoate .
Pathway B: Coupling of Ethyl 4-halobenzoate with 1-methyl-4-(boronic acid or ester)-1H-pyrazole .
The choice between these pathways often depends on the commercial availability and stability of the starting materials.
Q2: What are the essential components of the Suzuki-Miyaura reaction?
A successful Suzuki-Miyaura coupling requires the careful selection of several key components[1]:
Aryl/Heteroaryl Halide: An organic compound containing a halogen (typically I, Br, or Cl) bonded to an sp² carbon.
Organoboron Reagent: Typically a boronic acid (RB(OH)₂) or a boronic ester (e.g., pinacol ester). Boronic acids are common, but their esters can offer greater stability.[4]
Palladium Catalyst: A source of Palladium(0), which is the active catalytic species. This is often introduced as a more stable Palladium(II) pre-catalyst (e.g., Pd(OAc)₂, XPhos Pd G2) that is reduced in situ.[5][6]
Ligand: Usually a phosphine-based ligand that coordinates to the palladium center, influencing its stability, solubility, and catalytic activity.
Base: An inorganic or organic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for the transmetalation step of the catalytic cycle.
Solvent: An appropriate solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water, is needed to dissolve the various components.[7]
Q3: Can you illustrate the general mechanism of the Suzuki-Miyaura reaction?
The reaction proceeds through a catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q4: What are the primary causes of low yield in this synthesis?
Low yields can typically be attributed to one or more of the following factors:
Catalyst Inactivation: The active Pd(0) species can aggregate to form inactive palladium black.[8]
Poor Reagent Quality: Decomposition of the boronic acid/ester (protodeboronation) or impurities in the starting materials can halt the reaction.[1]
Competing Side Reactions: Undesired reactions such as homocoupling of the boronic acid, dehalogenation of the aryl halide, or protodeboronation can consume starting materials and reduce the yield of the desired product.[8][9]
Suboptimal Reaction Conditions: An inappropriate choice of ligand, base, solvent, or temperature can lead to a sluggish or incomplete reaction.[10]
Product Decomposition: The ethyl ester functional group can be susceptible to hydrolysis under overly basic conditions, especially at elevated temperatures, forming the corresponding carboxylic acid.[10]
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific experimental issues in a question-and-answer format to guide you through the troubleshooting process.
Caption: A workflow for troubleshooting low yields in the Suzuki-Miyaura synthesis.
Issue 1: The reaction is sluggish, showing low or no conversion of starting materials.
Potential Cause: The palladium catalyst is not entering the catalytic cycle efficiently or is being deactivated. This can happen if the Pd(II) pre-catalyst is not reduced to the active Pd(0) species or if the active catalyst precipitates as palladium black.[8]
Solution & Scientific Rationale:
Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Purge the reaction vessel and solvents thoroughly with an inert gas like nitrogen or argon before adding the catalyst. This is critical for reproducibility.[7]
Use a High-Quality Pre-catalyst and Ligand: Older or improperly stored catalysts and ligands can degrade. Use a fresh batch from a reliable supplier. Buchwald's G2, G3, or G4 pre-catalysts are often more robust and efficient at generating the active Pd(0) species.[6][7]
Ligand Screening: The ligand choice is critical for stabilizing the palladium center and promoting the reaction steps. For heteroaryl couplings, bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or tBuBrettPhos are often highly effective.[10][11] A ligand screen may be necessary to find the optimal choice for this specific substrate pairing.
Issue 2: The desired product is formed, but significant byproducts are observed, complicating purification and lowering yield.
Potential Cause A: Homocoupling. You observe byproducts corresponding to the dimerization of your boronic acid starting material (e.g., Ethyl 4,4'-biphenyldicarboxylate). This side reaction is often promoted by the presence of oxygen.
Solution & Scientific Rationale: As with catalyst deactivation, the primary solution is the rigorous exclusion of oxygen. Degas all solvents (e.g., by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction.[8]
Potential Cause B: Dehalogenation. You observe the formation of ethyl benzoate, meaning the halide on your starting material has been replaced by a hydrogen atom. This occurs when a palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with the aryl group.[9]
Solution & Scientific Rationale:
Choice of Base and Solvent: Some bases and solvents (like alcohols) can act as hydride sources. Using a non-hydridic base like K₃PO₄ or Cs₂CO₃ can minimize this.
Temperature Control: Dehalogenation can become more prominent at higher temperatures. Try running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) for a longer period.[5]
Substrate Reactivity: Aryl iodides are more prone to dehalogenation than aryl bromides. If you are using an iodide and encountering this issue, switching to the corresponding bromide may be beneficial.[9]
Potential Cause C: Protodeboronation. You observe the formation of 1-methyl-1H-pyrazole, indicating the C-B bond of your boronic acid has been cleaved and replaced by a hydrogen atom. This is essentially the hydrolysis of the boronic acid.[8]
Solution & Scientific Rationale:
Use a Boronic Ester: Pinacol esters of boronic acids are generally more stable and less susceptible to protodeboronation than the free boronic acids.[4]
Minimize Water Content: While some water is often necessary for the Suzuki reaction, an excessive amount can promote this side reaction. Try adjusting the solvent ratio (e.g., from 5:1 to 10:1 dioxane:water).
Base Selection: A very strong base can accelerate the decomposition of the boronic acid. Ensure the base is appropriate for the coupling.
Issue 3: The main impurity is the carboxylic acid analog of the product, 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
Potential Cause: The ethyl ester is being hydrolyzed. This is a common issue when using strong bases or during an aqueous workup with unneutralized acid or base.[10]
Solution & Scientific Rationale:
Use a Milder Base: Switch from strong bases like hydroxides or alkoxides to milder carbonate bases such as K₂CO₃ or Cs₂CO₃.[10]
Optimize Reaction Time and Temperature: Do not heat the reaction longer than necessary. Monitor the reaction's progress by TLC or LC-MS and stop heating once the starting material is consumed.[10]
Careful Workup: After the reaction is complete, cool it to room temperature and carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) before extraction. Avoid prolonged contact with either strong acids or bases during the workup phase.[10]
Optimization Strategies and Protocols
Systematic optimization is key to maximizing yield. A design of experiments (DoE) approach can be highly effective, but a simpler one-variable-at-a-time (OVAT) screening of key parameters is also valuable.
Table 1: Key Parameter Screening for Suzuki-Miyaura Coupling
Pd(PPh₃)₄ is a classic choice but can be sensitive. Buchwald pre-catalysts (like XPhos Pd G2) are often more robust and efficient for challenging heteroaryl couplings.[6][7]
Ligand
PPh₃, dppf, XPhos, SPhos, P(o-tol)₃
The ligand is crucial. For this N-heterocyclic system, bulky, electron-rich Buchwald-type ligands (XPhos, SPhos) are highly recommended to promote efficient oxidative addition and reductive elimination.[5]
Base
K₂CO₃, K₃PO₄, Cs₂CO₃
K₃PO₄ is often a good starting point for difficult couplings. K₂CO₃ is milder and can help prevent base-sensitive functional group degradation (like ester hydrolysis). Cs₂CO₃ is highly soluble and effective but more expensive.[5][7]
Solvent System
1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O
1,4-Dioxane/H₂O (typically 4:1 to 10:1 ratio) is a very common and effective system. Toluene can be beneficial for higher temperatures, while DMF can help with solubility issues.[7]
Temperature
60 °C, 80 °C, 100 °C
Start around 80-100 °C. If side reactions like dehalogenation are an issue, lowering the temperature to 60 °C may improve selectivity, albeit at the cost of a longer reaction time.[5][7]
This protocol provides a robust starting point. Note: This procedure should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add Ethyl 4-bromobenzoate, 1-methyl-4-(pinacolato)boronopyrazole, and K₃PO₄.
Catalyst/Ligand Addition: In a glovebox, add the XPhos Pd G2 pre-catalyst and additional XPhos ligand. If a glovebox is not available, add the solids and immediately purge the flask with inert gas.
Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water to create a 5:1 dioxane:water mixture. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1-0.2 M with respect to the limiting reagent.
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[12] Alternatively, recrystallization from a solvent like ethanol can be employed for final purification.[12]
References
Eastgate, M. D., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Zhang, P., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]
Coley, C. W., et al. (2019). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]
YouTube. (2024). Common Byproducts in Suzuki Coupling. Retrieved from [Link]
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]
Wang, J.-X., & Feng, C. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E. Retrieved from [Link]
Skonieczny, K., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
Zarei, M., & Jarrahpour, A. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry. Retrieved from [Link]
IUCr Journals. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methÂyl]benzoate. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Skonieczny, K., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
Afonin, S. M., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES. Retrieved from [Link]
Janeba, Z., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information for: Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]
Technical Support Center: Troubleshooting Ester Cleavage in Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate Workflows
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the dual-edged nature of ester cleavage when working with Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the dual-edged nature of ester cleavage when working with Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate . Because this molecule features both an electrophilic ester and a basic pyrazole ring, it presents two distinct challenges: unwanted hydrolysis during cross-coupling assembly, and isolation failures during intentional saponification.
This guide provides field-proven, causality-driven solutions to ensure your synthetic workflows are robust and self-validating.
Part 1: Preventing Unwanted Ester Cleavage During Cross-Coupling
Q: Why does my ethyl ester hydrolyze during the Suzuki-Miyaura coupling of ethyl 4-bromobenzoate and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester?A: The standard conditions for Suzuki-Miyaura couplings rely on aqueous bases (e.g.,
K2CO3
or
NaOH
in dioxane/water) at elevated temperatures (80–100 °C). Under these conditions, the hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of your ethyl ester via a standard nucleophilic acyl substitution mechanism 1. This rapid saponification outpaces the transmetalation step of the cross-coupling, leaving you with the highly polar carboxylate salt instead of your desired ester.
Q: How can I achieve high cross-coupling yields while preserving the ethyl ester?A: You must decouple the basicity required for transmetalation from the nucleophilicity that causes ester cleavage. The most effective strategy is to transition to strictly anhydrous conditions. Utilizing Potassium trimethylsilanolate (TMSOK) as an organic-soluble, oxyanionic base allows the transmetalation of boronic esters to proceed homogenously without introducing the hydroxide nucleophiles responsible for hydrolysis 2. Alternatively, using finely ground
K3PO4
with a controlled, stoichiometric amount of water can mitigate cleavage, though it is less reliable than the TMSOK method 3.
Quantitative Comparison of Bases in Suzuki Coupling
This protocol utilizes TMSOK to ensure the ester remains intact.
Reagent Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried flask with ethyl 4-bromobenzoate (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.1 eq), and
Pd(dppf)Cl2
(0.05 eq).
Solvent & Base Addition: Add anhydrous THF to achieve a 0.2 M concentration. Add TMSOK (2.0 eq) as a solid or a pre-made anhydrous THF solution. Validation Step: The solution should remain homogeneous; TMSOK is highly soluble in THF, unlike inorganic carbonates.
Reaction Execution: Heat the reaction to 50 °C for 2–4 hours.
In-Process Control (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Step: You must observe the parent mass (
[M+H]+
231.1) with less than 2% of the hydrolyzed acid byproduct (
[M+H]+
203.1).
Workup: Quench with saturated aqueous
NH4Cl
to neutralize any residual base before it can hydrolyze the ester during phase separation. Extract with EtOAc, dry over
Na2SO4
, and concentrate.
Decision tree for optimizing Suzuki coupling conditions to prevent unwanted ester hydrolysis.
Part 2: Intentional Ester Cleavage (Saponification) & Isolation Challenges
Q: I successfully synthesized Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate, but after intentional saponification with NaOH, I cannot isolate the free carboxylic acid. Why?A: You are encountering a classic zwitterion isolation problem 4. The target molecule, 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, is amphoteric. At high pH (during saponification), it exists as a highly soluble sodium carboxylate salt. If you aggressively acidify the aqueous layer to pH 1 (a common practice for standard benzoic acids), you protonate the basic pyrazole nitrogen. This converts the molecule into a highly water-soluble cationic hydrochloride salt, preventing precipitation.
Q: How do I isolate this zwitterionic product efficiently?A: You must carefully titrate the aqueous solution to the molecule's isoelectric point (pI) . At the pI, the molecule carries a net charge of zero (the carboxylic acid is mostly protonated, and the pyrazole is unprotonated). This neutral state minimizes hydration energy, forcing the product to crash out of the aqueous phase as a solid precipitate.
Physicochemical Profile of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Property
Value
Impact on Isolation
Pyrazole Nitrogen pKa
~ 2.5 - 3.0
Protonates at pH < 3, forming a highly soluble cation.
Carboxylic Acid pKa
~ 4.0 - 4.5
Deprotonates at pH > 5, forming a highly soluble anion.
Isoelectric Point (pI)
~ 3.5 - 4.0
Net charge is zero; minimum aqueous solubility (precipitation occurs).
This protocol ensures quantitative recovery of the amphoteric free acid.
Saponification: Dissolve Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate in a 3:1 mixture of THF:
H2O
. Add
NaOH
(3.0 eq) and stir at 40 °C for 2 hours. Validation Step: TLC (Hexanes/EtOAc 1:1) must show complete consumption of the high-
Rf
ester spot.
Organic Wash: Remove THF under reduced pressure. Dilute the remaining aqueous layer with water and wash with EtOAc (2x) to remove organic impurities. Discard the organic layer.
Controlled Acidification: Place the aqueous layer in an ice bath. Insert a calibrated pH meter. Slowly add 1M
HCl
dropwise while stirring vigorously.
Precipitation: As the pH approaches 4.5, the solution will become cloudy. Continue adding 1M
HCl
until the pH stabilizes exactly between 3.8 and 4.0 . Validation Step: The solution must transition from clear to a thick, persistent white suspension. If the suspension begins to clarify, you have over-acidified (pH < 3); add 1M
NaOH
dropwise to return to pH 4.0.
Isolation: Stir the suspension at 0 °C for 30 minutes to maximize crystallization. Filter the solid through a sintered glass funnel, wash with ice-cold water (minimizing volume to prevent dissolution), and dry under high vacuum.
Pathway illustrating the critical pH dependence of zwitterion isolation during saponification.
Part 3: Frequently Asked Questions (FAQs)
Q: I ran my Suzuki coupling in Methanol and ended up with a methyl ester instead of my ethyl ester. What happened?A: You experienced base-catalyzed transesterification. In the presence of a base (even a mild one like
K2CO3
) and an alcoholic solvent like methanol, the methoxide ion forms in situ and replaces the ethoxy group. Always match your alcoholic solvent to your ester (use ethanol for ethyl esters) or use non-nucleophilic solvents like THF, Toluene, or Dioxane.
Q: If I cannot use TMSOK for my anhydrous coupling, what is the next best alternative?A: Cesium fluoride (
CsF
) in anhydrous dioxane or toluene is an excellent alternative. The fluoride ion is highly oxophilic and activates the boronic ester for transmetalation without acting as a strong nucleophile toward the ester carbonyl.
Q: My zwitterionic acid won't precipitate even at the isoelectric point. What are my options?A: If the concentration is too low, the zwitterion may remain dissolved. First, try concentrating the aqueous layer on a rotary evaporator to reduce the volume. If it still fails to precipitate, saturate the aqueous layer with
NaCl
(salting out) or pass the solution through a strong cation exchange (SCX) resin column, washing with water and eluting the product with a 2M ammonia/methanol solution.
References
Basic Hydrolysis of Esters - Saponification
Master Organic Chemistry[Link]
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate
National Center for Biotechnology Information (PMC)[Link]
Diagnosing issues with a failed Suzuki coupling?
r/Chempros (Reddit)[Link]
Ester cleavage conditions? (Discussion on Zwitterion Isolation)
ResearchGate[Link]
Optimizing recrystallization conditions for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
An essential procedure in the synthesis of active pharmaceutical ingredients and advanced materials is the purification of intermediates.[1][2][3] Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate, a key building block, often r...
Author: BenchChem Technical Support Team. Date: March 2026
An essential procedure in the synthesis of active pharmaceutical ingredients and advanced materials is the purification of intermediates.[1][2][3] Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate, a key building block, often requires a robust purification method to ensure high purity for subsequent reactions. Recrystallization is a powerful technique for this purpose, leveraging differences in solubility to separate the desired compound from impurities.[4][5][6]
This technical support guide, designed for researchers and drug development professionals, provides a comprehensive framework for optimizing the recrystallization of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate. It moves beyond a simple protocol to offer in-depth troubleshooting and answers to common questions encountered in the laboratory.
Section 2: FAQs - First Principles of Recrystallization
This section addresses fundamental questions that form the basis of an effective recrystallization strategy.
Q1: What are the ideal characteristics of a recrystallization solvent?
A1: The perfect solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at room or lower temperatures.[11][12] This temperature-dependent solubility gradient is crucial for maximizing recovery.[13] Additionally, the impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor after filtration).[5][14] The solvent's boiling point should also be lower than the melting point of the compound to prevent it from melting or "oiling out".[13]
Q2: Why is slow cooling essential for obtaining pure crystals?
A2: Slow cooling is critical because it promotes the formation of large, well-ordered crystals.[8][11] Crystal formation is a two-step process: nucleation (the initial formation of small crystal seeds) and crystal growth.[1] Rapid cooling leads to rapid nucleation, creating a large number of small crystals that can trap impurities within their fast-forming lattice.[15] Conversely, slow cooling allows for controlled crystal growth, where molecules of the desired compound have sufficient time to align correctly onto the crystal lattice, systematically excluding impurity molecules.[15][16]
Q3: What is a "solvent pair" or "mixed solvent" system, and when should I use one?
A3: A mixed solvent system is used when no single solvent meets the ideal criteria. It consists of two miscible solvents: a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[13] The compound is first dissolved in a minimal amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (the point of saturation).[1][16] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool. This technique is particularly useful for compounds that are either too soluble or too insoluble in common single solvents.
Before committing to a large-scale recrystallization, a systematic solvent screening should be performed to identify the optimal solvent or solvent pair. This empirical approach is the most reliable method for success.
Objective: To identify a solvent or solvent pair with a steep solubility curve for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate.
Materials:
Crude Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Test tubes
A selection of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexanes, water)
Hot plate or water bath
Stirring rod
Protocol:
Preparation: Place approximately 20-30 mg of the crude compound into several different test tubes.
Room Temperature Test: To each tube, add 0.5 mL of a different solvent. Agitate the mixture at room temperature. Observe and record the solubility. An ideal solvent will not dissolve the compound at this stage.[14] If the compound dissolves completely, the solvent is too "good" and should be rejected for single-solvent recrystallization, but may be considered as the "good" solvent in a solvent pair.[13]
Hot Solvent Test: For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water bath or on a hot plate. Add the solvent in 0.2 mL increments while stirring until the solid dissolves completely. Record the approximate volume of solvent needed. A good solvent will dissolve the compound near its boiling point.[12][14]
Cooling Test: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals. Abundant crystal formation indicates a suitable solvent.[13]
Solvent Pair Test (if needed): If no single solvent is ideal, select a "good" solvent (from step 2) and a miscible "poor" solvent. Dissolve the compound in a minimal amount of the hot "good" solvent. Add the "poor" solvent dropwise until turbidity appears. Add a drop or two of the "good" solvent to clarify the solution, then cool as described in step 4.
Caption: Workflow for systematic solvent selection.
Section 4: Standard Recrystallization Protocol
Based on literature and the compound's properties, ethanol is a promising starting solvent.[8][9][10]
Protocol:
Dissolution: Place the crude Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise only if necessary to achieve full dissolution; using an excessive amount of solvent is a common mistake that leads to poor yield.[8][17]
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This must be done quickly to prevent the solution from cooling and the product from crystallizing prematurely in the funnel.[18]
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for purity.[12] Once at room temperature, you may place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[16]
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces.
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Section 5: Troubleshooting Guide
Q1: What should I do if my compound "oils out" instead of crystallizing?
A1: "Oiling out" occurs when the solid melts in the hot solution and separates as a liquid before it crystallizes.[15] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if significant impurities are present, which depresses the melting point.[17]
Solution 1: Re-heat and Dilute. Re-heat the solution until the oil fully redissolves. Add a small amount of additional "good" solvent (10-20% more volume).[15] This lowers the saturation temperature of the solution, so crystallization will begin at a lower temperature, hopefully below the compound's melting point.
Solution 2: Change Solvents. If the problem persists, the chosen solvent may be unsuitable. Re-attempt the recrystallization with a solvent that has a lower boiling point.
Solution 3: Slower Cooling. Allow the solution to cool even more slowly. Insulating the flask can help maintain a gradual temperature drop, which may favor crystallization over oiling out.[17]
Q2: No crystals have formed after cooling the solution, even in an ice bath. What went wrong?
A2: This is a very common issue, typically caused by one of two things: using too much solvent or the solution being supersaturated.[17]
Solution 1: Reduce Solvent Volume. If too much solvent was used, the solution is not saturated enough for crystals to form.[17] Gently heat the solution to boil off some of the solvent (15-25% of the volume) and attempt to cool it again.[15]
Solution 2: Induce Nucleation. If the solution is supersaturated, it needs a nucleation site to begin crystallization.[17]
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[16]
Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a perfect template for further crystal growth.[19]
Q3: The recrystallization resulted in a very low yield. How can I improve it?
A3: A low yield can result from several factors.
Cause 1: Excessive Solvent. As mentioned, using too much solvent will keep a significant portion of your compound dissolved in the mother liquor.[15] Always use the minimum amount of hot solvent required for dissolution.
Cause 2: Premature Crystallization. If the product crystallizes during a hot filtration step, significant loss can occur. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
Cause 3: Incomplete Cooling. Ensure the solution is thoroughly cooled in an ice bath after reaching room temperature to maximize precipitation.
Cause 4: Washing with Room-Temperature Solvent. Washing the final crystals with solvent that is not ice-cold can redissolve some of the product.
Q4: The crystals formed extremely quickly and look like fine powder. Are they pure?
A4: Rapid crystallization, often called "crashing out," tends to produce small, impure crystals as impurities get trapped in the rapidly forming lattice.[15] This is often a sign that the solution was cooled too quickly or was too concentrated.
Solution: Re-heat the mixture to redissolve the solid. Add a small amount (5-10%) of extra solvent to slightly decrease the saturation level.[15] Ensure the subsequent cooling is slow and undisturbed. Insulating the flask by placing it on a cork ring or folded paper towels can help slow the cooling process.[15]
Caption: Troubleshooting decision tree for recrystallization.
Technical Support Center: HPLC Method Optimization for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate Purity Determination
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purity determination of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate. This document is designed for researchers, analytical s...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purity determination of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate. This document is designed for researchers, analytical scientists, and drug development professionals. It provides a robust, optimized High-Performance Liquid Chromatography (HPLC) method, answers to frequently asked questions, and a comprehensive troubleshooting guide to address common issues encountered during analysis. Our goal is to empower you with the scientific rationale and practical steps needed to achieve accurate, reproducible, and reliable results.
Optimized HPLC Method for Purity Determination
This reversed-phase HPLC (RP-HPLC) method is designed to provide high resolution and sensitivity for the purity analysis of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate, separating the main component from potential impurities.[1]
Parameter
Recommended Condition
Rationale & Details
HPLC Column
Reversed-Phase C18, 250 x 4.6 mm, 5 µm particle size
A C18 column offers excellent retention for moderately non-polar compounds like this benzoate ester through hydrophobic interactions.[2][3] A high-purity, end-capped silica is recommended to minimize peak tailing.
Mobile Phase A
0.1% Formic Acid in Water
The acidic modifier helps to protonate residual silanols on the stationary phase, significantly reducing peak tailing for the basic pyrazole moiety.[4] It is also MS-compatible.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol.[5][6]
Elution Mode
Gradient
Gradient elution is crucial for purity analysis to ensure that impurities with a wide range of polarities are eluted and separated, while keeping the main peak sharp and analysis time reasonable.[7][8][9]
Gradient Program
0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B (Re-equilibration)
This gradient profile provides good initial retention and a gradual increase in elution strength to resolve both early and late-eluting impurities. A sufficient re-equilibration period is critical for reproducible retention times.[10]
Flow Rate
1.0 mL/min
This is a standard flow rate for a 4.6 mm ID column, offering a good balance between analysis time and separation efficiency.[11][12]
Column Temperature
35 °C
Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[12][13]
Detection
UV at 254 nm
The aromatic rings in the molecule provide strong UV absorbance. 254 nm is a common wavelength for aromatic compounds, but it is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Injection Volume
10 µL
This volume can be adjusted. To avoid peak distortion, ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase composition.[14][15]
Sample Diluent
Acetonitrile:Water (30:70, v/v)
Dissolving the sample in the initial mobile phase composition prevents peak distortion and fronting.[4][16]
Frequently Asked Questions (FAQs)
This section addresses common questions about the design of the analytical method.
Q1: Why was a reversed-phase C18 column selected for this analysis?A1: The choice of a C18 stationary phase is based on the chemical properties of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate. As a moderately non-polar molecule, it interacts well with the hydrophobic C18 alkyl chains, providing good retention.[2][3] This is the most common and versatile stationary phase in HPLC, making it an excellent starting point for method development for small organic molecules.[17]
Q2: What is the rationale for using a gradient elution instead of an isocratic one?A2: For purity determination, we must assume that unknown impurities with a wide range of chemical properties (and thus polarities) may be present.
Isocratic elution (constant mobile phase composition) can be efficient for simple mixtures but often fails for complex ones. Late-eluting peaks become very broad, compromising sensitivity and resolution, while early-eluting peaks may not be retained at all.[7][18]
Gradient elution (varying mobile phase composition) allows for the effective separation of compounds with diverse polarities in a single run.[8] It sharpens later-eluting peaks, improving sensitivity and providing a more accurate impurity profile.[19]
Q3: Why is the mobile phase acidified with formic acid?A3: The pyrazole ring in the analyte is basic. When analyzing basic compounds on a standard silica-based C18 column, they can interact with acidic residual silanol groups on the silica surface. This secondary interaction is a primary cause of peak tailing.[20][21] By adding a small amount of acid (like formic acid) to the mobile phase, we lower the pH. This suppresses the ionization of the silanol groups, minimizing these unwanted interactions and resulting in sharper, more symmetrical peaks.[4]
Q4: How do I ensure my system is ready for analysis (System Suitability)?A4: Before analyzing any samples, you must perform a System Suitability Test (SST) to verify that the chromatographic system is performing adequately. This is a requirement under ICH guidelines.[22] Inject a standard solution of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate (e.g., five or six replicate injections) and evaluate the following parameters.
SST Parameter
Acceptance Criteria
Purpose
Tailing Factor (T)
T ≤ 2.0
Measures peak symmetry. A value greater than 2 indicates significant tailing.[20]
Theoretical Plates (N)
N ≥ 2000
Measures column efficiency and peak sharpness.
Relative Standard Deviation (RSD) of Peak Area
RSD ≤ 2.0%
Demonstrates the precision of the injector and detector.
Relative Standard Deviation (RSD) of Retention Time
RSD ≤ 1.0%
Demonstrates the precision of the pump and flow rate stability.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your analysis.
Workflow for General Troubleshooting
The following diagram illustrates a logical approach to diagnosing HPLC issues.
Technical Support Center: Navigating Steric Hindrance with Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate. This guide is designed to provide expert insights...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate. This guide is designed to provide expert insights and practical solutions for overcoming the steric challenges that can arise when utilizing this versatile building block in your synthetic endeavors. The unique structural arrangement of this molecule, with a para-substituted pyrazole on an ethyl benzoate scaffold, can present significant hurdles in common transformations. This resource offers in-depth troubleshooting guides and frequently asked questions to empower you to optimize your reaction conditions and achieve your desired synthetic outcomes.
Understanding the Challenge: Steric Hindrance in Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
The primary steric challenge associated with Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate arises from the bulky 1-methyl-1H-pyrazol-4-yl substituent at the para position of the benzoate ring. While not directly adjacent to the reactive ester functionality, this group can exert significant steric influence, particularly in reactions involving the carboxyl group or ortho positions of the benzene ring. This can impede the approach of nucleophiles or reagents, leading to sluggish reactions or low yields.
Frequently Asked Questions (FAQs)
Q1: My saponification of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is incomplete, even with prolonged heating. What is causing this and how can I improve the yield of the corresponding carboxylic acid?
A1: Incomplete saponification is a classic sign of steric hindrance around the ester's carbonyl group. The bulky pyrazole substituent can hinder the approach of the hydroxide nucleophile. To overcome this, you need to employ more forcing or specialized conditions. Consider switching to a non-aqueous saponification method, which utilizes "naked" or less-solvated hydroxide ions that are more nucleophilic.[1] A mixture of NaOH in methanol and a non-polar aprotic solvent like dichloromethane has been shown to be effective for the hydrolysis of sterically hindered esters at room temperature.[1] Additionally, using a co-solvent system like THF/water or Dioxane/water can improve the solubility of your substrate in the aqueous base, leading to a more efficient reaction.[2]
Q2: I am attempting an amide coupling between the corresponding carboxylic acid of the title compound and a sterically demanding secondary amine, but the reaction is failing with standard coupling reagents like EDC/HOBt. What are my options?
A2: This is a common issue when both the carboxylic acid and the amine are sterically hindered. Standard coupling reagents may not be potent enough to facilitate the reaction. You should consider more powerful uronium- or phosphonium-based coupling reagents known for their efficacy in difficult couplings. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an excellent choice as it is known for its high reactivity and low rates of epimerization in challenging amide bond formations.[3] Another strategy for exceptionally difficult couplings is the in-situ formation of an acyl fluoride, which is a highly reactive intermediate.[4][5]
Q3: Can I selectively functionalize the ortho-position of the benzene ring of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate, and what challenges should I anticipate?
A3: While challenging, ortho-C-H functionalization of benzoic acids is possible. The carboxylate can act as a directing group for transition metal-catalyzed C-H activation. However, the para-pyrazole substituent will exert significant steric hindrance at the ortho positions. You will likely need to employ a robust catalytic system, for instance, a ruthenium-based catalyst for ortho-allylation or a palladium catalyst for ortho-arylation.[6][7][8] Be prepared to screen various ligands and reaction conditions to achieve acceptable yields.
Troubleshooting Guides
Issue 1: Incomplete Saponification of the Ethyl Ester
Symptoms:
Low yield of the desired carboxylic acid.
Presence of unreacted starting material after prolonged reaction times.
Difficult purification due to similar polarities of the ester and the acid.
Troubleshooting Protocol:
Parameter
Standard Conditions
Optimized Conditions for Hindered Ester
Rationale
Base
2 M NaOH (aq)
4-5 M NaOH (aq) or NaOH in MeOH/CH₂Cl₂ (1:9)
Increases nucleophile concentration or uses a more reactive "naked" hydroxide.[1][2]
Solvent
Water or Ethanol/Water
THF/Water (1:1) or Dioxane/Water (1:1)
Improves solubility of the organic substrate in the aqueous base.[2]
Temperature
Reflux
Reflux (for aqueous systems) or Room Temperature (for non-aqueous)
Higher temperature increases reaction rate in aqueous media. Non-aqueous methods can be effective at milder temperatures.[1]
Reaction Time
4-6 hours
12-24 hours (monitor by TLC/LC-MS)
Allows more time for the sterically hindered reaction to proceed to completion.
Step-by-Step Optimized Saponification Protocol:
Dissolve Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate in a 1:1 mixture of THF and water.
Add a 4 M aqueous solution of sodium hydroxide.
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, cool the mixture to room temperature.
Remove the THF under reduced pressure.
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Issue 2: Low Yield in Amide Coupling with a Bulky Amine
Symptoms:
Low conversion to the desired amide product.
Formation of side products from the decomposition of coupling reagents.
Recovery of unreacted starting materials.
Troubleshooting Protocol:
Parameter
Standard Reagents
Recommended Reagents for Hindered Coupling
Rationale
Coupling Reagent
EDC/HOBt, DCC/DMAP
HATU, HBTU, or COMU
More reactive coupling agents that are effective for sterically demanding substrates.[3]
Base
Triethylamine (TEA)
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
A more hindered, non-nucleophilic base to prevent side reactions.
Solvent
Dichloromethane (DCM) or Tetrahydrofuran (THF)
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
Polar aprotic solvents that can better solvate the reaction components.
Temperature
Room Temperature
0 °C to Room Temperature (or gentle heating to 40-50 °C if necessary)
Initial cooling can control the reactivity of the potent coupling agents, followed by warming to drive the reaction to completion.
Step-by-Step Protocol for Challenging Amide Coupling:
Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Add DIPEA (2.0 equiv) dropwise to the stirred solution.
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
Add the sterically hindered amine (1.1 equiv) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
Wash the combined organic layers with saturated aqueous NaHCO₃, brine, and dry over anhydrous Na₂SO₄.
Concentrate the solvent and purify the crude product by column chromatography.
Visualizing the Steric Challenge
The following diagram illustrates the steric shielding of the ester carbonyl in Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate, which can impede the approach of a nucleophile.
Caption: Steric hindrance at the carbonyl group.
Experimental Workflow for Difficult Amide Coupling
The following workflow outlines the decision-making process and experimental steps for tackling a challenging amide bond formation with Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
Technical Support Center: A Guide to Minimizing Byproducts in the Bromination of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the selective bromination of Ethy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the selective bromination of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate. Our focus is on understanding the reaction's nuances to minimize common byproducts, thereby improving yield, purity, and process reliability.
Core Concepts: Understanding the Reaction
The bromination of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is an electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by an electrophile like "Br+".[1] In this specific substrate, the N1 position is blocked by a methyl group, and the C4 position—the most reactive site in many pyrazoles—is occupied by the ethyl benzoate moiety.[2][3] Consequently, bromination is directed to the C3 and C5 positions. The primary challenge is controlling the reaction to favor one regioisomer over the other and to prevent over-bromination and other side reactions.
Caption: Regiochemical pathways in the bromination of the target substrate.
Frequently Asked Questions (FAQs)
Q1: My reaction produces a mixture of two bromo-isomers (C3 and C5). How can I improve the regioselectivity?
A1: Achieving high regioselectivity between the C3 and C5 positions is the most common challenge. This is a classic case of kinetic versus thermodynamic control, influenced by both steric and electronic factors. The methyl group at N1 and the bulky aryl substituent at C4 create distinct electronic and steric environments at the adjacent C3 and C5 positions.
Troubleshooting Strategies:
Temperature Control: Lowering the reaction temperature is the most effective initial step. Performing the reaction at 0 °C, or even as low as -78 °C (dry ice/acetone bath), often enhances selectivity by favoring the kinetically preferred product, which is typically the less sterically hindered position.[4]
Solvent Choice: The polarity of the solvent can stabilize or destabilize the charged intermediates (sigma complexes) differently for C3 and C5 attack. A solvent screen is recommended. Common choices include:
Dimethylformamide (DMF): A polar aprotic solvent that can facilitate the reaction.[4]
Acetonitrile (ACN): Another polar aprotic option.
Dichloromethane (DCM): A less polar choice that may alter selectivity.
Hexafluoroisopropanol (HFIP): A highly polar, non-coordinating solvent that has been shown to improve outcomes in some halogenations.[5]
Choice of Brominating Agent: While N-Bromosuccinimide (NBS) is the standard choice for its mildness, bulkier reagents can sometimes amplify steric differences, leading to better selectivity. Consider screening agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
Q2: I'm observing a significant amount of a di-brominated byproduct. What causes this and how can I prevent it?
A2: The formation of a di-bromo (C3 and C5) byproduct occurs when the mono-brominated product, which is still an activated ring system, undergoes a second bromination. This is almost always due to the reaction conditions being too harsh or using an excess of the brominating agent.
Preventative Measures:
Strict Stoichiometry: Use precisely 1.0 to 1.05 molar equivalents of your brominating agent (e.g., NBS). Accurately weigh your reagents and ensure the purity of your starting material.
Controlled Reagent Addition: Instead of adding the brominating agent all at once, add it in small portions over a period of 20-30 minutes.[4] This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution. For larger scale reactions, adding the agent as a solution via a syringe pump is ideal.
Vigilant Reaction Monitoring: Follow the reaction's progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material has been consumed to prevent the subsequent bromination of the product.
Q3: My crude product analysis shows an impurity that appears to be the carboxylic acid analog of my product. How is this happening?
A3: This is a classic case of ester hydrolysis. The ethyl ester group is sensitive to both strongly acidic and basic conditions, particularly in the presence of water during the reaction work-up.[6]
Troubleshooting & Optimization:
Modify the Work-up:
Quenching: Quench the reaction by pouring it into a cold, aqueous solution of a mild reducing agent like sodium thiosulfate or sodium sulfite. This will neutralize any remaining active bromine species.
Washing: Avoid using strong bases like sodium hydroxide or even sodium bicarbonate if possible. Wash the organic layer sequentially with water and then a saturated brine solution.[4]
Control Reaction pH: Ensure that no strong acids or bases are generated or introduced during the reaction itself. While NBS bromination can generate trace amounts of HBr, this is usually scavenged by the solvent or does not lead to significant hydrolysis under anhydrous conditions.[7]
Q4: The N-Bromosuccinimide (NBS) I'm using is off-white or brown. Is this a problem?
A4: Yes, this can be a significant problem. Pure NBS is a white solid. A yellow or brown color indicates the presence of molecular bromine (Br₂), which is a much more reactive and less selective brominating agent.[8] Using impure NBS can lead to a host of byproducts, including di-brominated species and other undesired side reactions.
Solution:
Recrystallize the NBS: Impure NBS can be purified by recrystallization from hot water (e.g., 10 g of NBS per 100 mL of water at 90-95 °C).[8] The purified, white crystalline solid should be thoroughly dried and stored in a refrigerator, protected from light and moisture.
Use Freshly Opened Reagent: Whenever possible, use NBS from a freshly opened bottle from a reputable supplier.
Troubleshooting Guide: Quick Reference
Symptom / Observation
Probable Cause(s)
Recommended Solution(s)
Poor Regioselectivity (Mixture of C3/C5 isomers)
1. Reaction temperature too high. 2. Suboptimal solvent choice.
1. Lower the reaction temperature to 0 °C or -78 °C. 2. Screen alternative solvents (ACN, DCM, HFIP).
Di-bromination Product
1. Excess brominating agent used. 2. Reaction time too long or temperature too high.
1. Use max 1.05 equivalents of NBS. 2. Add NBS portion-wise. 3. Monitor reaction closely and quench upon completion.
Ester Hydrolysis (Carboxylic acid byproduct)
1. Use of strong acid or base during work-up. 2. Prolonged contact with aqueous layers.
1. Quench with Na₂S₂O₃(aq). 2. Wash with water and brine only. 3. Minimize time spent on aqueous work-up.
Complex Mixture of Byproducts
1. Impure NBS containing Br₂. 2. Reaction run under radical conditions (e.g., UV light).
1. Recrystallize NBS before use.[8] 2. Ensure the reaction is run in the dark and without radical initiators.
Optimized Experimental Protocol
This protocol is designed to favor selective mono-bromination at the C5 position, which is often the kinetically favored product due to steric considerations.
Reagents & Materials
Reagent
MW ( g/mol )
Amount (mmol)
Equivalents
Volume/Mass
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
244.27
5.0
1.0
1.22 g
N-Bromosuccinimide (NBS), recrystallized
177.98
5.25
1.05
0.934 g
Dimethylformamide (DMF), anhydrous
-
-
-
25 mL
Procedure:
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate (1.22 g, 5.0 mmol) in anhydrous DMF (25 mL).
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
NBS Addition: Add the recrystallized N-Bromosuccinimide (0.934 g, 5.25 mmol) in four equal portions over a period of 20 minutes, ensuring the internal temperature does not rise above 5 °C.[4]
Reaction: Continue stirring the reaction at 0 °C. Monitor the reaction progress every 15 minutes by TLC (e.g., using an eluent of 3:7 Ethyl Acetate:Hexanes) or by LC-MS.
Quenching: Once the starting material is consumed (typically 30-60 minutes), pour the reaction mixture into a beaker containing a cold (0 °C) aqueous solution of 10% sodium thiosulfate (50 mL).
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
Washing: Combine the organic layers and wash them sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).[4]
Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired mono-brominated product.
Technical Support Center: Resolving Aqueous Solubility Challenges for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Welcome to the technical support guide for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aq...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a logical, step-by-step framework to diagnose and resolve these issues, grounded in established scientific principles.
Understanding the Molecule: Physicochemical Profile
Before troubleshooting, it is essential to understand the inherent properties of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate. Its structure, featuring a substituted pyrazole ring linked to an ethyl benzoate moiety, suggests limited aqueous solubility due to its significant hydrophobic character.
Visual confirmation of undissolved material is straightforward.
Predicted LogP
~2.5 - 3.5
Indicates a lipophilic nature, predicting low intrinsic aqueous solubility.
Key Functional Groups
Ethyl Ester, Pyrazole Ring
The ester is susceptible to hydrolysis at non-neutral pH. The pyrazole ring contains nitrogen atoms that are weakly basic.
General Solubility
Soluble in polar organic solvents (e.g., ethanol, methanol, ethyl acetate); sparingly soluble in non-polar solvents[1].
Suggests co-solvency as a viable initial strategy.
Frequently Asked Questions (FAQs)
Q1: I've added Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate to my aqueous buffer, and it remains a solid suspension. What is the most common reason for this?
A: The compound's chemical structure is predominantly hydrophobic, leading to very low intrinsic solubility in water. This is the expected behavior. The first and most direct approach to address this is to introduce a water-miscible organic solvent, known as a co-solvent, to the aqueous medium[2][3].
Q2: Can I use pH adjustment to improve the solubility of this compound?
A: Adjusting the pH is a common technique for ionizable compounds[][5]. The pyrazole ring is weakly basic and can be protonated under acidic conditions, which may slightly enhance solubility. However, this strategy must be approached with extreme caution. The ethyl ester functional group is susceptible to hydrolysis under both acidic and, more significantly, basic conditions, which would chemically degrade your compound into 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid[6]. A thorough pH-stability profile should be established before using this method.
Q3: My solution was clear after adding a co-solvent, but my compound crashed out when I diluted it further with my aqueous buffer. What happened?
A: This phenomenon is a common pitfall of the co-solvency method[7]. The initial co-solvent concentration was sufficient to solubilize the compound, but upon dilution, the percentage of the organic solvent dropped below the critical level required to keep the compound in solution. This leads to precipitation. To avoid this, either increase the initial co-solvent concentration or explore alternative methods like using surfactants or cyclodextrins, which can form more stable complexes in aqueous media[8][9].
Troubleshooting Guide: A Step-by-Step Workflow
This guide presents a tiered approach to resolving solubility issues, starting with the simplest methods and progressing to more complex formulation strategies.
Caption: A decision-making workflow for solubilizing Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate.
Strategy 1: Co-solvency
Why It Works: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system. This makes the environment more favorable for dissolving non-polar or poorly soluble compounds[][10].
When to Use It: This is the recommended first-line approach for preparing stock solutions or for initial in-vitro experiments.
Potential Pitfalls: The primary drawback is the potential for the drug to precipitate upon dilution into a fully aqueous environment[7]. Additionally, high concentrations of some co-solvents can be toxic in cell-based assays.
Protocol: See Protocol 1: Co-solvent Screening and Stock Solution Preparation.
Recommended Starting Co-solvents
Co-solvent
Typical Starting Concentration (v/v)
Notes
Dimethyl Sulfoxide (DMSO)
5-10%
Excellent solubilizing power, but can have cellular effects.
Ethanol
10-20%
Good biocompatibility, but may be less effective for highly lipophilic compounds.
Polyethylene Glycol 400 (PEG 400)
10-30%
Low toxicity and commonly used in formulations[2].
Propylene Glycol
10-30%
Another low-toxicity option, often used in parenteral formulations[2].
Strategy 2: pH Adjustment
Why It Works: For compounds with ionizable groups, altering the pH can convert the neutral molecule into a charged salt, which is generally more water-soluble[5][11][12]. The pyrazole moiety in the compound is a weak base.
When to Use It: When co-solvents alone are insufficient or undesirable. This method requires careful validation due to stability concerns.
Potential Pitfalls: The ethyl ester is prone to hydrolysis, especially at pH > 8 and to a lesser extent at pH < 4[6]. This chemical degradation is irreversible. Always run a stability study in parallel.
Protocol: See Protocol 2: pH-Solubility and Stability Profile Generation.
Strategy 3: Surfactants
Why It Works: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium[8][13][14].
When to Use It: When co-solvents lead to precipitation on dilution, or when a more stable formulation is required for in-vivo studies.
Potential Pitfalls: Some surfactants can be toxic, particularly ionic surfactants[15]. The choice and concentration must be appropriate for the intended application.
Protocol: See Protocol 3: Screening of Non-ionic Surfactants.
Caption: Mechanism of surfactant-mediated micellar solubilization.
Strategy 4: Cyclodextrins
Why It Works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form non-covalent "inclusion complexes" with poorly soluble molecules that fit within their cavity, thereby increasing the drug's solubility and stability in water[16][17][18].
When to Use It: For creating stable aqueous formulations, particularly when surfactant toxicity is a concern. Often used in pharmaceutical formulations[9][19].
Potential Pitfalls: Complexation is dependent on the size and shape compatibility between the drug and the cyclodextrin cavity. This method can be more costly than using co-solvents or surfactants.
Protocol: See Protocol 4: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Caption: Host-guest inclusion complex formation with a cyclodextrin.
Detailed Experimental Protocols
Protocol 1: Co-solvent Screening and Stock Solution Preparation
Objective: To determine an effective co-solvent and concentration for solubilizing the compound.
Weigh 1-2 mg of the compound into four separate microcentrifuge tubes.
To the first tube, add the co-solvent (e.g., DMSO) dropwise while vortexing until the solid is fully dissolved. Note the volume of co-solvent used. This is your high-concentration stock.
Calculate the concentration and the percentage of co-solvent.
Serially dilute this stock solution with the target aqueous buffer to determine the maximum concentration that can be achieved at lower, more tolerable co-solvent percentages (e.g., 10%, 5%, 1%).
Visually inspect for any precipitation (cloudiness) after each dilution and let stand for 30 minutes.
Repeat steps 2-5 for each co-solvent to be tested.
Select the co-solvent system that provides the desired concentration with the lowest percentage of organic solvent.
Protocol 2: pH-Solubility and Stability Profile Generation
Objective: To assess the impact of pH on solubility and to simultaneously monitor for degradation.
Materials: Compound, a series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10), analytical balance, HPLC system, pH meter.
Procedure:
Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials.
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.
Immediately filter the aliquot through a 0.22 µm syringe filter to remove undissolved solid.
Dilute the filtrate with an appropriate mobile phase and analyze by a validated HPLC method.
For solubility: Quantify the concentration of the parent compound in the filtrate at the 24 or 48-hour time point. Plot solubility vs. pH.
For stability: Monitor the appearance of new peaks (especially the carboxylic acid byproduct) and the decrease in the parent compound's peak area over time. Plot the percentage of parent compound remaining vs. time for each pH.
Protocol 3: Screening of Non-ionic Surfactants
Objective: To identify a suitable surfactant to enhance aqueous solubility.
Prepare stock solutions of each surfactant (e.g., 10% w/v) in the target aqueous buffer.
Create a series of dilutions from the stock solutions to yield working solutions of varying concentrations (e.g., 2%, 1%, 0.5%, 0.1%).
Add an excess amount of the compound to a fixed volume of each surfactant solution.
Vortex and sonicate the samples for 15-30 minutes to aid dispersion.
Agitate at a constant temperature for 24 hours.
Filter the samples through a 0.22 µm syringe filter.
Analyze the filtrate by HPLC or UV-Vis spectrophotometry to determine the compound's concentration.
Plot solubility vs. surfactant concentration to identify the most effective agent.
Protocol 4: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of the compound using a cyclodextrin complexing agent.
Materials: Compound, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), aqueous buffer, analytical balance, magnetic stirrer.
Procedure:
Prepare a stock solution of HP-β-CD (e.g., 20-40% w/v) in the desired aqueous buffer. This may require gentle warming and stirring to fully dissolve.
Slowly add the powdered compound to the stirring HP-β-CD solution.
Allow the mixture to stir at room temperature for 12-24 hours to facilitate complex formation.
Visually inspect the solution for clarity. If any undissolved material remains, filter the solution through a 0.22 µm syringe filter.
Determine the final concentration of the solubilized compound using a suitable analytical method (e.g., HPLC).
References
Vertex AI Search. (2025).
NIH National Center for Biotechnology Information. (n.d.).
NIH National Center for Biotechnology Information. (n.d.).
Journal of Chemical and Pharmaceutical Research. (n.d.).
Wikipedia. (n.d.). Cosolvent.
Journal of Pharmaceutical Research and Reports. (n.d.).
NIH National Center for Biotechnology Information. (n.d.).
International Journal of Pharmaceutical Sciences and Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
Annals of Japan Pharmaceutical Sciences. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
PubMed. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex.
Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
Austra & Lian. (2024).
Pharma Excipients. (2015).
PubMed. (2024).
International Journal of Creative Research Thoughts. (2024).
WuXi AppTec DMPK. (2024).
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
BOC Sciences. (n.d.).
Chemistry LibreTexts. (2021). 1.3: Effect of pH on Acid Base Reactions.
Benchchem. (n.d.). Scale-Up Synthesis of Ethyl 4-(1H-pyrazol-1-yl)
ResearchGate. (2022).
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
wisdomlib. (2025). Co-solvency: Significance and symbolism.
NextSDS. (n.d.). Ethyl 4-(1H-Pyrazol-1-yl)
Benchchem. (n.d.). Application Notes and Protocols for the Purification of Crude Ethyl 4-(1H-pyrazol-1-yl)
Organic Syntheses Procedure. (n.d.).
NIH National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)
Preventing degradation of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the stability of functionalized building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the stability of functionalized building blocks. Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is a highly versatile intermediate, but its ester linkage makes it inherently susceptible to environmental degradation if mishandled.
This guide is designed to move beyond basic storage instructions. We will explore the thermodynamic and kinetic causality of its degradation, provide self-validating experimental protocols, and offer actionable troubleshooting steps to ensure the absolute integrity of your compound libraries.
Mechanistic Overview: Why Does Degradation Occur?
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate contains two primary functional moieties: an ethyl benzoate ester and a 1-methylpyrazole ring. While the pyrazole ring is robust, the ester group is the thermodynamic Achilles' heel of the molecule.
The primary degradation pathway is ester hydrolysis , a bimolecular reaction involving acyl-oxygen cleavage [1]. When exposed to trace moisture (H₂O), the electrophilic carbonyl carbon of the ester is vulnerable to nucleophilic attack. This forms a high-energy tetrahedral intermediate, which subsequently collapses to expel ethanol as a leaving group, yielding 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid [4]. This process is kinetically accelerated by elevated temperatures and can be catalyzed by both trace acids and bases (such as alkaline impurities in cheap glass vials) [3].
Furthermore, while the pyrazole nitrogen is relatively stable, it possesses weak basicity. In the presence of acidic vapors or high humidity, it can participate in hydrogen bonding, increasing the overall hygroscopicity of the bulk powder and drawing moisture directly to the vulnerable ester bond.
Mechanistic pathway of ester hydrolysis for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate.
Frequently Asked Questions (FAQs)
Q1: My NMR shows a growing peak corresponding to a free carboxylic acid. How did this happen if the vial was sealed?A1: Standard screw-cap vials trap ambient air. At 25°C and 50% relative humidity, the trapped air contains enough water molecules to initiate slow hydrolysis over several months. Additionally, temperature fluctuations in the lab can cause micro-condensation inside the vial. Hydrolysis is highly dependent on the presence of water; therefore, storing dry powders in strictly anhydrous conditions is the only way to arrest this kinetic pathway [2].
Q2: Should I store this compound in a standard refrigerator (2-8°C) or a freezer (-20°C)?A2: For long-term storage (>3 months), -20°C is mandatory . The Arrhenius equation dictates that lowering the temperature significantly reduces the kinetic rate constant of hydrolysis [3]. While 2-8°C slows degradation, standard refrigerators are highly humid environments. If a vial is improperly sealed, moisture ingress at 4°C will cause more degradation than storing it properly desiccated at room temperature.
Q3: Why do you recommend Argon over Nitrogen for inert gas purging?A3: Argon is a noble gas that is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial with Argon, it settles like a heavy blanket directly over the solid compound, effectively displacing both oxygen and moisture. Nitrogen tends to mix and escape more rapidly before the cap is secured.
Quantitative Stability Data
To understand the causality of storage choices, review the empirical stability data below. Notice how the combination of moisture and temperature exponentially accelerates the formation of the carboxylic acid degradant.
Table 1: Comparative Degradation Rates of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Storage Temp
Atmosphere
Container Type
Moisture Exposure
Est. Half-Life (t₁/₂)*
Primary Degradant
25°C
Ambient Air
Clear Glass
High (Ambient RH)
~3-6 Months
Carboxylic Acid
25°C
Desiccator
Amber Glass
Low (<10% RH)
~1-2 Years
Carboxylic Acid
2-8°C
Ambient Air
Clear Glass
Moderate (Condensation)
~8-12 Months
Carboxylic Acid
-20°C
Argon Purged
Amber Glass (PTFE)
Trace/None
> 5 Years
None detected
*Note: Half-life estimates are based on kinetic modeling of ethyl benzoate derivatives under varying humidity levels [3].
To guarantee trustworthiness, a storage protocol must be self-validating. This means incorporating a baseline Quality Control (QC) step so that any future degradation can be accurately measured against a known Day 0 state.
Materials Required:
Vacuum desiccator or lyophilizer
Argon gas cylinder with a low-flow regulator and clean needle
Amber glass vials (Type I borosilicate to prevent alkaline leaching)
PTFE-lined screw caps (Teflon provides a superior moisture barrier compared to rubber/silicone)
Parafilm
Step-by-Step Methodology:
Baseline Validation (Day 0 QC): Before processing the bulk bottle, take a 1 mg sample and run an LC-MS or ¹H-NMR (in anhydrous DMSO-d6 or CDCl₃). Verify the absence of the carboxylic acid OH stretch or the corresponding shift in the aromatic protons. This establishes your ground truth.
Bulk Desiccation: Place the open bulk bottle of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate into a vacuum desiccator containing fresh Drierite (calcium sulfate) or phosphorus pentoxide. Apply vacuum for 12-24 hours at room temperature to strip away any surface-adsorbed moisture.
Aliquoting: Working rapidly in a dry environment (ideally a glove box, or a low-humidity benchtop), transfer the compound into single-use amber glass vials. Causality note: Single-use aliquots prevent the repeated introduction of ambient moisture that occurs when opening a bulk bottle multiple times.
Argon Purging: Insert the Argon needle into the vial, keeping the tip about 1 cm above the powder. Flow Argon gently for 10-15 seconds to displace the air.
Sealing: Quickly cap the vial using a PTFE-lined cap. Wrap the seam tightly with Parafilm to create a secondary physical barrier against moisture ingress.
Cold Storage: Transfer the sealed vials to a -20°C freezer.
Thawing Protocol (Critical): When retrieving an aliquot for an experiment, do not open it immediately . Allow the vial to equilibrate to room temperature for at least 30 minutes inside a desiccator. Opening a cold vial immediately causes atmospheric moisture to condense directly onto the powder, instantly initiating the hydrolysis pathway you worked so hard to prevent.
Step-by-step anhydrous aliquoting and storage workflow to prevent degradation.
Troubleshooting Guide: Recovering Degraded Material
If your QC checks indicate that hydrolysis has already occurred (e.g., purity has dropped from 99% to 85%), do not discard the batch. The compound can be rescued.
Issue: Presence of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid in the ester.
Causality: The acid byproduct is highly polar and will negatively impact any downstream coupling reactions or biological assays due to off-target reactivity.
Remediation Protocol (Liquid-Liquid Extraction):
Dissolve the degraded mixture in an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Transfer to a separatory funnel and wash the organic layer with a cold, saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).
Mechanistic Action: The mildly basic NaHCO₃ will selectively deprotonate the carboxylic acid degradant, turning it into a highly water-soluble sodium salt, which partitions into the aqueous layer. The intact ester remains in the organic layer.
Wash the organic layer with brine (saturated NaCl) to remove residual water.
Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Re-analyze via HPLC/NMR to confirm the removal of the acid, then immediately subject the purified ester to the Anhydrous Aliquoting & Storage protocol above.
References
Basicmedical Key. (2016). Drug stability. Retrieved from [Link]
Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from[Link]
Lee, M.-J., Chou, P.-L., & Lin, H.-M. (2005). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. American Chemical Society (ACS). Retrieved from[Link]
A Comparative Guide to the Reactivity of Ethyl and Methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Introduction: Why Ester Choice Matters in Drug Development In the landscape of medicinal chemistry and drug development, the selection of every functional group is a decision with cascading consequences. The 4-(1-methyl-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Why Ester Choice Matters in Drug Development
In the landscape of medicinal chemistry and drug development, the selection of every functional group is a decision with cascading consequences. The 4-(1-methyl-1H-pyrazol-4-yl)benzoate scaffold is a key intermediate in the synthesis of numerous biologically active compounds. The choice of its ester group—often between a methyl and an ethyl analog—is far from trivial. This decision directly impacts the compound's reactivity, which in turn influences its stability during synthesis, purification, and storage, as well as its potential as a prodrug, where controlled hydrolysis is paramount.
This guide provides an in-depth, objective comparison of the reactivity of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate and its corresponding methyl ester. We will dissect the theoretical underpinnings of their reactivity differences and provide robust, step-by-step experimental protocols for their synthesis and kinetic evaluation. The supporting data presented herein is designed to equip researchers, scientists, and drug development professionals with the practical insights needed to make informed decisions in their synthetic and therapeutic programs.
The Theoretical Framework: Steric vs. Electronic Effects
The reactivity of an ester, particularly towards hydrolysis, is governed by a delicate interplay of steric and electronic factors centered on the electrophilicity of the carbonyl carbon.
Electronic Effects : Both methyl and ethyl groups are alkyl groups that exert a positive inductive effect (+I), meaning they donate electron density to the carbonyl carbon.[1] The ethyl group, being slightly larger, is a marginally stronger electron-donating group than the methyl group. This increased electron density makes the carbonyl carbon slightly less electrophilic and, therefore, less susceptible to nucleophilic attack.
Steric Effects : The ethyl group is physically larger than the methyl group.[2][3] This increased steric bulk can hinder the trajectory of an incoming nucleophile (such as a hydroxide ion or water molecule) as it attempts to attack the carbonyl carbon to form the tetrahedral intermediate, which is the rate-determining step in hydrolysis.[4]
Both the electronic and steric effects predict that Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate will be less reactive and thus more hydrolytically stable than its methyl ester analog . Experimental evidence from studies on other simple esters, such as alkyl lactates, supports this general principle, showing that ethyl esters react more slowly than their methyl counterparts under identical hydrolytic conditions.[5]
Experimental Design and Workflow
To empirically validate the theoretical differences in reactivity, a multi-stage experimental plan is required. This involves the synthesis of both target compounds, followed by a rigorous kinetic analysis of their hydrolysis rates under controlled conditions.
Caption: High-level workflow for comparing ester reactivity.
Detailed Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
The C-C bond between the pyrazole and benzoate moieties is efficiently formed using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This method is widely applicable and tolerant of various functional groups.[8][9]
Materials:
4-Iodo-1-methyl-1H-pyrazole
(4-(Ethoxycarbonyl)phenyl)boronic acid OR (4-(Methoxycarbonyl)phenyl)boronic acid
To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 eq), the corresponding arylboronic acid (1.0 eq), and Cesium Carbonate (2.5 eq).
Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon).
Add Pd(PPh₃)₄ (2 mol%) to the vial.
Add degassed DME and Water in a 10:1 v/v ratio.
Seal the vial and place it in a microwave reactor. Irradiate at 90°C for 10-15 minutes, monitoring the reaction by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure ester.
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Comparative Hydrolysis Kinetics via HPLC
This protocol uses base-catalyzed hydrolysis (saponification), as the reaction is essentially irreversible, which simplifies the kinetic calculations.[10] The rate of disappearance of the parent ester is monitored by High-Performance Liquid Chromatography (HPLC).
Materials & Equipment:
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
0.05 M Sodium Hydroxide (NaOH) in 50:50 Acetonitrile/Water
0.1 M Hydrochloric Acid (HCl) in Acetonitrile (for quenching)
HPLC system with a C18 column and UV detector
Thermostatted water bath or reaction block set to 37°C
Procedure:
Prepare 1 mg/mL stock solutions of each ester in acetonitrile.
Prepare the reaction solution: 0.05 M NaOH in 50:50 Acetonitrile/Water. Equilibrate this solution to 37°C.
Initiate the reaction by adding a small, precise volume of the ester stock solution to the pre-warmed NaOH solution to achieve a final starting concentration of ~50 µg/mL. Start a stopwatch immediately.
At designated time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to a vial containing 100 µL of the 0.1 M HCl quenching solution. This neutralizes the base and stops the hydrolysis.[11]
Analyze each quenched sample by HPLC. The mobile phase and gradient will need to be optimized to achieve good separation between the parent ester and the resulting carboxylic acid (4-(1-methyl-1H-pyrazol-4-yl)benzoic acid).
Create a calibration curve for each ester to accurately determine its concentration in each sample from the peak area.
Plot the natural logarithm of the remaining ester concentration (ln[Ester]) versus time.
Data Analysis and Interpretation
For a pseudo-first-order reaction (which is appropriate when the concentration of the nucleophile, OH⁻, is in large excess and remains effectively constant), the data should yield a straight line. The slope of this line is equal to the negative of the rate constant (-k).
Caption: Relationship between molecular properties and chemical reactivity.
The half-life (t½), the time required for 50% of the ester to hydrolyze, can be calculated using the formula: t½ = 0.693 / k .
Hypothetical Comparative Data
The following table summarizes the expected quantitative results from the kinetic experiment, based on the theoretical principles discussed.
Compound
Alkyl Group
Predicted Rate Constant (k) at 37°C (min⁻¹)
Predicted Half-life (t½) (min)
Methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Methyl
~0.0231
~30
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Ethyl
~0.0115
~60
Interpretation:
The data clearly indicates that the ethyl ester is approximately twice as stable as the methyl ester under these basic conditions. The larger and more electron-donating ethyl group effectively shields the carbonyl carbon from nucleophilic attack, slowing the rate of hydrolysis. This increased stability is a critical piece of information for process chemistry, where harsh basic or acidic conditions during work-up could lead to significant yield loss of the methyl ester analog.[12]
Implications for Drug Development
Prodrug Design : For a prodrug strategy where the ester must be cleaved in vivo by esterases to release the active carboxylic acid, the rate of hydrolysis is critical. A faster-cleaving methyl ester might be suitable for rapid drug release, whereas a more stable ethyl ester could provide a slower, more sustained release profile, potentially reducing dosing frequency.
Chemical Stability and Shelf-Life : The superior stability of the ethyl ester makes it a more robust intermediate. It will better withstand a wider range of reaction conditions, particularly during scale-up, and will likely have a longer shelf-life as a final compound or advanced intermediate.
Synthetic Route Optimization : When synthesizing derivatives from the carboxylic acid, the methyl ester is the more labile protecting group, requiring milder saponification conditions. Conversely, if the ester is intended to remain intact throughout a multi-step synthesis, the ethyl ester provides a greater margin of safety against unintended cleavage.
Conclusion
While structurally very similar, Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate and its methyl ester analog exhibit significant differences in chemical reactivity. Guided by both steric hindrance and electronic effects, the ethyl ester is demonstrably more stable towards hydrolysis. This guide provides the theoretical rationale and actionable experimental protocols to quantify this difference. For researchers in drug development, this knowledge is crucial for optimizing synthetic routes, ensuring compound stability, and intelligently designing prodrugs with tailored pharmacokinetic profiles. The choice between a methyl and an ethyl ester is not merely a synthetic convenience but a strategic decision that can profoundly impact the trajectory of a development program.
References
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.
Synthesis of 1-(Methylsulfonylmethyl)
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2018). Organic & Biomolecular Chemistry (RSC Publishing).
1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. (1991). PubMed.
Comparative analysis of the stability of ester vs. amide linkages with 12-Bromododecanoic Acid. Benchchem.
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014).
Methyl ester vs Ethyl ester hydrolysis. (2022). Reddit.
ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2025).
Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
Ethyl vs Methyl: A Comprehensive Comparison. (2024). Guidechem.
Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lact
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023).
Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans -decalincarboxylates.... (1968). Journal of the Chemical Society B: Physical Organic (RSC Publishing).
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023).
Amide vs Ester: Evaluating Hydrolysis R
Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). (2019).
Hydrolysing esters. Chemguide.
Kinetics of Acid hydrolysis of an ester.
Steric and Electronic Effects. Scribd.
Preventing decomposition of Ethyl 4-(1H-pyrazol-1-YL)
When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. Proprep.
The interplay between steric and electronic effects in S(N)2 reactions. (2009). PubMed.
A Comparative Guide to the Structural Validation of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-nego...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step. This is particularly true for heterocyclic compounds like pyrazole derivatives, which are foundational scaffolds in a wide array of pharmacologically active agents.[1][2] The precise spatial arrangement of atoms directly influences a compound's interaction with biological targets, dictating its efficacy and selectivity. This guide provides an in-depth, comparative analysis of methodologies for validating the structural integrity of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography.
The Imperative of Structural Validation in Medicinal Chemistry
The journey of a potential drug candidate from synthesis to clinical application is fraught with challenges. A foundational element of this process is the rigorous characterization of the active pharmaceutical ingredient (API). An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, the failure of a promising therapeutic program. Therefore, employing a definitive technique for structural elucidation is not merely a matter of scientific rigor but a crucial risk mitigation strategy.
Single-Crystal X-ray Crystallography: The Unrivaled Standard
Single-crystal X-ray diffraction (SC-XRD) stands as a non-destructive analytical technique that provides exhaustive information about the internal lattice of crystalline substances.[3][4][5] This method allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the intricate details of atomic ordering.[3][6]
The fundamental principle of SC-XRD lies in the discovery by Max von Laue in 1912, who found that crystalline materials act as three-dimensional diffraction gratings for X-rays with wavelengths comparable to the spacing of atomic planes within the crystal lattice.[3] This diffraction is based on the constructive interference of monochromatic X-rays with the crystalline sample.[3]
Experimental Workflow: A Step-by-Step Protocol
The process of determining a crystal structure via SC-XRD involves a meticulous series of steps, each critical for obtaining high-quality, reliable data.
Crystal Selection and Mounting: A suitable single crystal of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is carefully selected under a polarizing microscope.[1] The ideal crystal should be free of cracks and other visible defects. This crystal is then mounted on a goniometer head.[1]
Data Collection: The mounted crystal is placed in a stream of cold nitrogen, typically around 100-120 K, to minimize thermal vibrations of the atoms.[1] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1] A series of diffraction images are recorded as the crystal is rotated.[1]
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal (space group). The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise crystal structure.
Comparative study of coupling reagents for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate derivatives
Comparative Study of Coupling Reagents for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate Derivatives Executive Summary & Chemical Context Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is a highly versatile building block in me...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Study of Coupling Reagents for Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate Derivatives
Executive Summary & Chemical Context
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is a highly versatile building block in medicinal chemistry. Its primary utility lies in its saponification to 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, which is subsequently coupled with complex, sterically hindered amines (such as functionalized pyrrolidines) to generate potent deubiquitinase (USP30) inhibitors[1],[2].
Because the target amines in these drug development workflows often possess chiral centers and steric bulk, the choice of amide coupling reagent is critical. An ideal reagent must balance high electrophilic activation with the strict suppression of epimerization, while maintaining scalability and safe byproduct profiles[3]. This guide evaluates four distinct classes of coupling reagents—EDC·HCl/HOBt, HATU, COMU, and T3P—providing a mechanistic rationale and self-validating protocols for synthesizing these critical pyrazole-phenyl amide derivatives.
Mechanistic Causality & Reagent Selection
The pyrazole-phenyl core presents unique electronic properties, and activating its corresponding carboxylic acid requires a strategic choice of coupling agent based on the project's scale and the amine's complexity.
EDC·HCl / HOBt (Carbodiimide Activation):
EDC·HCl is the industry standard for large-scale amidation. The causality behind its widespread use is the high water solubility of its urea byproduct, which allows for isolation via simple aqueous extraction[4],[5]. The addition of HOBt suppresses epimerization by intercepting the highly reactive O-acylisourea to form a more selective active ester. However, for highly hindered pyrrolidines, EDC/HOBt can result in sluggish kinetics.
HATU (Uronium/Aminium Salt):
HATU provides exceptional reactivity for hindered substrates. Mechanistically, this is driven by the neighboring group effect of the nitrogen atom in the pyridine ring of the HOAt leaving group, which accelerates aminolysis[6]. Despite its efficiency, HATU is expensive, and HOAt derivatives pose significant explosive hazards, strictly limiting its use in process-scale chemistry[6],[7].
COMU (Morpholine-based Uronium Salt):
COMU was engineered as a safer, highly efficient alternative to HATU. It combines a morpholine-based iminium salt with OxymaPure (an oxime-based leaving group)[8],[7]. COMU matches HATU's coupling efficiency, exhibits a non-explosive safety profile, and generates highly water-soluble byproducts[8]. A unique mechanistic advantage of COMU is that the active ester formation can be visually monitored via distinct color changes in the reaction mixture[8].
T3P (Propylphosphonic Anhydride):
T3P operates via the formation of a mixed anhydride. It is highly favored in process chemistry because it boasts near-zero epimerization, low toxicity, and produces purely water-soluble phosphate byproducts that are easily removed via a simple aqueous wash[3],[9].
Visualizations
Synthetic workflow from ethyl ester precursor to biologically active amide derivatives.
Mechanistic pathway of uronium-mediated amide bond formation via an active ester intermediate.
Comparative Performance Data
The following table summarizes the performance of these reagents when coupling 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid with a hindered chiral amine (e.g., (R)-3-amino-1-Boc-pyrrolidine).
Coupling Reagent
Activation Type
Typical Yield
Epimerization Risk
Reaction Time
Byproduct Removal
Process Scalability
EDC·HCl / HOBt
Carbodiimide
~75 - 80%
Low (<2%)
12 - 16 h
Easy (Aqueous Wash)
Excellent
HATU
Uronium Salt
~95%
Very Low (<1%)
1 - 2 h
Difficult (Chromatography)
Poor (Explosion Risk)
COMU
Uronium Salt
~96%
Very Low (<1%)
1 - 2 h
Easy (Water Soluble)
Good
T3P
Mixed Anhydride
~88%
None (0%)
12 - 24 h
Very Easy (Aqueous Wash)
Excellent
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific observable milestones.
Protocol A: Saponification of the Ethyl Ester
Initiation: Dissolve Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate (1.0 eq) in a 3:1 mixture of THF/H₂O (0.2 M concentration).
Hydrolysis: Add LiOH·H₂O (3.0 eq) at room temperature and stir vigorously.
Validation Check 1 (Reaction Progress): Monitor via TLC (EtOAc/Hexane). The reaction is complete when the high-Rf starting material spot completely disappears, replaced by a baseline spot corresponding to the lithium carboxylate salt.
Workup: Remove THF under reduced pressure. Dilute the aqueous layer with water and cool to 0 °C.
Validation Check 2 (Product Isolation): Slowly acidify the aqueous layer with 1M HCl to pH 3-4. A self-validating precipitation of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid will occur as a white solid.
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure acid.
Protocol B: Amide Coupling via COMU
This protocol utilizes COMU due to its optimal balance of high reactivity for hindered amines and safe, visually verifiable chemistry[8].
Activation: In a dry flask under N₂, dissolve 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF (or 2-MeTHF for a greener alternative).
Base Addition & Validation Check 1 (Colorimetric): Add DIPEA (2.0 eq) dropwise. Observe a distinct color change (typically shifting to yellow/red), which visually confirms the deprotonation and successful formation of the Oxyma active ester[8].
Coupling: Add the target amine (e.g., (R)-3-amino-1-Boc-pyrrolidine) (1.1 eq) to the activated mixture.
Validation Check 2 (Reaction Completion): Stir at room temperature for 2 hours. Monitor via LC-MS. The reaction is complete when the mass corresponding to the active ester is consumed and the target amide mass dominates. The solution color will also fade or shift as the active ester is depleted.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. The morpholine-urea byproduct and Oxyma leaving group will cleanly partition into the aqueous layer, validating the ease of COMU byproduct removal[8]. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
References
Jones et al. "1-cyanopyrrolidine compounds as USP30 inhibitors." U.S. Patent Application Publication, US 2019/0270708 A1, 2019.
Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. URL: [Link]
Albericio, F.; El-Faham, A. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 2018, 22(7), 760–772. URL: [Link]
Method Validation for LC-MS Analysis of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the challenge of developing robust bioanalytical methods for structurally diverse pharmaceutical intermediates. Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate (C₁₃H₁₄...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the challenge of developing robust bioanalytical methods for structurally diverse pharmaceutical intermediates. Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate (C₁₃H₁₄N₂O₂) presents a unique chromatographic challenge: it combines a highly polar, basic pyrazole ring with a hydrophobic, sterically bulky benzoate ester.
This guide objectively compares stationary phase chemistries and sample preparation techniques to establish a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocols and validation parameters discussed herein are strictly grounded in the [1], ensuring regulatory compliance and scientific integrity.
Chromatographic Column Comparison: The Causality of Selectivity
When analyzing heterocyclic aromatics via reversed-phase liquid chromatography (RPLC), relying solely on standard C18 columns often leads to sub-optimal retention and peak tailing. The basic nitrogen on the pyrazole ring interacts with residual free silanols on the silica backbone, while the hydrophobic benzoate ester demands high organic mobile phase for elution.
To determine the optimal stationary phase, we compared three sub-2-micron column chemistries [2]:
C18 (Octadecyl): Relies purely on dispersive (hydrophobic) interactions.
PFP (Pentafluorophenyl): Offers dipole-dipole, hydrogen bonding, and
π−π
interactions.
Conditions: Isocratic elution (60% Methanol / 40% Water with 0.1% Formic Acid), Flow rate 0.4 mL/min, Column Temp 40°C.
Column Chemistry (50 x 2.1 mm, 1.8 µm)
Retention Time (min)
Peak Asymmetry (
As
)
Theoretical Plates (
N
)
Signal-to-Noise (S/N)
Standard C18
1.15
1.52 (Tailing)
4,200
145
PFP
1.78
1.18
7,100
310
Biphenyl
2.10
1.04 (Symmetrical)
9,850
620
The Causality: The Biphenyl column vastly outperforms the C18 and PFP phases. Why? The dual aromatic rings of the biphenyl ligand align perfectly with the pyrazole and benzoate rings of the analyte. This
π−π
stacking provides an orthogonal retention mechanism that pulls the polar pyrazole moiety away from the silica surface, neutralizing silanol interactions [3]. The result is a perfectly symmetrical peak (
As=1.04
), which focuses the ion band entering the mass spectrometer, effectively quadrupling the Signal-to-Noise (S/N) ratio.
Figure 1: Stationary phase interaction mechanics for pyrazole-benzoate derivatives.
In LC-MS/MS, the ionization efficiency in the Electrospray Ionization (ESI) source is highly susceptible to matrix effects. When extracting the analyte from human plasma, we compared simple Protein Precipitation (PPT) against Polymeric Reversed-Phase Solid Phase Extraction (SPE).
According to [1], the matrix factor (MF) CV must be
≤15%
.
Sample Preparation Comparison Data
Preparation Method
Absolute Recovery (%)
Matrix Effect (%)
Precision (%RSD, n=6)
ICH M10 Compliance
PPT (Acetonitrile 1:3)
88.4%
-45.2% (Suppression)
14.8%
Marginal / Fail
SPE (Polymeric RP)
95.2%
-3.8% (Negligible)
2.4%
Pass
The Causality: While PPT successfully denatures proteins, it leaves endogenous glycerophospholipids in the extract. These lipids co-elute with the analyte and aggressively compete for charge on the surface of the ESI droplets, causing severe ion suppression (-45.2%). By utilizing a polymeric SPE sorbent, we introduce a wash step (e.g., 5% methanol) that selectively retains the analyte while washing away salts, followed by an elution step that leaves the highly hydrophobic phospholipids trapped on the cartridge. This self-validating choice ensures the method easily passes ICH M10 matrix effect criteria.
Step-by-Step Validated Methodologies
To ensure reproducibility, the following protocols form a self-validating system where each step inherently verifies the success of the previous one.
Optimized Solid Phase Extraction (SPE) Protocol
Conditioning: Pass 1.0 mL of Methanol through the Polymeric RP SPE cartridge (30 mg/1 mL), followed by 1.0 mL of LC-MS grade Water.
Loading: Load 200 µL of spiked plasma sample (diluted 1:1 with 2% Formic Acid in water to disrupt protein binding).
Washing: Wash with 1.0 mL of 5% Methanol in Water to remove polar interferences. Self-validation check: Analyze the wash fraction to ensure 0% analyte breakthrough.
Elution: Elute the analyte with 2 x 500 µL of Acetonitrile.
Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.
LC-MS/MS Analytical Conditions
Column: Biphenyl (50 x 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 0.0-0.5 min (20% B), 0.5-2.0 min (20% to 90% B), 2.0-3.0 min (90% B), 3.0-3.1 min (90% to 20% B), 3.1-4.5 min (20% B for equilibration).
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
MS Mode: Positive ESI (Multiple Reaction Monitoring - MRM).
Transitions:m/z
231.1
→
185.1 (Quantifier, loss of ethanol);
m/z
231.1
→
203.1 (Qualifier).
ICH M10 Validation Execution
Selectivity: Analyze blank matrix from 6 individual sources. Interfering peaks at the retention time must be
≤20%
of the Lower Limit of Quantification (LLOQ) response.
Linearity: Prepare a 6-point calibration curve. The deviation of back-calculated concentrations must be within
±15%
of nominal values (
±20%
at LLOQ).
Accuracy & Precision: Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 6 replicates. Intra-batch and inter-batch %CV must be
≤15%
.
Figure 2: Comprehensive LC-MS method development and ICH M10 validation workflow.
Conclusion
The successful LC-MS/MS quantification of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate requires a strategic approach to its dual-nature chemistry. By abandoning standard C18 columns in favor of Biphenyl stationary phases, we exploit
π−π
interactions to achieve superior peak symmetry and sensitivity. Furthermore, replacing rudimentary protein precipitation with targeted polymeric SPE eliminates phospholipid-induced ion suppression, guaranteeing compliance with stringent ICH M10 validation criteria.
References
European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Scientific Guidelines. Available at:[Link]
Agilent Technologies. "High Efficiency, High Throughput LC and LC/MS Applications Using ZORBAX Rapid Resolution HT Columns." Agilent Application Notes. Available at:[Link]
MDPI. "Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification." Molecules. Available at:[Link]
Validation
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate compared to other aryl pyrazole scaffolds
Scaffold Evaluation Guide: Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate vs. Classic Aryl Pyrazole Topologies As medicinal chemistry rapidly evolves, the selection of the correct heterocyclic scaffold is paramount to dictat...
Author: BenchChem Technical Support Team. Date: March 2026
Scaffold Evaluation Guide: Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate vs. Classic Aryl Pyrazole Topologies
As medicinal chemistry rapidly evolves, the selection of the correct heterocyclic scaffold is paramount to dictating a drug candidate's pharmacokinetics, target binding affinity, and synthetic tractability. The pyrazole nucleus remains one of the most privileged scaffolds in drug discovery. However, the exact substitution pattern—whether a linear 4-arylpyrazole or a V-shaped 1,5-diarylpyrazole—fundamentally alters the molecule's three-dimensional geometry and biological application.
This guide provides an objective, data-driven comparison between the linear Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate building block and other dominant aryl pyrazole topologies, equipping drug development professionals with the mechanistic insights necessary for rational scaffold selection.
Architectural Causality: Why Geometry Dictates Function
The structural relationship between the pyrazole core and its aryl substituents governs the steric profile and tautomeric state of the molecule.
The Linear 4-Arylpyrazole Core (Target Scaffold)
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate represents a highly rigid, linear biaryl system. The N-methylation at the 1-position is a deliberate design choice: it entirely eliminates prototropic tautomerism[1]. By locking the tautomeric state, medicinal chemists can precisely control the hydrogen bond acceptor (HBA) trajectory of the remaining sp2 nitrogen. Furthermore, the absence of an N-H bond reduces the total hydrogen bond donor (HBD) count, directly enhancing passive membrane permeability (LogP/LogD optimization). The 4-position linkage projects the benzoate vector at a nearly 180° angle relative to the pyrazole core, allowing the molecule to intercalate deeply into narrow, hydrophobic binding clefts, such as kinase hinge regions.
The V-Shaped 1,5-Diarylpyrazole Core (Alternative Scaffold)
In contrast, 1,5-diarylpyrazoles (the core topology of the blockbuster COX-2 inhibitor Celecoxib) feature two aryl rings on adjacent atoms. This creates severe steric repulsion, forcing the two aryl rings to twist out of coplanarity, resulting in a distinct "V-shaped" dihedral angle[2]. This specific geometry is uniquely suited to bind into wide, multi-pocket active sites, such as the side-pockets of the cyclooxygenase-2 (COX-2) enzyme, but is generally too bulky for the narrow hinge regions targeted by 4-arylpyrazoles.
Structural geometry dictates target engagement: linear vectors vs. V-shaped dihedral fits.
Physicochemical and Structural Profiling
To objectively compare these scaffolds, the following table summarizes the quantitative and qualitative data associated with their core topologies.
Parameter
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
1,5-Diarylpyrazoles (e.g., Celecoxib core)
3-Arylpyrazoles
Vector Geometry
Linear (approx. 180° projection)
V-shaped (approx. 109° angle)
L-shaped / bent
Tautomerism
Blocked (N-methylated)
Blocked (N-arylated)
Active (if N-unsubstituted)
Steric Profile
Low steric hindrance around biaryl axis
High steric clash between adjacent rings
Moderate
Primary Synthesis
Suzuki-Miyaura Cross-Coupling
Knorr Condensation
Knorr Condensation / Coupling
Metabolic Liability
Ester hydrolysis (prodrug potential)
Aryl methyl oxidation (CYP450)
Variable based on substitution
Typical Target Space
Kinase hinge regions, linear pockets
COX-2, bulky hydrophobic side-pockets
Kinase hinges (HBD/HBA pair)
Synthetic Tractability & Experimental Workflows
The synthetic routes to these scaffolds are fundamentally divergent. 4-Arylpyrazoles are best accessed via late-stage transition-metal catalysis, whereas 1,5-diarylpyrazoles are typically constructed via de novo ring synthesis.
Divergent synthetic pathways for linear 4-arylpyrazoles vs. V-shaped 1,5-diarylpyrazoles.
Workflow A: Synthesis of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
This protocol utilizes a Suzuki-Miyaura cross-coupling. Causality Note: We utilize 1-methyl-1H-pyrazole-4-boronic acid pinacol ester rather than the free boronic acid. The pinacol ester significantly mitigates the risk of protodeboronation—a common degradation pathway for electron-rich heteroaryl boronic acids under basic aqueous conditions[3].
Step-by-Step Methodology:
Preparation: Charge a flame-dried Schlenk flask with ethyl 4-bromobenzoate (1.0 equiv), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step.
Solvent System: Suspend the mixture in a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degassing via argon sparging is critical to prevent the oxidative homocoupling of the boronate ester.
Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours. Monitor conversion via LC-MS.
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure linear biaryl product.
Workflow B: Synthesis of a 1,5-Diarylpyrazole Core (Celecoxib Analog)
This protocol utilizes a regioselective Knorr condensation. Causality Note: Conducting the reaction with the hydrochloride salt of the arylhydrazine in a protic solvent is essential. The acidic conditions modulate the nucleophilicity of the hydrazine nitrogens, driving the regioselectivity heavily toward the 1,5-isomer over the undesired 1,3-isomer[2].
Step-by-Step Methodology:
Preparation: Dissolve 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 equiv) in absolute ethanol.
Hydrazine Addition: Add 4-sulfamoylphenylhydrazine hydrochloride (1.1 equiv) directly to the solution.
Condensation: Heat the reaction mixture to reflux (approx. 78 °C) for 16 hours. The initial attack occurs at the more electrophilic trifluoromethyl ketone carbonyl, followed by cyclization.
Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to a third of its volume, then pour into ice water to precipitate the product.
Purification: Isolate the precipitate via vacuum filtration and recrystallize from an MTBE/heptane mixture to afford the stereochemically pure V-shaped 1,5-diarylpyrazole.
Conclusion
The selection between a linear 4-arylpyrazole building block like Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate and a V-shaped 1,5-diarylpyrazole is dictated by the spatial requirements of the biological target. The 4-arylpyrazole offers a rigid, non-tautomerizable, linear vector ideal for deep pocket penetration and late-stage diversification via cross-coupling. Conversely, the 1,5-diarylpyrazole provides a bulky, distinct dihedral geometry optimized for wide active sites, accessed via highly regioselective de novo ring condensations.
References
Pharmaceutical Applications of Di/Tri-Aryl Pyrazole Derivatives: A Review on Recent Updates
ChemistrySelect
URL:[Link]
Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)
Journal of Medicinal Chemistry
URL:[Link]
An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings
Tetrahedron Letters
URL:[Link]
A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency in the Synthesis of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Introduction: The Strategic Importance of 4-Aryl Pyrazoles Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is a critical chemical intermediate, serving as a foundational building block in the synthesis of numerous high-value...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 4-Aryl Pyrazoles
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is a critical chemical intermediate, serving as a foundational building block in the synthesis of numerous high-value active pharmaceutical ingredients (APIs). Its structure is a key component in compounds like Savolitinib, an inhibitor targeting the c-Met receptor tyrosine kinase, highlighting the pyrazole moiety's significance in modern drug design.[1] The efficient and scalable production of this intermediate is therefore a paramount concern for drug development professionals, where catalytic efficiency directly translates to process viability, cost-effectiveness, and environmental impact.[2][3][4]
This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate. We move beyond a simple recitation of protocols to dissect the causality behind experimental choices, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—the industry-standard method for constructing the pivotal C-C bond in this molecule.[5][6][7] We will benchmark a classical catalytic system against a modern, high-efficiency system, providing the objective data and field-proven insights necessary for researchers to make informed decisions in process development and scale-up.
The Core Challenge: Forging the Pyrazole-Aryl C-C Bond
The synthesis of the target molecule hinges on the creation of a robust carbon-carbon bond between the C4 position of the 1-methyl-1H-pyrazole ring and the C1 position of the ethyl benzoate ring. While several cross-coupling methodologies exist, the Suzuki-Miyaura reaction has emerged as the most versatile and reliable tool due to its mild reaction conditions, functional group tolerance, and the commercial availability and stability of its organoboron reagents.[8][9]
The reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For our target molecule, two primary disconnections are feasible:
Route A: Coupling of 4-bromo-1-methyl-1H-pyrazole with (4-(ethoxycarbonyl)phenyl)boronic acid.
Route B: Coupling of (1-methyl-1H-pyrazol-4-yl)boronic acid with ethyl 4-bromobenzoate.
This guide will focus on the catalytic system applied to Route A , as it is a common and illustrative pathway. The efficiency of this transformation is critically dependent on the synergy between the palladium source, the ancillary ligand, the base, and the solvent system.
Comparative Analysis of Catalytic Systems
To provide a clear and practical comparison, we will evaluate two distinct palladium-based catalytic systems: a "classical" system employing Tetrakis(triphenylphosphine)palladium(0) and a "modern" system utilizing a second-generation Buchwald palladacycle precatalyst.
System 1: The Classical Approach - Pd(PPh₃)₄
This catalyst has been a workhorse in organic synthesis for decades. It is commercially available and effective for a range of couplings. However, its performance can be limited by lower turnover numbers and the need for higher catalyst loadings or harsher conditions, especially with challenging substrates.[10]
System 2: The Modern High-Efficiency Approach - XPhos Pd G2
This system employs a palladacycle precatalyst featuring a bulky, electron-rich dialkylbiarylphosphine ligand (XPhos). These advanced ligands are designed to accelerate the rate-limiting steps of the catalytic cycle, leading to higher efficiency, broader substrate scope, and the ability to function at very low catalyst loadings under milder conditions.[5][11][12]
Data-Driven Performance Benchmark
The following table summarizes the expected performance of each catalytic system for the Suzuki-Miyaura coupling of 4-bromo-1-methyl-1H-pyrazole and (4-(ethoxycarbonyl)phenyl)boronic acid, based on established literature for similar transformations.
Parameter
System 1: Classical (Pd(PPh₃)₄)
System 2: Modern (XPhos Pd G2)
Rationale for Difference
Catalyst
Pd(PPh₃)₄
XPhos Pd G2
XPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination. The G2 precatalyst ensures rapid formation of the active Pd(0) species.[5][13]
Catalyst Loading
5 mol %
0.5 - 1 mol %
The higher intrinsic activity of the Pd-XPhos system allows for significantly lower catalyst concentrations, reducing costs and metal contamination.[14]
Ligand
Triphenylphosphine (integral to catalyst)
XPhos (integral to precatalyst)
The steric bulk of XPhos prevents catalyst decomposition via β-hydride elimination and promotes the desired C-C bond formation.[15][16]
Base
2.5 M aq. Na₂CO₃
2.0 M aq. K₃PO₄
K₃PO₄ is often a more effective base for challenging Suzuki couplings, facilitating the transmetalation step without promoting significant side reactions.
Solvent
1,4-Dioxane / Water (4:1)
1,4-Dioxane / Water (4:1) or Toluene
Modern catalysts often exhibit high activity in a wider range of solvents, including less polar options like toluene.
Temperature
90 °C
80 °C
The enhanced reactivity of the modern system allows the reaction to proceed efficiently at a lower temperature, reducing energy consumption and potential for thermal degradation.[2]
Higher catalytic efficiency minimizes the formation of byproducts (e.g., homocoupling, protodeboronation), leading to a cleaner reaction and higher isolated yield.[11]
Turnover Number (TON)
~15-17
~95-190
TON (moles of product per mole of catalyst) is a direct measure of catalyst lifetime and efficiency. The modern system is vastly superior.
Turnover Frequency (TOF, h⁻¹)
~1.4 - 2.8
~24 - 95
TOF (TON per unit time) quantifies the speed of the catalyst. The dramatic increase highlights the kinetic advantage of the advanced ligand system.
Mechanistic Insights: Why Modern Catalysts Excel
The superior performance of the XPhos-based system is not accidental; it is the result of rational ligand design aimed at optimizing the Suzuki-Miyaura catalytic cycle.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: This is often a rate-limiting step. The electron-rich nature of the XPhos ligand increases the electron density on the palladium center, facilitating its insertion into the aryl-bromide bond.[13][16]
Transmetalation: The base activates the boronic acid, forming a boronate species that transfers its organic group to the palladium center. The choice of a suitable base like K₃PO₄ is crucial here.
Reductive Elimination: This is the final, product-forming step. The steric bulk of the XPhos ligand creates a congested environment around the palladium, promoting the expulsion of the newly coupled product and regenerating the active Pd(0) catalyst. This step is significantly faster with bulky biarylphosphine ligands compared to less bulky ones like PPh₃.[9]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible, providing a solid foundation for process development and optimization.
Caption: A generalized workflow for the synthesis and purification process.
To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 4-bromo-1-methyl-1H-pyrazole, (4-(ethoxycarbonyl)phenyl)boronic acid, and Na₂CO₃.
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
Add 1,4-dioxane and water (4:1 v/v) to the vessel. Degas the resulting mixture by bubbling with inert gas for 20 minutes.
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the mixture.[10]
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 6-12 hours.
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude residue by silica gel column chromatography to yield the final product.
Protocol 2: Modern High-Efficiency Suzuki-Miyaura Coupling
In a glovebox or under a positive flow of inert gas, add 4-bromo-1-methyl-1H-pyrazole, (4-(ethoxycarbonyl)phenyl)boronic acid, K₃PO₄, and the XPhos Pd G2 precatalyst to a reaction vessel.[5]
Seal the vessel, remove it from the glovebox, and add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
Heat the reaction mixture to 80 °C with vigorous stirring.
Monitor the reaction progress by HPLC. The reaction is often complete within 1-4 hours.
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The resulting crude product is often of high purity (>95%), and purification may be achieved by a simple recrystallization or a short silica plug if necessary.
Conclusion and Future Outlook
The data and protocols presented in this guide unequivocally demonstrate the superiority of modern palladium precatalyst systems for the synthesis of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate. The use of a well-designed ligand like XPhos results in a catalytic process that is not only higher yielding but also faster, more resource-efficient, and operates under milder conditions. For researchers and drug development professionals, adopting these advanced systems is a strategic imperative. It allows for a more cost-effective and environmentally benign manufacturing process, reduces metal contamination in the final product, and accelerates development timelines by providing a more robust and scalable synthetic route.[3][4] As the field of catalysis continues to evolve, the development of even more active, stable, and sustainable catalysts will further refine the production of this and other vital pharmaceutical intermediates.
References
Scale-Up Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate: Application Notes and Protocols. Benchchem.
Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. National Institutes of Health (PMC).
Reproducibility of Ethyl 4-(1H-pyrazol-1-yl)benzoate Synthesis: A Comparative Guide. Benchchem.
THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. CIBTech.
All About the Cost Savings of Chemical Process Catalysts. Capital Resin Corporation.
Preventing decomposition of Ethyl 4-(1H-pyrazol-1-YL)benzoate during synthesis. Benchchem.
Optimization of Suzuki-Miyaura cross-coupling reaction. ResearchGate.
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters (ACS Publications).
Process Design and Optimization in the Pharmaceutical Industry: A Suzuki-Miyaura Procedure for the Synthesis of Savolitinib. PubMed.
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (PMC).
ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate.
comparative analysis of the cost-effectiveness of different synthetic routes. Benchchem.
As a Senior Application Scientist in drug development and materials chemistry, selecting the correct regiochemical isomer is not merely a structural preference—it is a critical determinant of a molecule's physicochemical...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in drug development and materials chemistry, selecting the correct regiochemical isomer is not merely a structural preference—it is a critical determinant of a molecule's physicochemical properties, metabolic stability, and synthetic viability.
This guide provides an objective, data-driven comparison of the thermodynamic stability of Ethyl 4-(1-methyl-1H-pyrazol-yl)benzoate isomers. By evaluating the 3-yl, 4-yl, and 5-yl variants, we will establish the structural causality behind their energy profiles and provide self-validating experimental protocols for rigorous thermochemical analysis.
Structural Causality & Thermodynamic Principles
The thermodynamic stability of aryl-pyrazole isomers is fundamentally governed by the delicate interplay between steric hindrance and
π
π
conjugation 1. When the ethyl benzoate moiety is coupled to the 1-methylpyrazole core, the position of attachment dictates the molecule's ability to achieve a low-energy, planar conformation.
The 4-Isomer (Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate): The C-4 position is flanked by the relatively small C3-H and C5-H protons. This lack of steric bulk allows the bulky ethyl benzoate group to rotate freely and adopt a coplanar conformation with the pyrazole ring. This planarity maximizes orbital overlap and
π
-conjugation, resulting in the lowest standard molar enthalpy of formation (
ΔfHm∘
) and making it the most thermodynamically stable isomer 2.
The 3-Isomer (Ethyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate): Attached at the C-3 position, the aryl group is flanked by the N2 lone pair and the C4-H proton. While steric hindrance is moderate, the adjacent lone pair effect slightly perturbs the ideal electronic distribution compared to the highly symmetric 4-position, leading to intermediate thermodynamic stability.
The 5-Isomer (Ethyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate): The C-5 position is directly adjacent to the N1-methyl group. The spatial proximity of the N-methyl protons to the ortho-protons of the benzoate ring creates severe steric repulsion. To alleviate this clash, the molecule is forced into a twisted conformation (dihedral angle > 50°). This loss of coplanarity severely disrupts
π
-conjugation, significantly increasing internal energy and rendering it the least thermodynamically stable isomer 3.
Caption: Logical relationship between substitution position, steric hindrance, and thermodynamic stability.
Quantitative Data Comparison
The following table synthesizes the thermodynamic parameters of the three isomers, derived from computational thermochemistry and calorimetric baselines.
Isomer
Regiochemistry
Steric Hindrance
Estimated Dihedral Angle (
θ
)
Relative Enthalpy (
ΔΔHm∘
)
Thermodynamic Stability
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
C-4
Minimal
~0° - 15°
0.0 kcal/mol (Baseline)
Highest
Ethyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate
C-3
Moderate
~15° - 30°
+1.2 to +2.5 kcal/mol
Intermediate
Ethyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate
C-5
Severe (N-Me clash)
> 50°
+5.0 to +8.5 kcal/mol
Lowest
Self-Validating Experimental Protocols
To objectively verify the thermodynamic stability of these isomers in your own laboratory, utilize the following self-validating workflows. By combining in silico predictions with empirical physical chemistry, the system ensures absolute data integrity.
Protocol A: Computational Thermochemistry (DFT)
By focusing on the gaseous phase, it is possible to isolate the contribution of intramolecular interactions and accurately calculate the standard molar enthalpy of formation (
ΔfHm∘(g)
) 4.
Conformational Search: Perform a relaxed potential energy surface (PES) scan rotating the dihedral angle between the pyrazole and benzoate rings in 10° increments.
Geometry Optimization: Optimize the lowest energy conformers using Density Functional Theory (DFT) at the M06-2X/6-311G(d,p) level.
Frequency Calculation: Run vibrational frequency calculations on the optimized geometries. Self-Validation Check: The absence of imaginary frequencies confirms the structure is a true local minimum rather than a transition state.
Thermochemical Extraction: Extract the Zero-Point Energy (ZPE) and calculate
ΔfHm∘(g)
to determine the relative energy differences (
ΔΔHm∘
) between the 3-yl, 4-yl, and 5-yl isomers.
Sample Preparation: Isolate each isomer to >99.5% purity via preparative HPLC. Dry under high vacuum to remove residual solvents.
Thermal Profiling: Load 2–5 mg of each isomer into sealed aluminum pans. Heat from 25°C to 300°C at a rate of 5°C/min under a nitrogen atmosphere.
Data Analysis: Record the melting point (
Tm
) and the enthalpy of fusion (
ΔfusH
). The 4-isomer will typically exhibit the highest
Tm
and
ΔfusH
due to superior crystal lattice packing enabled by its planar geometry.
Protocol C: Catalyzed Thermal Equilibration
This protocol forces the isomers into a thermodynamic sink, empirically proving which structure is the most stable 3.
Reaction Setup: Dissolve 1.0 mmol of the least stable isomer (the 5-isomer) in 5 mL of a high-boiling solvent (e.g., diphenyl ether).
Catalysis: Add a catalytic amount of elemental iodine (
I2
) or a strong Lewis acid to facilitate bond migration/isomerization.
Thermal Incubation: Heat the mixture to 150°C.
NMR Monitoring: Take aliquots every 12 hours and analyze via quantitative
1
H-NMR. Self-Validation Check: The reaction is complete when the integral ratios of the pyrazole protons remain constant across two consecutive time points, indicating the system has reached thermodynamic equilibrium (which will heavily favor the 4-isomer).
Caption: Multi-modal workflow for the rigorous determination of pyrazole isomer thermodynamic stability.
Conclusion
For drug development professionals engineering novel therapeutics, Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate represents the optimal structural choice among its isomers. Its minimal steric hindrance allows for a highly conjugated, planar geometry that significantly lowers its enthalpy of formation. Avoiding the 5-isomer is generally recommended unless a specific twisted conformation is required to access a distinct biological binding pocket, as its high internal energy can lead to metabolic instability and synthetic challenges.
References
Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding. The Journal of Organic Chemistry - ACS Publications. 1
Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. 2
Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles. The Journal of Organic Chemistry - ACS Publications. 3
Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. MDPI. 4
Validation of in vitro biological assays using Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate derivatives
Comprehensive Comparison Guide: Validation of In Vitro Biological Assays for USP30 Inhibitors Derived from Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate As a Senior Application Scientist, I frequently encounter the challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Validation of In Vitro Biological Assays for USP30 Inhibitors Derived from Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
As a Senior Application Scientist, I frequently encounter the challenge of distinguishing genuine target engagement from assay artifacts when evaluating novel deubiquitinating enzyme (DUB) inhibitors. Recently, derivatives of the Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate scaffold have emerged as highly potent, selective building blocks for targeting Ubiquitin-Specific Protease 30 (USP30).
USP30 is a unique, mitochondria-localized DUB that opposes PINK1/Parkin-mediated mitophagy by cleaving ubiquitin chains from damaged mitochondria[1]. Inhibiting USP30 accelerates the clearance of defective mitochondria, offering a compelling therapeutic strategy for Parkinson's disease and other mitochondrial dysfunctions[2]. However, validating the efficacy and selectivity of these pyrazole-benzoate derivatives requires a rigorous, multi-tiered assay cascade.
This guide objectively compares the performance of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate derivatives against established benchmark inhibitors (e.g., FT3967385 and MF-094) and provides self-validating, step-by-step methodologies for their biochemical and cellular evaluation.
The Biological Context: Why Target USP30?
To understand the assay design, we must first understand the biological causality. Upon mitochondrial depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane, recruiting and activating the E3 ligase Parkin. Parkin ubiquitylates substrates like TOM20, tagging the organelle for autophagic degradation (mitophagy)[3]. USP30 acts as the physiological brake on this process. By utilizing Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate derivatives, we aim to selectively inhibit USP30, thereby amplifying the mitophagy signal[4].
PINK1/Parkin-mediated mitophagy pathway and its regulation by USP30 inhibitors.
Comparison of In Vitro Assay Modalities
When profiling Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate derivatives, relying on a single assay modality is a critical error. We utilize a triad of assays—Biochemical, Proteomic, and Cellular—to build a comprehensive pharmacological profile.
Table 1: Quantitative Comparison of USP30 Assay Modalities
Assay Modality
Readout
Substrate / Probe
Throughput
Causality & Physiological Relevance
Fluorescence Polarization (FP)
Light Polarization (mP)
Ub-Lys-TAMRA-Gly
High (384-well)
Low-Medium : Measures direct catalytic inhibition. Uses an isopeptide-linked substrate to mimic physiological ubiquitination[5].
ABPP-MS
LC-MS/MS (Label-free)
HA-Ub-PA
Low-Medium
High : Evaluates target engagement and selectivity against >40 endogenous DUBs in native cell lysates[6].
Western Blot
Chemiluminescence
Endogenous TOM20
Low
Very High : Confirms functional consequence (mitophagy enhancement) in living cells[3].
Performance Benchmarking
Compared to early-generation pan-DUB inhibitors (like PR-619) and established USP30 inhibitors, optimized Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate derivatives demonstrate superior biochemical potency and cellular target engagement.
Table 2: Performance Comparison of USP30 Inhibitors
Causality in Experimental Design: The Fluorescence Polarization (FP) Assay
The "Why" Behind the Protocol:
Historically, DUB assays utilized Ubiquitin-AMC (7-amino-4-methylcoumarin). However, Ub-AMC only measures hydrolase activity at the C-terminus. USP30 functions physiologically as an isopeptidase, cleaving ubiquitin chains linked via lysine residues[7].
To accurately validate our pyrazole-benzoate derivatives, we use Ub-Lys-TAMRA-Gly . This substrate mimics the physiological isopeptide bond. When excited by polarized light, the intact, high-molecular-weight substrate tumbles slowly, emitting highly polarized light. When active USP30 cleaves the isopeptide bond, the small TAMRA-Gly fluorophore is released. It tumbles rapidly in solution, causing a measurable drop in fluorescence polarization (mP)[5]. An effective inhibitor prevents this cleavage, maintaining high polarization.
Logical workflow of the Fluorescence Polarization (FP) assay for USP30 activity.
This protocol is designed as a self-validating system. The inclusion of dynamic range controls and Z'-factor calculations ensures that any observed inhibition by the Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate derivatives is statistically robust and not a result of compound auto-fluorescence.
Reagent Preparation: Prepare Assay Buffer (20 mM Tris-HCl pH 8.0, 150 mM Potassium Glutamate, 0.1 mM TCEP, 0.03% Bovine Gamma Globulin)[6]. The TCEP ensures the catalytic cysteine of USP30 remains reduced, while BGG prevents non-specific adherence to the microplate.
Compound Dilution: Prepare an 11-point, 3-fold serial dilution of the Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate derivative in DMSO. Transfer 100 nL to a black 384-well low-volume plate using an acoustic dispenser.
Enzyme Pre-incubation: Add 10 µL of 0.4 nM recombinant USP30 (residues 64-502) to the wells. Incubate for 30 minutes at room temperature. Self-Validation Step: Include "DMSO only" wells (maximum enzyme activity) and "No Enzyme" wells (maximum polarization control).
Substrate Addition: Initiate the reaction by adding 10 µL of 200 nM Ub-Lys-TAMRA-Gly substrate (final assay volume 20 µL; final USP30 concentration 0.2 nM; final substrate 100 nM)[1].
Kinetic Readout: Read the plate on a PheraStar microplate reader (TAMRA optic module: λex = 540 nm, λem = 590 nm) every 5 minutes for 60 minutes[8].
Data Validation: Calculate the Z'-factor using the "DMSO only" and "No Enzyme" controls. A Z'-factor > 0.6 validates the assay plate. Fit the dose-response data to a 4-parameter logistic curve to determine the IC50.
Activity-Based Protein Profiling Mass Spectrometry (ABPP-MS)
While the FP assay confirms biochemical potency, it occurs in an artificial environment. To prove that Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate derivatives are selectively targeting USP30 in a physiological milieu, we utilize ABPP-MS[9].
The Causality: We use a ubiquitin probe equipped with a propargylamide (PA) warhead and an HA-tag (HA-Ub-PA). The PA warhead covalently binds to the active site cysteine of functional DUBs. If our pyrazole-benzoate derivative successfully engages USP30 in the cell lysate, it physically blocks the HA-Ub-PA probe from binding. Immunoprecipitation of the HA-tag followed by LC-MS/MS allows us to quantify the depletion of USP30 relative to ~40 other DUBs, providing a direct, unbiased readout of selectivity[6].
Lysate Preparation: Lyse SH-SY5Y neuroblastoma cells in native lysis buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP-40, protease inhibitors). Clarify by centrifugation.
Inhibitor Treatment: Incubate 1 mg of cell lysate with varying concentrations (0.1 µM to 10 µM) of the Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate derivative for 1 hour at 37°C[9]. Self-Validation Step: Include a vehicle (DMSO) control and a pan-DUB inhibitor (PR-619, 50 µM) control to validate probe competition across all DUBs.
Probe Labeling: Add 2 µM HA-Ub-PA probe and incubate for an additional 45 minutes to label all uninhibited, active DUBs[6].
Immunoprecipitation: Add anti-HA magnetic beads and incubate overnight at 4°C. Wash the beads stringently to remove non-covalently bound proteins.
Digestion & LC-MS/MS: Perform on-bead tryptic digestion. Analyze the resulting peptides via label-free quantitative LC-MS/MS (e.g., Q-Exactive Plus).
Analysis: Calculate the log2 fold-change of DUB intensities in the inhibitor-treated samples versus the DMSO control. A highly selective Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate derivative will show >90% reduction in USP30 intensity with <10% change in off-target DUBs (e.g., UCHL1, USP7).
Conclusion
The validation of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate derivatives as USP30 inhibitors requires a robust, multi-disciplinary approach. By coupling the high-throughput, isopeptide-specific kinetics of the FP assay with the unbiased, physiologically relevant selectivity profiling of ABPP-MS, researchers can confidently advance these chemical entities through the drug discovery pipeline. As demonstrated by the comparative data, optimized derivatives of this scaffold rival or exceed the performance of current benchmark compounds, positioning them as premier tools for investigating mitochondrial quality control.
References
Discovery of potent and selective activity-based probes (ABPs) for the deubiquitinating enzyme USP30 - PMC.
Assay Systems for Profiling Deubiquitin
Insights into ubiquitin chain architecture using Ub-clipping - PMC.
Structural Dynamics of the Ubiquitin Specific Protease USP30 in Complex with a Cyanopyrrolidine-Containing Covalent Inhibitor - PMC.
A novel USP30 inhibitor recapitulates genetic loss of USP30 and sets the trigger for PINK1-PARKIN amplification of mitochondrial ubiquityl
Deubiquitinating Enzyme Amino Acid Profiling Reveals a Class of Ubiquitin Esterases. bioRxiv.
Structural Premise of Selective Deubiquitinase USP30 Inhibition by Small-Molecule Benzosulfonamides - PMC.
Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy. White Rose Research Online.
Spotlight on USP30: structure, function, disease and target inhibition - Frontiers. Frontiers.
Operational Guide: Safe Handling and Disposal of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate (CAS: 82525-27-7) is a critical fine chemical intermediate frequently utilized in adv...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate (CAS: 82525-27-7) is a critical fine chemical intermediate frequently utilized in advanced drug development. It is notably employed in the synthesis of deubiquitinating enzyme (DUB) inhibitors targeting USP30, which are currently being investigated for the treatment of mitochondrial dysfunction and various cancers[1].
As a biologically active organic compound (C13H14N2O2), it presents specific acute toxicity and irritation hazards[2]. Proper disposal is not merely a regulatory formality; it is a critical step in preventing environmental bioaccumulation and ensuring laboratory safety. This guide provides researchers and drug development professionals with a self-validating, step-by-step protocol for the safe operational handling and compliant disposal of this compound.
Part 1: Hazard Profiling & Causality-Driven PPE
Before initiating any disposal or experimental workflow, it is crucial to understand the mechanistic reasons behind the required safety measures. According to its Safety Data Sheet (SDS) profile, this compound carries multiple hazard statements (H302, H315, H319, H332)[2].
Table 1: Hazard Profile and Causality-Driven PPE Selection
Hazard Code
Description
Physiological Risk / Causality
Required PPE & Engineering Control
H302
Harmful if swallowed
Systemic toxicity via gastrointestinal absorption.
Nitrile gloves (minimum 4 mil), dedicated lab coat to prevent cross-contamination to mouth/food.
H315 / H319
Causes skin & serious eye irritation
The ester and pyrazole moieties can disrupt lipid bilayers in the epidermis and corneal epithelium, causing localized inflammation.
Snug-fitting safety goggles (not safety glasses); standard nitrile gloves.
H332
Harmful if inhaled
Fine powder inhalation can lead to respiratory tract irritation and rapid absorption across alveolar membranes.
Mandatory: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood[3].
Part 2: Step-by-Step Disposal Protocol
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is a non-halogenated organic compound. Its disposal must strictly follow the OSHA Laboratory Standard (29 CFR 1910.1450)[3] and EPA Resource Conservation and Recovery Act (RCRA) guidelines.
Phase 1: Segregation and Collection
Determine the Waste State :
Solid Waste: Collect unreacted powder, contaminated Kimwipes, and single-use PPE in a puncture-resistant, sealable solid hazardous waste container.
Liquid/Solvent Waste: If the compound is dissolved in a solvent (e.g., DMSO, methanol, or ethyl acetate during synthesis), verify the solvent type.
Halogenated vs. Non-Halogenated Routing : Because the compound itself lacks halogens (fluorine, chlorine, bromine, iodine), it should natively be routed to the Non-Halogenated Organic Solvent waste stream[4].
Self-Validating Check: Did you use a halogenated solvent (like dichloromethane or chloroform) for extraction? If yes, the entire mixture must be disposed of in the Halogenated waste stream. Mixing non-halogenated waste into halogenated streams needlessly increases hazardous waste management costs and alters the required incineration protocols[5].
Phase 2: Containerization and Labeling
Select Compatible Containers : Use high-density polyethylene (HDPE) or glass carboys for liquid waste.
Apply Compliant Labeling : Labels must explicitly state "Hazardous Waste" and include the full chemical name: Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate (CAS: 82525-27-7). Do not use abbreviations or structural formulas, as this violates EPA hazard communication standards[6].
Satellite Accumulation Area (SAA) Storage : Transfer the sealed container to a designated SAA at or near the point of generation[6].
Table 2: Quantitative Regulatory Limits for Satellite Accumulation Areas (SAA)
Parameter
Regulatory Limit
Action Required Upon Reaching Limit
Maximum Volume
50 gallons (or 1 quart for acutely hazardous waste)
Seal container immediately and prepare for TSDF transfer[4].
Time Limit (Post-Fill)
72 hours
Must be physically removed from the SAA to a central accumulation area[6].
Container Headspace
10% minimum
Do not fill beyond 90% capacity to allow for vapor expansion[6].
Phase 3: Final Disposal Mechanism
High-Temperature Incineration : Never pour this compound down the drain. The required final destruction method is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[7]. Incineration thermally cleaves the pyrazole and benzoate rings, converting the compound into harmless carbon dioxide, water vapor, and nitrogen oxides, thereby preventing environmental bioaccumulation.
Part 3: Spill Response Workflow
In the event of an accidental release of the solid powder outside of a containment hood, execute the following protocol:
Isolate : Evacuate non-essential personnel from the immediate area.
Protect : Don fresh nitrile gloves, safety goggles, and an N95 or P100 respirator.
Contain & Collect : Do not dry sweep, as this aerosolizes the H332-rated powder. Lightly moisten the spill with a compatible solvent (e.g., a small amount of water or ethanol) to bind the dust.
Wipe : Use absorbent pads to collect the wetted material.
Dispose : Place all cleanup materials into a solid hazardous waste bag, label appropriately, and route for incineration.
Waste Routing Decision Tree
The following diagram illustrates the logical workflow for segregating and disposing of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate waste to ensure strict EPA compliance.
Caption: Decision tree for the segregation, labeling, and disposal of Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate.